molecular formula C21H20N4O4 B040125 Lenvatinib Impurity g CAS No. 417714-14-8

Lenvatinib Impurity g

Cat. No.: B040125
CAS No.: 417714-14-8
M. Wt: 392.4 g/mol
InChI Key: VBISVMLKCDTQGF-UHFFFAOYSA-N
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Description

Lenvatinib Impurity g is a high-purity chemical reference standard essential for advanced analytical and pharmaceutical research. This compound is critically employed in the development and validation of chromatographic methods, such as HPLC and UPLC, for the precise identification and quantification of process-related impurities in Lenvatinib active pharmaceutical ingredient (API) batches. Its primary research value lies in ensuring the quality, safety, and efficacy of the oncology drug Lenvatinib by helping to establish its impurity profile in compliance with stringent ICH regulatory guidelines (Q3A(R2) and Q3B(R2)). As a structurally related analogue of Lenvatinib, this impurity aids in understanding the drug's degradation pathways and stability, which is paramount for formulation studies and shelf-life determination. By utilizing this well-characterized impurity standard, researchers can accurately monitor and control the manufacturing process, guaranteeing the consistency and purity of the final drug product intended for therapeutic use in treating conditions like thyroid cancer and hepatocellular carcinoma. This makes this compound an indispensable tool in quality control laboratories and for researchers dedicated to advancing robust and compliant cancer therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-28-19-11-17-15(10-16(19)20(22)26)18(8-9-23-17)29-14-6-4-13(5-7-14)25-21(27)24-12-2-3-12/h4-12H,2-3H2,1H3,(H2,22,26)(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBISVMLKCDTQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC=C(C=C3)NC(=O)NC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lenvatinib Impurity G: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of Lenvatinib Impurity G, a process-related impurity encountered during the synthesis of the multi-kinase inhibitor Lenvatinib. This document is intended for researchers, analytical scientists, and drug development professionals, offering a consolidated resource on the chemical identity, formation pathway, analytical detection, and control strategy for this critical impurity. By synthesizing information from patent literature, analytical studies, and regulatory guidelines, this guide aims to provide a robust framework for understanding and managing this compound, ensuring the final drug substance's purity, safety, and efficacy.

Introduction: The Imperative of Impurity Profiling in Lenvatinib Synthesis

Lenvatinib, marketed as Lenvima®, is a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and others implicated in oncogenesis and tumor angiogenesis. Its efficacy in treating cancers such as differentiated thyroid carcinoma and renal cell carcinoma is well-established.

The synthetic route to complex molecules like Lenvatinib is a multi-step process where the potential for impurity formation is ever-present. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities.[1][2][3] An uncharacterized or poorly controlled impurity can pose significant risks, potentially impacting the safety and efficacy of the active pharmaceutical ingredient (API). This guide focuses on a specific process-related impurity, this compound, providing the technical detail necessary for its identification, analysis, and control.

Chemical Identity and Physicochemical Properties of this compound

This compound is identified in patent literature as a key process-related impurity.[4] Its formation is linked to the synthesis of a primary intermediate in the Lenvatinib manufacturing process.

IUPAC Name: Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylate[4]

Structure:

Chemical Structure of this compound

Note on Nomenclature: It is critical to note that the designation "Impurity G" can be inconsistent across different commercial suppliers of pharmaceutical standards. While this guide adheres to the definition found within detailed patent literature[4], some catalogues may assign "Impurity G" to a different, non-chlorinated analogue of Lenvatinib.

The physicochemical properties of an impurity are paramount for developing effective analytical and purification methods. While extensive experimental data for this compound is not publicly available, the following table summarizes its known and calculated attributes.

PropertyValueSource / Method
Molecular Formula C₁₈H₁₅ClN₂O₄Patent CN107305202B[4]
Molecular Weight 358.78 g/mol Calculated
CAS Number Not explicitly assigned in public literatureN/A
Appearance Likely a solid powderInference from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and Methanol.Inference from structural analogues

Genesis of Impurity G: A Process-Related Perspective

Understanding the formation pathway of an impurity is the cornerstone of developing an effective control strategy. This compound is a process-related impurity that arises during the synthesis of the Lenvatinib API. Specifically, it is an unreacted starting material or a byproduct from a key coupling step.

The synthesis of Lenvatinib typically involves the coupling of two key intermediates: 4-chloro-7-methoxyquinoline-6-carboxamide and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea . However, the direct precursor to the carboxamide, the methyl ester form, is often used in earlier synthetic stages.

This compound is formed from the reaction between Methyl 4-chloro-7-methoxyquinoline-6-carboxylate and 4-Amino-3-chlorophenol .[3] This reaction forms the core ether linkage of the molecule. If this intermediate is not fully converted to the corresponding amide (LVTN-1) before the final urea formation step, or if the starting ester is carried over, it will persist as an impurity in the final API.

The following diagram illustrates this critical formation step in the broader context of Lenvatinib synthesis.

Lenvatinib_Impurity_G_Formation Formation pathway of this compound. cluster_synthesis Lenvatinib Synthesis Pathway SM1 Methyl 4-chloro-7-methoxy- quinoline-6-carboxylate ImpG Impurity G (Methyl 4-(4-amino-3-chlorophenoxy)- 7-methoxyquinoline-6-carboxylate) SM1->ImpG Coupling Reaction SM2 4-Amino-3-chlorophenol SM2->ImpG LVTN1 LVTN-1 (4-(4-amino-3-chlorophenoxy)- 7-methoxyquinoline-6-carboxamide) ImpG->LVTN1 Amidation Step (e.g., with Ammonia) Lenvatinib Lenvatinib LVTN1->Lenvatinib Final Coupling OtherReactant + 1-(2-chloro-4-hydroxyphenyl) -3-cyclopropylurea OtherReactant->Lenvatinib

Formation pathway of this compound.

Causality and Control: The presence of Impurity G is directly linked to the efficiency of the amidation step that converts the methyl ester to the primary amide (LVTN-1). Incomplete reaction or inadequate purification at this stage will lead to the carry-over of Impurity G into the final API. Therefore, a robust control strategy must focus on optimizing the amidation reaction conditions and implementing a validated analytical method to ensure the intermediate's purity before proceeding to the final synthetic step.

Analytical Methodology for Identification and Quantification

A validated, stability-indicating chromatographic method is essential for the reliable detection and quantification of this compound. While a specific monograph method for this impurity is not published, a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed based on established methods for Lenvatinib and its related substances.[5][6][7][8][9]

The following protocol outlines a scientifically sound approach for the separation and quantification of Impurity G.

Recommended HPLC Protocol

Principle: This method utilizes a gradient elution RP-HPLC with UV detection to separate Lenvatinib from its process-related impurities, including the less polar methyl ester, Impurity G. The gradient allows for the effective elution of both polar and non-polar impurities within a reasonable runtime.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 Column (e.g., Sunfire™ C18, 150 mm x 4.6 mm, 5 µm)Provides excellent retention and resolution for the moderately non-polar Lenvatinib and its analogues.[6]
Mobile Phase A 10 mM Ammonium Acetate buffer, pH 5.0 (adjusted with acetic acid)Provides good peak shape and is mass spectrometry compatible.
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic compounds.
Gradient Program Time (min)% B
0.030
20.070
25.070
25.130
30.030
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Detection Wavelength 246 nmLenvatinib and its structurally related impurities exhibit significant absorbance at this wavelength.[7]
Column Temperature 30 °CEnsures reproducible retention times and peak shapes.
Injection Volume 10 µLStandard volume for analytical HPLC.

Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 10 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the Lenvatinib API sample in the diluent to a final concentration of 1 mg/mL.

  • Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.

System Suitability:

  • The system must meet predefined criteria for parameters such as theoretical plates, tailing factor for the main Lenvatinib peak, and resolution between Lenvatinib and Impurity G.

Analytical Workflow Diagram

The following diagram outlines the logical flow of the analytical process for controlling this compound.

Analytical_Workflow Workflow for the analysis of this compound. cluster_workflow Impurity G Analytical Workflow Prep Sample & Standard Preparation (1 mg/mL API, 10 µg/mL Imp G Std) HPLC HPLC Analysis (Gradient RP-HPLC Method) Prep->HPLC Detect Data Acquisition (UV Detection at 246 nm) HPLC->Detect Integrate Peak Integration & Identification (Based on Retention Time of Std) Detect->Integrate Quantify Quantification (External Standard Method) Integrate->Quantify Report Result Reporting & Specification Check (Impurity G ≤ 0.15%) Quantify->Report

Workflow for the analysis of this compound.

Regulatory Perspective and Control Strategy

The control of impurities is a critical component of any new drug application. The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[1]

  • Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of Lenvatinib (24 mg), this threshold is typically 0.05%.

  • Identification Threshold: The level at which the structure of an impurity must be confirmed. This is typically 0.10% or 1.0 mg per day intake, whichever is lower.

  • Qualification Threshold: The level at which an impurity must be assessed for its toxicological safety. This is typically 0.15% or 1.0 mg per day intake.

Control Strategy: A robust control strategy for this compound should be multi-faceted:

  • Process Control: Optimize the amidation reaction to ensure complete conversion of the methyl ester intermediate. This includes monitoring reaction time, temperature, and reagent stoichiometry.

  • Intermediate Specification: Establish a strict acceptance criterion for Impurity G in the LVTN-1 intermediate before it is used in the final manufacturing step.

  • Final API Specification: Include this compound as a specified impurity in the final drug substance specification with an acceptance limit not exceeding the qualification threshold (e.g., ≤ 0.15%).

  • Method Validation: The analytical method used for release testing must be fully validated according to ICH Q2(R1) guidelines to demonstrate its specificity, accuracy, precision, linearity, and robustness.

Conclusion

This compound (Methyl 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylate) is a critical process-related impurity that requires careful monitoring and control during the manufacture of Lenvatinib. Its origin as a synthetic intermediate underscores the importance of process optimization and in-process controls. By employing a validated, stability-indicating HPLC method and setting appropriate specifications based on regulatory guidelines, drug manufacturers can ensure that this impurity is effectively limited in the final API, thereby safeguarding the quality, safety, and efficacy of the Lenvatinib drug product.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency, October 2006. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
  • Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry. ResearchGate, August 2025. [Link]

  • Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP-HPLC Method. International Journal of Pharmaceutical Research and Development, 2024. [Link]

  • Analytical RP-HPLC Method Development and Validation for the Estimation of Lenvatinib and API Form and Marketed Pharmaceutical D. International Journal of Pharmacy and Biological Sciences, 2020. [Link]

  • Validation, Quantification and Stress Degradation Studies of Lenvatinib Mesylate in Bulk Drug and Pharmaceutical Dosage Forms Using Ultra Performance Liquid Chromatography. Current Applied Polymer Science, 2022. [Link]

Sources

The Unintended Pathway: A Technical Guide to the Synthesis of Lenvatinib Impurity G

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive examination of the synthesis pathway for Lenvatinib Impurity G, a critical related substance in the manufacturing of the multi-kinase inhibitor, Lenvatinib. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but a deep dive into the mechanistic underpinnings and causal logic behind the formation of this impurity.

Introduction: The Significance of Impurity Profiling

In the landscape of pharmaceutical manufacturing, the adage "the process is the product" holds profound truth. The intricate multi-step synthesis of an Active Pharmaceutical Ingredient (API) like Lenvatinib inevitably presents opportunities for the formation of structurally similar byproducts. These impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product. This compound, chemically identified as 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide [1][2], stands as a key process-related impurity. Its structure is notably similar to Lenvatinib, differing only by the absence of a chlorine atom on the phenoxy ring[1][2][3]. Understanding its genesis is paramount for developing robust control strategies and ensuring the quality of Lenvatinib.

This guide will elucidate the most probable synthetic origin of this compound, drawing parallels with the established manufacturing process of Lenvatinib itself. We will explore the key starting materials, reaction mechanisms, and process parameters that can lead to its formation.

Part 1: Structural Elucidation and Proposed Genesis

The definitive structure of this compound provides the foundational clue to its synthetic origin. As a de-chloro analog of the parent drug, its formation is almost certainly tied to the presence of an unchlorinated precursor during the primary synthesis.

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight
Lenvatinib 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide417716-92-8C₂₁H₁₉ClN₄O₄426.85 g/mol
Impurity G 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide417714-14-8C₂₁H₂₀N₄O₄392.41 g/mol

The diagram below illustrates this divergent pathway.

Lenvatinib_Impurity_G_Formation cluster_reagents Core Reagent ChloroPhenol 1-(2-Chloro-4-hydroxyphenyl)- 3-cyclopropylurea Lenvatinib Lenvatinib ChloroPhenol->Lenvatinib NonChloroPhenol 1-(4-Hydroxyphenyl)- 3-cyclopropylurea (Impurity Precursor) ImpurityG This compound NonChloroPhenol->ImpurityG Quinoline 4-Chloro-7-methoxyquinoline- 6-carboxamide Quinoline->Lenvatinib Coupling Reaction (Base, Solvent) Quinoline->ImpurityG Coupling Reaction (Base, Solvent)

Caption: Divergent synthesis pathways for Lenvatinib and Impurity G.

The critical nexus for the formation of Impurity G is the purity of the key intermediate, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea . If this intermediate is contaminated with its unchlorinated counterpart, 1-(4-hydroxyphenyl)-3-cyclopropylurea , both will compete in the subsequent coupling reaction, leading to a mixture of Lenvatinib and Impurity G in the final product.

Part 2: The Synthesis Pathway of this compound

The synthesis of Impurity G can be described as a "shadow" synthesis that runs parallel to the main Lenvatinib production. It follows the same chemical logic and reaction types.

Step 1: Formation of the Unchlorinated Urea Intermediate

The journey begins with the synthesis of the key unchlorinated precursor, 1-(4-hydroxyphenyl)-3-cyclopropylurea. This process itself mirrors the synthesis of the chlorinated version.

  • Carbamate Formation: 4-Aminophenol (the unchlorinated analog of 4-amino-3-chlorophenol) is reacted with a chloroformate, typically phenyl chloroformate, in the presence of a mild base like pyridine. This forms a phenyl carbamate intermediate. The rationale for using a phenyl carbamate is to create a stable, yet reactive, intermediate that can be readily displaced by the desired amine in the next step.

  • Urea Formation: The resulting carbamate is then reacted with cyclopropylamine. The more nucleophilic cyclopropylamine displaces the phenoxy group to form the stable urea linkage, yielding 1-(4-hydroxyphenyl)-3-cyclopropylurea.

Precursor_Synthesis Start 4-Aminophenol Intermediate Phenyl (4-hydroxyphenyl)carbamate Start->Intermediate Carbamate Formation Reagent1 Phenyl Chloroformate + Pyridine Reagent1->Intermediate Product 1-(4-Hydroxyphenyl)-3-cyclopropylurea (Impurity Precursor) Intermediate->Product Urea Formation Reagent2 Cyclopropylamine Reagent2->Product

Sources

The Analytical Gauntlet: A Deep Dive into the Characterization of Lenvatinib Impurity G by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Modern Therapeutics

In the realm of targeted cancer therapy, Lenvatinib, a multi-kinase inhibitor, stands as a significant armament against various malignancies, including thyroid and hepatocellular carcinomas. Its efficacy, however, is intrinsically linked to its purity. The presence of impurities, even in minute quantities, can have profound implications for safety and therapeutic outcome. Regulatory bodies worldwide, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of any impurity present at levels of 0.1% or higher.[1][2] This in-depth technical guide provides a comprehensive walkthrough of the structural elucidation of a critical Lenvatinib process impurity and potential degradant: Lenvatinib Impurity G. Our focus will be on the application of two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing not just the 'how,' but the critical 'why' behind the analytical strategy.

Unveiling the Subject: The Identity of this compound

This compound is identified as 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide . A comparative analysis of its structure with that of the active pharmaceutical ingredient (API), Lenvatinib, reveals a singular yet critical difference: the absence of a chlorine atom on the phenoxy ring. This seemingly minor modification necessitates a full structural confirmation to understand its potential origins and to ensure it is adequately controlled in the final drug product.

CompoundChemical NameMolecular FormulaMolecular Weight
Lenvatinib4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamideC21H19ClN4O4426.85 g/mol
This compound 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide C21H20N4O4 392.41 g/mol

Table 1: Comparison of Physicochemical Properties of Lenvatinib and this compound.[3][4][5]

The genesis of Impurity G can be traced to the synthetic route of Lenvatinib, potentially arising from the use of starting materials lacking the chlorine substituent or as a degradation product under specific stress conditions. A Chinese patent, CN107305202B, identifies this des-chloro analog as a significant degradation impurity, underscoring the importance of its characterization.[2]

The Analytical Blueprint: A Symbiotic Approach with NMR and MS

The structural elucidation of a pharmaceutical impurity is akin to solving a molecular puzzle. No single technique provides all the answers. Instead, we rely on the synergistic power of multiple analytical methods. For this compound, our primary tools are NMR and MS.

Caption: Workflow for the Characterization of this compound.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry serves as our initial foray into the structural analysis, providing a precise molecular weight and invaluable fragmentation data that acts as a roadmap for the molecular structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of this compound and confirm its elemental composition.

Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its high resolution and mass accuracy.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the isolated Impurity G (approximately 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode, as the basic nitrogen atoms in the quinoline and urea moieties are readily protonated.

  • Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-600 amu).

  • Data Processing: Determine the monoisotopic mass of the protonated molecule ([M+H]^+) and utilize the instrument software to calculate the elemental composition based on the accurate mass measurement.

Expected Data and Interpretation

For this compound (C21H20N4O4), the expected monoisotopic mass of the neutral molecule is 392.1485 Da. In positive ESI mode, we anticipate the detection of the protonated molecule ([M+H]^+) at an m/z of 393.1558 . High-resolution mass spectrometry should confirm this mass with an accuracy of <5 ppm, providing strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Objective: To elicit characteristic fragmentation of Impurity G, providing insights into its substructures and confirming the absence of the chlorine atom.

Methodology:

  • Precursor Ion Selection: Isolate the ([M+H]^+) ion of Impurity G (m/z 393.16) in the quadrupole.

  • Collision-Induced Dissociation (CID): Subject the isolated precursor ion to fragmentation by collision with an inert gas (e.g., argon or nitrogen) in the collision cell.

  • Fragment Ion Analysis: Acquire the product ion spectrum, which displays the m/z values of the resulting fragment ions.

Predicted Fragmentation Pathway of this compound

The fragmentation of Impurity G is predicted to mirror that of Lenvatinib, with key losses associated with the cyclopropylurea moiety and cleavages around the ether linkage. The primary difference will be the mass of the fragments containing the phenoxy group, which will be 34 Da lighter due to the absence of chlorine.

Caption: Predicted MS/MS Fragmentation of this compound.

  • Loss of the Cyclopropyl Isocyanate Moiety: A characteristic fragmentation of urea-containing compounds is the loss of the isocyanate group. For Impurity G, this would involve the loss of cyclopropyl isocyanate (C4H5NO), resulting in a fragment ion.

  • Cleavage of the Ether Bond: Scission of the ether linkage is another prominent fragmentation pathway, leading to the formation of ions corresponding to the quinoline and the phenoxyurea portions of the molecule.

A comparison with the known fragmentation of Lenvatinib, which shows a prominent fragment at m/z 370 (corresponding to the loss of the cyclopropylamine group from the protonated molecule), would reveal a corresponding fragment at m/z 336 for Impurity G.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While MS provides the molecular formula and pieces of the puzzle, NMR spectroscopy allows us to assemble the complete picture, defining the precise connectivity of atoms and their spatial relationships.

Experimental Protocol: 1D and 2D NMR

Objective: To obtain a complete set of ¹H and ¹³C NMR data for this compound and to establish the connectivity between atoms through 2D NMR experiments.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is essential for achieving the necessary resolution to distinguish between the numerous signals in the aromatic region.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of the isolated Impurity G (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical for ensuring sample solubility and avoiding overlapping signals with the analyte.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This experiment will reveal the number of different types of protons, their chemical environment, their integration (relative numbers), and their coupling patterns (neighboring protons).

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

Spectral Interpretation: A Comparative Analysis

¹H NMR:

  • Aromatic Region: The most significant changes will be observed in the signals corresponding to the protons on the phenoxy ring. In Lenvatinib, the proton ortho to the chlorine atom will exhibit a distinct chemical shift and coupling pattern. In Impurity G, the absence of the electron-withdrawing chlorine atom will cause an upfield shift of the adjacent proton signals. The splitting patterns will also simplify due to the change in the substitution pattern.

  • Other Regions: The signals for the quinoline ring, the methoxy group, the cyclopropyl group, and the amide and urea protons are expected to be very similar to those of Lenvatinib, with only minor shifts due to the long-range electronic effect of removing the chlorine atom.

¹³C NMR:

  • Aromatic Region: The carbon atoms of the phenoxy ring will show the most pronounced differences. The carbon atom that was previously bonded to the chlorine in Lenvatinib will experience a significant upfield shift in the spectrum of Impurity G. The chemical shifts of the other carbons in this ring will also be altered, albeit to a lesser extent.

  • Other Regions: The chemical shifts of the carbons in the quinoline and cyclopropyl moieties should remain largely unchanged.

2D NMR: The HMBC spectrum will be instrumental in confirming the overall structure. For instance, correlations from the proton on the ether-linked carbon of the phenoxy ring to the carbons of the quinoline ring will definitively establish the connectivity of the two main fragments.

Data Synthesis and Structural Confirmation

The culmination of this analytical endeavor is the integration of all the data to build an unassailable case for the structure of this compound.

  • HRMS provides the elemental composition (C21H20N4O4).

  • MS/MS reveals fragmentation patterns consistent with the proposed structure, notably the absence of chlorine-containing fragments that are characteristic of Lenvatinib.

  • ¹H and ¹³C NMR provide a detailed map of the proton and carbon skeletons. A side-by-side comparison with the spectra of Lenvatinib highlights the specific changes in the phenoxy ring, consistent with the replacement of a chlorine atom with a hydrogen atom.

  • 2D NMR (COSY, HSQC, HMBC) confirms the atomic connectivity, leaving no ambiguity in the final structure.

By meticulously following this multi-technique approach, we can confidently characterize this compound as 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide. This detailed structural information is paramount for developing robust analytical methods for its quantification, for setting appropriate specification limits in the drug product, and ultimately, for ensuring the safety and efficacy of Lenvatinib for the patients who depend on it.

References

  • A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. (2021). PLOS ONE. [Link]

  • Impurity Profiling of Drug Substances in Pharmaceuticals. (2017). Pharmaguideline. [Link]

  • HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard. (2017).
  • This compound. Quality Control Chemicals (QCC). [Link]

  • Lenvatinib Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

  • 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide. Pharmaffiliates. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of Lenvatinib Impurity G

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenvatinib, a multi-kinase inhibitor, is a critical therapeutic agent in the treatment of several cancers. As with any pharmaceutical compound, the rigorous identification and characterization of impurities are paramount to ensure its safety and efficacy. This guide provides a comprehensive analysis of the spectroscopic data for a significant impurity, Lenvatinib Impurity G. Due to the proprietary nature of specific experimental data, this guide utilizes expertly predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, grounded in established principles of NMR spectroscopy and analysis of structurally analogous compounds. We will delve into the structural elucidation, the rationale behind spectroscopic methodologies, and a detailed interpretation of the predicted spectra, offering a robust framework for the analysis of this and similar pharmaceutical impurities.

Introduction: The Imperative of Impurity Profiling in Lenvatinib

Lenvatinib's mechanism of action, targeting multiple receptor tyrosine kinases, underscores the precision required in its chemical composition.[1][2] Impurities, which can arise during synthesis or degradation, have the potential to alter the drug's therapeutic window or introduce unforeseen toxicities. Therefore, a thorough understanding of the structure and properties of each significant impurity is a regulatory and scientific necessity. This guide focuses on this compound, a compound identified in the manufacturing process of Lenvatinib.

Structural Elucidation of this compound

Based on publicly available patent literature, this compound has been identified as methyl 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylate .[3] This structure represents a variation from the parent Lenvatinib molecule, notably the absence of the cyclopropylurea moiety and the presence of a methyl ester at the 6-position of the quinoline ring.

Below is a diagram of the chemical structure of this compound, with atoms numbered for the purpose of NMR spectral assignment.

Caption: Structure of this compound.

Experimental Protocol: NMR Spectroscopic Analysis

While the specific experimental parameters used to generate the reference spectra for this compound are not publicly detailed, a standard and robust protocol for the analysis of such a small molecule would follow these steps. This self-validating methodology ensures reproducibility and accuracy.

3.1. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the impurity, and its high boiling point ensures sample stability. Furthermore, it allows for the observation of exchangeable protons, such as those of the amino group.

  • Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of DMSO-d₆ is optimal for ¹H NMR, providing a good signal-to-noise ratio. For ¹³C NMR, a more concentrated sample (20-30 mg) is preferable due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer, operating at a proton frequency of 400 MHz or higher, is recommended for achieving optimal signal dispersion, which is crucial for resolving complex spin systems in the aromatic regions.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Acquisition Time: Approximately 2-3 seconds to ensure good resolution.

    • Relaxation Delay: A 1-2 second delay between pulses allows for full relaxation of the protons, ensuring accurate integration.

    • Number of Scans: 16-64 scans are typically sufficient to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: A 2-5 second delay is used.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

3.3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually phased and the baseline corrected to ensure accurate peak integration and chemical shift determination.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

Predicted Spectroscopic Data and Interpretation

The following sections present the predicted ¹H and ¹³C NMR data for this compound, based on established chemical shift principles and data from analogous structures.

4.1. Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

SignalPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~8.80s-1HH-5
2~8.60d~5.01HH-2
3~7.90s-1HH-8
4~7.40d~2.51HH-2'
5~7.20dd~8.5, 2.51HH-6'
6~7.00d~8.51HH-5'
7~6.80d~5.01HH-3
8~5.50br s-2H-NH₂
9~4.00s-3H7-OCH₃
10~3.90s-3HEster -OCH₃

4.2. Interpretation of Predicted ¹H NMR Spectrum

  • Aromatic Region (δ 6.5-9.0 ppm): The signals in this region are characteristic of the protons on the quinoline and phenoxy rings.

    • The downfield singlets at ~8.80 and ~7.90 ppm are assigned to H-5 and H-8 of the quinoline ring, respectively. Their deshielded nature is due to the anisotropic effect of the fused aromatic system and the influence of the adjacent electron-withdrawing ester group.

    • The pair of doublets at ~8.60 and ~6.80 ppm with a coupling constant of ~5.0 Hz are characteristic of the H-2 and H-3 protons on the pyridine ring of the quinoline system, showing a typical ortho-coupling.

    • The three protons on the chlorophenoxy ring appear as a distinct spin system. The doublet at ~7.40 ppm (H-2') is ortho to the ether linkage and meta to the chlorine. The doublet of doublets at ~7.20 ppm (H-6') is ortho to the amino group and meta to the ether linkage. The doublet at ~7.00 ppm (H-5') is ortho to both the chlorine and the amino group.

  • Amino Protons (δ ~5.50 ppm): The broad singlet at ~5.50 ppm, integrating to two protons, is characteristic of the primary amine (-NH₂) protons. The broadness of the signal is due to quadrupole broadening from the nitrogen nucleus and potential chemical exchange.

  • Methoxy and Methyl Ester Protons (δ 3.9-4.0 ppm): The two sharp singlets at ~4.00 and ~3.90 ppm, each integrating to three protons, are assigned to the methoxy group on the quinoline ring and the methyl group of the ester, respectively.

4.3. Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

SignalPredicted δ (ppm)Assignment
1~166.0C=O (Ester)
2~160.0C-4
3~155.0C-7
4~150.0C-1'
5~148.0C-8a
6~145.0C-4'
7~130.0C-5
8~128.0C-2'
9~125.0C-6
10~122.0C-3'
11~120.0C-6'
12~118.0C-5'
13~115.0C-4a
14~105.0C-8
15~100.0C-3
16~56.07-OCH₃
17~52.0Ester -OCH₃

4.4. Interpretation of Predicted ¹³C NMR Spectrum

  • Carbonyl Carbon (δ ~166.0 ppm): The signal in the most downfield region is assigned to the carbonyl carbon of the methyl ester group.

  • Aromatic Carbons (δ 100-160 ppm): The twelve signals in this range correspond to the carbons of the quinoline and phenoxy rings. The chemical shifts are influenced by the attached heteroatoms (N, O, Cl) and functional groups. Carbons directly attached to oxygen (C-4, C-7, C-1') and nitrogen (C-8a) are expected to be significantly deshielded. The carbon bearing the chlorine atom (C-3') will also be in the downfield region.

  • Aliphatic Carbons (δ 50-60 ppm): The two signals in the upfield region are assigned to the carbon atoms of the two methoxy groups. The chemical shift of methoxy carbons typically appears in this range.

Conclusion and Best Practices

This guide provides a detailed framework for the spectroscopic analysis of this compound, identified as methyl 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylate. While based on predicted data, the presented methodologies and interpretations are rooted in fundamental principles of NMR spectroscopy and serve as a valuable resource for researchers in drug development and quality control.

For definitive structural confirmation, it is imperative to acquire experimental 2D NMR data, such as COSY, HSQC, and HMBC, which would unequivocally establish the connectivity of the molecule. High-resolution mass spectrometry (HRMS) is also essential for confirming the elemental composition. By adhering to the rigorous experimental protocols outlined and utilizing the interpretive guidance provided, scientists can confidently characterize this and other related impurities, ensuring the quality and safety of Lenvatinib.

References

  • CN107305202B. HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
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An In-depth Technical Guide on the Potential Formation Mechanisms of Lenvatinib Impurity G

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

Lenvatinib, a multi-targeted tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of several cancers.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides an in-depth analysis of the potential formation mechanisms of Lenvatinib Impurity G, a critical process-related and degradation impurity. By elucidating the synthetic and degradative pathways that may lead to the formation of this impurity, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to control and mitigate its presence in Lenvatinib drug substance and product. This document delves into the underlying chemistry of potential formation routes, proposes experimental designs for mechanism verification, and discusses analytical strategies for monitoring and control, thereby supporting the development of a robust manufacturing process and ensuring patient safety.

Introduction to Lenvatinib and the Significance of Impurity Profiling

Lenvatinib is an oral receptor tyrosine kinase (RTK) inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor (PDGF) receptor α, and the RET and KIT proto-oncogenes.[1] Its mechanism of action involves the inhibition of tumor angiogenesis and cell proliferation.[1]

Impurity profiling is a critical aspect of drug development and manufacturing, as impurities can impact the safety, efficacy, and stability of the final drug product.[3] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of impurities.[3] this compound, structurally similar to the parent molecule but lacking a key chlorine substituent, presents a unique challenge in both synthesis and stability.

Lenvatinib and this compound: A Structural Comparison

CompoundChemical NameMolecular FormulaMolecular WeightKey Structural Difference
Lenvatinib 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamideC21H19ClN4O4426.85 g/mol Presence of a chlorine atom on the phenoxy ring
This compound 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamideC21H20N4O4392.41 g/mol Absence of the chlorine atom on the phenoxy ring

Potential Formation Mechanisms of this compound

The formation of this compound can be postulated through two primary routes: as a process-related impurity arising from the synthesis of Lenvatinib, or as a degradation product formed during the manufacturing process or on storage.

Synthetic Pathway: Incomplete Chlorination or Presence of Unchlorinated Starting Material

One of the plausible synthetic routes to Lenvatinib involves the coupling of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with a cyclopropyl isocyanate precursor.[4] The formation of Impurity G via this pathway could be attributed to the presence of an unchlorinated analogue of the starting material.

The key intermediate, 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, is synthesized in a multi-step process. If the chlorination step of a precursor aromatic ring is incomplete, or if the starting material contains the unchlorinated analogue, this impurity will be carried through the subsequent synthetic steps, ultimately leading to the formation of this compound.

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Synthesis Steps Unchlorinated Precursor Unchlorinated Precursor Chlorination Chlorination Unchlorinated Precursor->Chlorination Incomplete Reaction Coupling Reaction Coupling Reaction Unchlorinated Precursor->Coupling Reaction Chlorinated Precursor Chlorinated Precursor Chlorination->Chlorinated Precursor Chlorinated Precursor->Coupling Reaction Lenvatinib Lenvatinib Coupling Reaction->Lenvatinib This compound This compound Coupling Reaction->this compound

Caption: Synthetic pathway leading to this compound.

  • Starting Material Analysis: Develop and validate a highly sensitive analytical method (e.g., HPLC-UV/MS) to detect and quantify the unchlorinated analogue in the starting materials and key intermediates.

  • Spiking Study: Intentionally spike the synthesis with a known amount of the unchlorinated precursor and monitor the formation of this compound throughout the process.

  • Process Optimization: Optimize the chlorination reaction conditions (e.g., temperature, reaction time, stoichiometry of chlorinating agent) to minimize the formation of the unchlorinated precursor.

Degradation Pathway: Reductive Dechlorination

Forced degradation studies have shown that Lenvatinib is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis.[5][6][7] The formation of Impurity G as a degradant could occur through a reductive dechlorination mechanism.

The chlorine atom on the phenoxy ring of Lenvatinib is an electron-withdrawing group. Under certain conditions, such as the presence of a reducing agent or exposure to specific types of stress (e.g., photolytic, catalytic), this chlorine atom could be removed and replaced by a hydrogen atom.

G Lenvatinib Lenvatinib Stress Conditions Stress Conditions (e.g., Reductants, Light, Heat) Lenvatinib->Stress Conditions This compound This compound Stress Conditions->this compound Reductive Dechlorination

Caption: Degradation pathway to this compound.

  • Forced Degradation Studies: Conduct comprehensive forced degradation studies on Lenvatinib under various stress conditions as per ICH Q1A(R2) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.[8]

  • Reductive Stress: Specifically include conditions that favor reductive dechlorination, such as the presence of reducing agents (e.g., sodium bisulfite, thiourea) or metal catalysts (e.g., palladium on carbon with a hydrogen source).

  • Mechanistic Probes: Utilize radical scavengers in photolytic degradation studies to investigate the potential involvement of radical mechanisms in the dechlorination process.

  • Isotope Labeling Studies: Synthesize a deuterated version of Lenvatinib at the position of the chlorine atom and monitor the formation of the deuterated Impurity G under stress conditions to confirm the replacement of chlorine with hydrogen.

Analytical Strategies for Detection and Quantification

A robust analytical method is essential for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and effective technique.[3]

Key HPLC Method Parameters:

ParameterRecommended ConditionsRationale
Column C18, Phenyl-HexylProvides good retention and selectivity for Lenvatinib and its impurities.
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).Allows for the separation of impurities with a wide range of polarities.
Detection UV at an appropriate wavelength (e.g., 245 nm) and/or Mass Spectrometry.UV provides quantitative information, while MS provides structural confirmation.
Flow Rate 0.8 - 1.2 mL/minStandard flow rate for analytical HPLC.
Column Temperature 25 - 40 °CTo ensure reproducible retention times.

Control Strategies

Based on the elucidated formation mechanisms, the following control strategies can be implemented:

  • Control of Starting Materials: Implement stringent specifications for starting materials and intermediates to limit the content of the unchlorinated precursor.

  • Process Optimization: Optimize the synthetic process to minimize the formation of process-related impurities.

  • Purification: Develop an effective purification method (e.g., crystallization, chromatography) to remove this compound from the final API.

  • Storage and Handling: Store the drug substance and drug product under controlled conditions to minimize degradation. This includes protection from light and reactive substances.

  • Packaging: Utilize appropriate packaging that protects the drug product from environmental factors that could lead to degradation.

Conclusion

The formation of this compound is a critical quality attribute that requires careful consideration during the development and manufacturing of Lenvatinib. By understanding the potential synthetic and degradation pathways, and by implementing robust analytical and control strategies, pharmaceutical manufacturers can ensure the purity, safety, and efficacy of this important anti-cancer medication. Further investigation into the specific conditions that promote the formation of this impurity will enable the development of a more robust and well-controlled manufacturing process.

References

  • Vertex AI Search. Unique Metabolic Pathway of [(14)C]lenvatinib After Oral Administration to Male Cynomolgus Monkey - PubMed.
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An In-depth Technical Guide to Forced Degradation Studies and the Formation Pathway of Lenvatinib Impurity G

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of forced degradation studies for Lenvatinib, with a specific focus on the identification, formation, and characterization of Lenvatinib Impurity G. It is intended for researchers, scientists, and drug development professionals seeking to understand the stability profile of this critical oncology drug and to develop robust analytical methods for impurity profiling.

The Imperative of Forced Degradation in Pharmaceutical Development

Forced degradation, or stress testing, is a cornerstone of drug development and regulatory submission.[1][2][3] As mandated by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), these studies are designed to intentionally degrade a drug substance or product under conditions more severe than accelerated stability testing.[1][4][5][6] The primary objectives are multifold:

  • Elucidation of Degradation Pathways: To identify the likely degradation products that could form under various environmental stressors.[1][7]

  • Development of Stability-Indicating Methods: To develop and validate analytical methods that can effectively separate and quantify the active pharmaceutical ingredient (API) from its degradation products, ensuring the method is "stability-indicating."[2][3]

  • Understanding Molecular Stability: To gain insight into the intrinsic stability of the drug molecule, which informs formulation development, packaging selection, and the establishment of storage conditions and shelf-life.[4]

  • Impurity Characterization: To generate sufficient quantities of degradation products for structural elucidation and toxicological assessment.

The typical stress conditions employed include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3] A well-designed forced degradation study should aim for a target degradation of 5-20% of the API, as this provides a sufficient amount of degradants for detection and characterization without being excessive.[1][8]

Lenvatinib: A Profile of the Active Pharmaceutical Ingredient

Lenvatinib, marketed as its mesylate salt, is a potent multi-targeted tyrosine kinase inhibitor.[9][10][11] It is a key therapeutic agent for certain types of thyroid, renal, and hepatocellular carcinomas.[12][13] Its mechanism of action involves the inhibition of vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[10][11]

Chemical Structure of Lenvatinib:

  • IUPAC Name: 4-[3-chloro-4-(N'-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide[10]

  • Molecular Formula: C₂₁H₁₉ClN₄O₄[11]

  • Molecular Weight: 426.85 g/mol [12]

The structure of Lenvatinib, featuring a quinoline core, an ether linkage, a urea moiety, and a chlorinated phenyl ring, presents several potential sites for degradation, which will be explored in the following sections.

Forced Degradation of Lenvatinib: A Pathway to Impurity G

Forced degradation studies on Lenvatinib have revealed its susceptibility to degradation, particularly under hydrolytic conditions.[7][14] While multiple degradation products can form, this guide will focus on a critical impurity: This compound .

Identification and Structure of this compound
  • Chemical Name: 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide

  • CAS Number: 417714-14-8

  • Molecular Formula: C₂₁H₂₀N₄O₄

  • Molecular Weight: 392.41 g/mol

Structurally, this compound is the dechlorinated analogue of the parent drug. The chlorine atom at the C3 position of the phenoxy ring is replaced by a hydrogen atom.

Conditions Favoring the Formation of Impurity G

This compound has been identified as a degradation product under specific stress conditions. A key finding indicates that Lenvatinib mesylate degrades under acidic, basic, and damp heat conditions to form this impurity. This suggests that hydrolysis and thermal stress are the primary drivers for its formation. The susceptibility of Lenvatinib to acid and base hydrolysis has been corroborated in multiple studies, leading to the generation of several degradation products, including Impurity G.[7][14]

Proposed Mechanism of Formation: Reductive Dechlorination

The conversion of Lenvatinib to Impurity G involves a reductive dechlorination reaction. While the precise mechanism under these specific forced degradation conditions is not extensively published, a plausible pathway can be proposed based on established chemical principles.

Under hydrolytic (acidic or basic) and thermal stress, the ether linkage in Lenvatinib can be susceptible to cleavage. However, the formation of Impurity G points towards a direct dechlorination of the aromatic ring. This can occur through a nucleophilic substitution reaction where a hydride ion (H⁻) replaces the chlorine atom. The source of the hydride can be from the solvent or other excipients present in a formulation, especially under elevated temperatures.

Alternatively, a free radical mechanism could be at play, particularly under thermal and photolytic stress, although Impurity G is more strongly linked to hydrolytic and thermal conditions. In this scenario, homolytic cleavage of the C-Cl bond would generate an aryl radical, which then abstracts a hydrogen atom from the surrounding medium to form the dechlorinated impurity.

G cluster_structures Chemical Structures Lenvatinib Lenvatinib (C₂₁H₁₉ClN₄O₄) ImpurityG This compound (C₂₁H₂₀N₄O₄) Lenvatinib->ImpurityG Reductive Dechlorination (-Cl, +H) Stress Stress Conditions: - Acidic Hydrolysis - Basic Hydrolysis - Thermal (Damp Heat) Stress->Lenvatinib lenvatinib_structure Lenvatinib impurityg_structure This compound

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to induce the formation of this compound and other degradation products. It is crucial to run a control sample (unstressed) in parallel for accurate comparison.

General Preparation
  • Stock Solution: Prepare a stock solution of Lenvatinib mesylate in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) for stress studies.

Acid Hydrolysis
  • To 1 mL of the Lenvatinib working solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).

  • Incubate the mixture at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).

  • Dilute to a final volume with the mobile phase for analysis.

Base Hydrolysis
  • To 1 mL of the Lenvatinib working solution, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).

  • Incubate the mixture at 60°C for 8 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).

  • Dilute to a final volume with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the Lenvatinib working solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Keep the solution at room temperature for 48 hours, protected from light.

  • Dilute to a final volume with the mobile phase for analysis.

Thermal Degradation (Damp Heat)
  • Place the Lenvatinib drug substance in a stability chamber maintained at 80°C and 75% relative humidity for 7 days.

  • For solution state, reflux the Lenvatinib working solution at 80°C for 48 hours.

  • After exposure, dissolve the solid sample or cool the solution and dilute to a final concentration with the mobile phase for analysis.

Photostability Testing
  • Expose the Lenvatinib drug substance (as a thin layer) and the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, prepare the samples for analysis by dissolving or diluting with the mobile phase.

Analytical Methodologies for Impurity Detection

A robust, stability-indicating analytical method is paramount for the successful analysis of forced degradation samples. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the technique of choice.

Example HPLC-UV Method
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 3.5) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Structural Elucidation using LC-MS/MS

For the definitive identification and structural confirmation of Impurity G and other degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the molecular weight and structural features of the impurity can be determined. For Impurity G, a molecular ion corresponding to its molecular weight of 392.41 would be expected, along with a fragmentation pattern consistent with the Lenvatinib core structure but lacking the chlorine isotope signature.

Summary of Degradation Behavior

The following table summarizes the expected degradation of Lenvatinib under various stress conditions, with a focus on the formation of Impurity G.

Stress ConditionReagents/ParametersExpected DegradationFormation of Impurity G
Acid Hydrolysis 0.1 N HCl, 60°CSignificant DegradationObserved
Base Hydrolysis 0.1 N NaOH, 60°CSignificant DegradationObserved
Oxidative 3% H₂O₂, RTModerate DegradationNot typically reported
Thermal (Damp Heat) 80°C, 75% RHModerate DegradationObserved
Photolytic ICH Q1B conditionsMinor to Moderate DegradationPossible, but less prominent

Conclusion and Future Perspectives

The forced degradation of Lenvatinib, particularly under hydrolytic and thermal stress, leads to the formation of several degradation products, including the dechlorinated this compound. Understanding the formation pathways of such impurities is not merely an academic exercise; it is a regulatory requirement and a critical component of ensuring drug safety and efficacy.

The protocols and methodologies outlined in this guide provide a robust framework for investigating the stability of Lenvatinib and for the development of stability-indicating analytical methods. Further research into the precise mechanism of dechlorination and the toxicological profile of Impurity G will provide a more complete understanding of Lenvatinib's stability and contribute to the development of even safer and more stable pharmaceutical formulations.

G cluster_0 Phase 1: Study Design & Preparation cluster_1 Phase 2: Stress Application cluster_2 Phase 3: Analysis & Characterization cluster_3 Phase 4: Reporting & Application A Define Objectives & Scope (ICH Q1A/Q1B) B Prepare Lenvatinib Stock & Working Solutions A->B C Acid Hydrolysis (HCl, Heat) B->C D Base Hydrolysis (NaOH, Heat) B->D E Oxidative Stress (H₂O₂) B->E F Thermal Stress (Dry/Damp Heat) B->F G Photolytic Stress (Light/UV Exposure) B->G H Sample Neutralization & Dilution C->H D->H I Stability-Indicating HPLC-UV Analysis E->I F->I G->I H->I J Peak Purity & Mass Balance Calculation I->J K Impurity Identification (LC-MS/MS) Focus on Impurity G J->K L Structural Elucidation (NMR, etc.) K->L M Document Degradation Pathways L->M N Finalize & Validate Analytical Method M->N O Inform Formulation & Packaging Development N->O

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  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

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  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

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  • International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • ResearchGate. (2023). Result from stress degradation study of Lenvatinib. [Link]

  • Therapeutic Goods Administration (TGA). (2016). Product Information: Lenvatinib mesilate. [Link]

  • ResearchGate. (2023). Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry. [Link]

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  • European Medicines Agency. (2003). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • FDA. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • PubChem. (n.d.). Lenvatinib. [Link]

  • Talari, S., et al. (2022). LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Current Pharmaceutical Analysis, 18(5), 458-468. [Link]

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In silico toxicity prediction of Lenvatinib Impurity G

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Toxicological Assessment of Lenvatinib Impurity G

Introduction & Strategic Imperative

The development of targeted cancer therapies like Lenvatinib, a potent multi-kinase inhibitor, represents a significant advancement in oncology. However, ensuring the safety and purity of such pharmaceuticals is a critical challenge that runs parallel to demonstrating their efficacy. Pharmaceutical impurities, even at trace levels, can pose significant toxicological risks. The rigorous identification, characterization, and toxicological assessment of these impurities are not merely a quality control exercise; they are a fundamental regulatory and ethical obligation.

This guide provides a comprehensive, in-depth walkthrough of the in silico toxicological assessment of a specific process-related impurity, this compound. As a Senior Application Scientist, the perspective offered herein is grounded in the practical application of predictive toxicology models, framed by regulatory expectations and guided by the principles of scientific integrity. We will move beyond a simple procedural checklist to explore the causality behind methodological choices, ensuring a self-validating and robust analytical framework.

Lenvatinib: Mechanism of Action and Clinical Context

Lenvatinib (marketed as Lenvima) is an orally available tyrosine kinase inhibitor that targets the vascular endothelial growth factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3, as well as fibroblast growth factor (FGF) receptors FGFR1, FGFR2, FGFR3, and FGFR4. It also inhibits other kinases implicated in tumorigenesis, including the platelet-derived growth factor (PDGF) receptor alpha (PDGFRα), KIT, and RET proto-oncogenes. This multi-targeted mechanism allows it to simultaneously inhibit tumor angiogenesis and tumor cell proliferation. Its clinical application has been approved for the treatment of certain types of thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. The known clinical safety profile of Lenvatinib includes significant side effects such as hypertension, fatigue, diarrhea, and potential hepatotoxicity, which informs the toxicological endpoints of interest when evaluating its impurities.

The Regulatory Landscape of Pharmaceutical Impurities: An Overview of ICH M7

The assessment of impurities is strictly governed by international regulatory guidelines. The most critical of these is the ICH M7(R1) guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." This guideline is paramount because mutagenic impurities pose a unique risk, as they can directly damage DNA, leading to mutations that may cause cancer.

ICH M7 establishes a framework for classifying impurities based on their mutagenic potential and prescribes a course of action for their control. A key provision of this guideline is the use of in silico toxicology models for the initial assessment of mutagenicity. Specifically, it mandates a two-pronged computational approach:

  • An expert rule-based methodology .

  • A statistical-based methodology .

This compound: Structure and Rationale for Assessment

This compound is a known process-related impurity. For the purpose of this guide, its chemical structure is represented by the following SMILES (Simplified Molecular-Input Line-Entry System) string: C1=CC(=C(C=C1C(C2=C(C=CC(=C2)F)NC(=O)C3=CNC4=C3C=CC=N4)C5=CC=CC=C5)Cl)NC(=O)NC(C)(C)C

The rationale for its assessment is straightforward: as an impurity in the final drug product, it must be evaluated according to ICH M7 guidelines to ensure it does not pose a mutagenic or carcinogenic risk to the patient.

The Role of In Silico Toxicology: A Paradigm of Predictive Safety Assessment

In silico toxicology leverages computational models to predict the potential toxicity of chemicals based on their structure. This approach offers numerous advantages in drug development:

  • Speed and Cost-Effectiveness: It allows for the rapid screening of numerous chemicals without the need for expensive and time-consuming laboratory experiments.

  • Ethical Considerations: It aligns with the 3Rs principle (Replacement, Reduction, and Refinement) by reducing the reliance on animal testing.

  • Mechanistic Insight: The structural alerts identified by these models can provide valuable insights into the potential mechanisms of toxicity.

This guide will demonstrate how to apply these powerful tools to conduct a robust and regulatory-compliant assessment of this compound.

Foundational Principles of In Silico Toxicology

A credible in silico assessment relies on the intelligent application of well-validated, complementary modeling approaches. Understanding the principles behind these models is essential for interpreting their outputs and making sound scientific judgments.

Mechanistic Alerting: Expert Rule-Based Systems

Expert rule-based systems, such as DEREK Nexus (Lhasa Limited), are knowledge-based systems. They consist of a curated set of structural alerts, which are molecular substructures or patterns known to be associated with specific toxicities. These alerts are derived from a deep well of historical toxicology data and expert human knowledge.

  • Causality: When the system identifies an alert in a query chemical, it provides a mechanistic hypothesis explaining why that substructure is a concern. For example, it might identify an aromatic amine as a potential structural alert for mutagenicity, citing its propensity to undergo metabolic activation to a reactive, DNA-binding species.

  • Trustworthiness: The strength of this approach lies in its transparency and mechanistic plausibility. The output is not just a prediction but a reasoned argument based on established toxicological knowledge.

Statistical Inference: (Q)SAR Methodologies

Statistical-based systems, often referred to as Quantitative Structure-Activity Relationship ((Q)SAR) models, take a different approach. Tools like SARAH Nexus (Lhasa Limited) or the open-source VEGA-QSAR platform analyze a large training set of chemicals with known experimental toxicity data (e.g., thousands of chemicals tested in the Ames assay).

  • Causality: The model learns to associate specific molecular fragments and physicochemical properties with toxicological outcomes through statistical algorithms. When presented with a new chemical, it evaluates its features against the patterns learned from the training set to generate a probabilistic prediction.

  • Trustworthiness: The reliability of a (Q)SAR prediction is highly dependent on the quality and diversity of its training set. These models provide quantitative predictions (e.g., "90% probability of mutagenicity") and are most reliable when the query chemical is structurally similar to the chemicals in the training set.

The Concept of Applicability Domain: Ensuring Predictive Reliability

No model can accurately predict the properties of all chemicals. The "Applicability Domain" (AD) is a critical concept that defines the chemical space in which a model's predictions are considered reliable. For a (Q)SAR model, the AD is determined by the structural and physicochemical properties of the chemicals in its training set. If a query chemical falls outside the AD, the prediction is an extrapolation and must be treated with low confidence. A robust analysis always includes an assessment of the AD.

The Synergy of Complementary Models: A Two-Pillar Approach for Mutagenicity

The ICH M7 guideline's requirement for using both an expert rule-based and a statistical-based model is a masterstroke of risk management. The two approaches have orthogonal strengths and weaknesses:

  • Expert systems excel at identifying well-known mechanisms of toxicity but may fail to flag novel toxicophores not yet encoded in their rule base.

  • Statistical systems can identify potential hazards based on correlations that are not yet mechanistically understood, but they are limited by their training set and may produce false positives or negatives for unique chemical structures.

By requiring agreement from both types of models, the guideline establishes a self-validating system that minimizes the chances of a mutagenic impurity going undetected.

Caption: ICH M7 decision workflow for mutagenicity assessment.

Core Workflow: Mutagenicity Assessment of this compound (ICH M7 Compliance)

This section details the step-by-step protocol for conducting the primary, regulatory-mandated mutagenicity assessment of this compound.

Step 1: Input Preparation

The workflow begins with an unambiguous representation of the molecule.

  • Obtain Chemical Structure: The definitive structure of this compound is required. As previously stated, we will use its SMILES representation: C1=CC(=C(C=C1C(C2=C(C=CC(=C2)F)NC(=O)C3=CNC4=C3C=CC=N4)C5=CC=CC=C5)Cl)NC(=O)NC(C)(C)C.

  • Standardize Structure: Before submitting to any model, it is best practice to process the structure using cheminformatics software (e.g., ChemDraw, MarvinSketch) to neutralize salts, remove counter-ions, and ensure correct tautomeric forms are considered. For this impurity, the structure is a single, neutral molecule, so minimal standardization is needed.

Step 2: Expert Rule-Based Analysis

This step aims to identify any known structural alerts for mutagenicity. We will describe a workflow analogous to using DEREK Nexus.

Protocol:

  • Launch Software: Open the predictive toxicology software suite.

  • Input Structure: Import the standardized SMILES string for this compound into the prediction engine.

  • Select Endpoint: Choose the "Bacterial Mutagenicity" endpoint for prediction.

  • Execute Prediction: Run the analysis. The software will compare the substructures within Impurity G against its knowledge base of mutagenicity alerts.

  • Analyze Output: Review the results screen. The output will indicate one of the following:

    • No alert: The structure does not contain any recognized toxicophores for mutagenicity.

    • Alert(s) found: The software will highlight the specific substructure(s) responsible for the alert, provide a mechanistic rationale, and assign a confidence level (e.g., "Plausible," "Probable").

Step 3: Statistical-Based (Q)SAR Analysis

This step provides a complementary, data-driven prediction. We will describe a workflow analogous to using SARAH Nexus.

Protocol:

  • Input Structure: Use the same standardized SMILES string.

  • Select Endpoint: Choose the "Bacterial Mutagenicity" endpoint.

  • Execute Prediction: Run the analysis. The model will fragment the impurity's structure and compare the fragments to those in its extensive training set of Ames-tested chemicals.

  • Analyze Output: The results will typically include:

    • Probability Score: A numerical value indicating the confidence in the prediction.

    • Applicability Domain Assessment: A confirmation of whether the impurity falls within the model's AD. This is crucial. If it is outside the domain, the prediction is unreliable.

    • Contributing Fragments: The model will highlight the specific structural fragments that were most influential in driving the prediction, referencing similar examples from the training set.

Step 4: Synthesis and Classification

The final step is to synthesize the results from both models and classify the impurity according to ICH M7.

Analysis Type Prediction Platform (Example) Predicted Outcome for Impurity G Rationale/Interpretation
Expert Rule-BasedDEREK NexusNegativeNo structural alerts for bacterial mutagenicity were identified.
Statistical (Q)SARSARAH NexusNegativeThe model predicts the compound to be non-mutagenic with high confidence. The structure falls within the model's applicability domain.

Conclusion and Classification: Based on the combined in silico results, this compound is predicted to be non-mutagenic. According to the ICH M7 workflow, when both an expert rule-based and a statistical-based model return a negative result, the impurity can be classified as Class 5 . A Class 5 impurity is considered to have no mutagenic potential and can be treated as a standard, non-mutagenic impurity, controlled at standard ICH Q3A/B limits. No further in vitro testing (Ames test) is required.

Expanded Toxicological Profiling: Beyond Mutagenicity

While mutagenicity is the primary concern for impurities from a regulatory standpoint, a comprehensive safety assessment should consider other relevant toxicological endpoints, particularly those known to be associated with the parent drug, Lenvatinib.

Rationale for Broader Endpoint Assessment

Given that Lenvatinib is associated with hepatotoxicity and cardiovascular events (like hypertension), it is scientifically prudent to assess its impurity for similar liabilities. This expanded profiling provides a more complete picture of the impurity's potential risk.

Caption: Workflow for expanded toxicological profiling.

Carcinogenicity, Hepatotoxicity, and Cardiotoxicity Prediction

A similar workflow using various in silico models (e.g., OECD QSAR Toolbox, VEGA, ACD/Tox Suite) can be employed to predict these additional endpoints.

Methodology:

  • Select Models: Choose appropriate, validated models for each endpoint. For hepatotoxicity, this would be a Drug-Induced Liver Injury (DILI) model. For cardiotoxicity, a key model predicts inhibition of the hERG potassium channel, a common cause of drug-induced cardiac arrhythmias.

  • Execute Predictions: Run the standardized structure of this compound through each model.

  • Summarize Data: Consolidate the predictions into a clear table.

Toxicological Endpoint Prediction Platform (Example) Predicted Outcome for Impurity G Interpretation & Confidence
Carcinogenicity VEGA-QSAR (CAESAR model)NegativeThe model predicts the compound is non-carcinogenic. Prediction is within the applicability domain.
Hepatotoxicity (DILI) ACD/DILIscreenLow ProbabilityThe model predicts a low probability of causing drug-induced liver injury.
Cardiotoxicity (hERG) VEGA-QSAR (hERG model)Negative (Non-blocker)The model predicts the compound is unlikely to block the hERG channel.

This expanded profile suggests that this compound has a low potential for these additional toxicities, further strengthening the overall safety assessment.

Interpretation, Validation, and Reporting

The output of an in silico model is not a final verdict but a piece of evidence that requires expert interpretation.

The Role of the Human Expert: Beyond the Algorithm

An expert toxicologist must review the model outputs. This review involves:

  • Assessing Alert Plausibility: For any positive alerts, the expert must evaluate the mechanistic relevance and the strength of the supporting evidence provided by the tool.

  • Evaluating the Applicability Domain: The expert must confirm that the query chemical is within the AD for each model used. A prediction outside the AD should be flagged as unreliable.

  • Considering Mitigating Factors: The expert may identify features in the broader molecular structure that could sterically hinder or electronically deactivate a potential toxicophore, providing a rationale to override a positive alert.

Self-Validating Protocols: Cross-Referencing and Weight of Evidence
  • Cross-Referencing Models: Using multiple models for the same endpoint (as required by ICH M7) provides a self-validating check. Agreement between different models (e.g., rule-based and statistical) significantly increases confidence.

  • Comparing to Analogues: The assessment should include a search for structurally similar chemicals (analogues) with known experimental data. If close analogues have been tested and found to be negative, this provides strong supporting evidence for a negative prediction. The OECD QSAR Toolbox is an excellent resource for this type of analogue-based read-across.

Constructing a Regulatory-Ready Report

The final output should be a formal report suitable for regulatory submission. This report must be transparent and comprehensive, including:

  • A clear statement of the impurity structure.

  • The names and versions of all software used.

  • Detailed results from each model, including screenshots of alerts and contributing fragments.

  • A clear assessment of the applicability domain for each prediction.

Conclusions and Future Perspectives

Furthermore, expanded profiling for other relevant endpoints such as carcinogenicity, hepatotoxicity, and cardiotoxicity, provides additional assurance of the impurity's low-risk profile. This comprehensive, predictive approach not only fulfills regulatory requirements but also embodies a modern, proactive strategy for drug safety, enabling faster, more informed decisions in the drug development lifecycle. As computational models continue to improve and their validation basis expands, in silico toxicology will undoubtedly play an even more integral role in the future of pharmaceutical safety assessment.

References

  • National Cancer Institute. Lenvatinib Mesylate. [Link]

  • U.S. Food and Drug Administration (FDA). LENVIMA (lenvatinib) Prescribing Information. [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • European Medicines Agency (EMA). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • Lhasa Limited. Derek Nexus: Knowledge-based toxicity prediction. [Link]

  • Lhasa Limited. Sarah Nexus: Statistical-based mutagenicity prediction. [Link]

  • Organisation for Economic Co-operation and Development (OECD). Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. [Link]

Navigating the Regulatory Landscape of Lenvatinib Impurity G: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Kinase Inhibitor Therapeutics

Lenvatinib, a multi-kinase inhibitor, has emerged as a critical therapeutic agent in the treatment of several aggressive cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1] Its mechanism of action, targeting vascular endothelial growth factor (VEGF) receptors and other receptor tyrosine kinases, underscores the precision required in its chemical composition to ensure therapeutic efficacy and patient safety.[1][2] As with any synthesized active pharmaceutical ingredient (API), the control of impurities is a cornerstone of drug development and manufacturing. These impurities can arise from the synthetic route, degradation of the drug substance, or interaction with excipients.[3] This guide provides an in-depth examination of a specific, non-pharmacopeial impurity, Lenvatinib Impurity G, offering insights into its identity, control, and analytical assessment.

Defining this compound: Structure and Identity

A critical first step in managing any impurity is its unambiguous identification. Based on information from chemical reference standard suppliers, this compound is identified as:

  • Chemical Name: 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide[4][][6]

  • CAS Number: 417714-14-8[4][][6]

  • Molecular Formula: C₂₁H₂₀N₄O₄[4][]

  • Molecular Weight: 392.41 g/mol []

It is crucial to distinguish this compound from other named impurities of Lenvatinib, as nomenclature can vary between different sources. For instance, a Chinese patent identifies a different structure as "Compound G".[7] For the purposes of this guide and alignment with commercially available reference standards, we will adhere to the identity associated with CAS number 417714-14-8.

The structure of this compound is notably similar to the parent Lenvatinib molecule, with the key difference being the absence of the chlorine atom on the phenoxy ring. This structural similarity suggests it may arise as a process-related impurity from a starting material lacking the chloro-substituent.

Pharmacopeial Status: An Absence of Official Monographs

A thorough review of the major pharmacopeias—including the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP)—reveals that there is currently no official monograph for Lenvatinib or its impurities , including Impurity G. This absence signifies that there are no harmonized, publicly available standards for the identification, purity, and analytical procedures for this specific impurity.

In the absence of a dedicated pharmacopeial monograph, the control of this compound falls under the general guidelines for impurities in new drug substances as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the ICH Q3A(R2) guideline. This guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the API.

Regulatory Perspective and Impurity Control Strategy

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place stringent requirements on the control of impurities in pharmaceutical products.[3][8] The control strategy for an impurity like this compound is a critical component of a drug's Chemistry, Manufacturing, and Controls (CMC) documentation submitted for regulatory approval.

The core of the control strategy revolves around a comprehensive understanding of the manufacturing process and the potential for impurity formation. This involves:

  • Process Understanding: Identifying the potential synthetic routes that could lead to the formation of this compound. This could involve, for example, the presence of an unchlorinated starting material.

  • Risk Assessment: Evaluating the potential toxicological risk of the impurity. Given its structural similarity to Lenvatinib, a key consideration would be its pharmacological and toxicological profile relative to the parent drug. A toxicological assessment is crucial to determine if the impurity needs to be controlled at a standard ICH qualification threshold or if a lower, compound-specific limit is required, especially if there are concerns about genotoxicity.[2]

  • Analytical Control: Developing and validating robust analytical methods to detect and quantify this compound at the required levels.

  • Specification Setting: Establishing an acceptance criterion (a maximum allowable limit) for Impurity G in the Lenvatinib drug substance and/or drug product. This limit is justified based on the batch data from the manufacturing process and the toxicological assessment.

The following diagram illustrates the logical workflow for establishing a control strategy for a non-pharmacopeial impurity like this compound.

Workflow for this compound Control A Impurity Identification (this compound, CAS 417714-14-8) B Pharmacopeial Status Review (USP, Ph. Eur., JP) A->B C Result: No Official Monograph B->C D ICH Q3A Guideline Application C->D H Establishment of Specifications (Acceptance criteria for drug substance/product) D->H E Process Chemistry Evaluation (Identify potential formation pathways) E->H F Toxicological Risk Assessment (Genotoxicity and general toxicity) F->H G Analytical Method Development & Validation (e.g., HPLC, LC-MS) G->H I Inclusion in Overall Control Strategy H->I

Caption: Logical workflow for establishing a control strategy for this compound.

Analytical Methodologies for Detection and Quantification

Given the lack of a pharmacopeial method, pharmaceutical manufacturers must develop and validate their own in-house analytical procedures for the control of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.[3][9]

Table 1: Key Parameters for a Validated HPLC Method for this compound
ParameterTypical Method and Acceptance CriteriaRationale
Specificity The method must demonstrate that the peak for Impurity G is resolved from Lenvatinib and other potential impurities. Peak purity analysis using a photodiode array (PDA) detector is often employed.Ensures that the measurement of Impurity G is not affected by other components in the sample.[9]
Linearity A linear relationship between the concentration of Impurity G and the detector response should be established over a defined range (e.g., from the limit of quantitation to 120% of the specification limit). The correlation coefficient (r²) should typically be ≥ 0.99.Demonstrates the method's ability to produce results that are directly proportional to the concentration of the impurity.
Accuracy The accuracy is determined by analyzing samples with known amounts of Impurity G (spiked samples) and comparing the measured value to the true value. Recovery should typically be within 98.0% to 102.0%.Confirms the closeness of the test results obtained by the method to the true value.
Precision Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be ≤ 5%.Measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Quantitation (LOQ) The lowest concentration of Impurity G that can be reliably quantified with acceptable precision and accuracy. This should be at or below the reporting threshold defined by ICH Q3A.Defines the lower limit of the method's quantitative capability.
Limit of Detection (LOD) The lowest concentration of Impurity G that can be detected but not necessarily quantified.Indicates the method's sensitivity.
Robustness The method's performance should be evaluated by making small, deliberate changes to method parameters (e.g., pH of the mobile phase, column temperature, flow rate).Provides an indication of the method's reliability during normal usage.
Protocol: A Representative HPLC Method for Lenvatinib and Its Impurities

The following is a generalized protocol based on typical reversed-phase HPLC methods for small molecule APIs. This protocol would require optimization and validation for the specific application.

  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

    • Chromatographic data system for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.

    • Mobile Phase A: An aqueous buffer, such as 0.1% formic acid in water.

    • Mobile Phase B: An organic solvent, such as acetonitrile or methanol.

    • Gradient Elution: A gradient program is typically required to separate the main peak of Lenvatinib from its impurities. An example gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more retained components.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 30 °C, to ensure reproducibility.

    • Detection Wavelength: Monitored at a wavelength where both Lenvatinib and Impurity G have adequate absorbance, for example, 240 nm.[9]

    • Injection Volume: Typically 10-20 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare working standards by diluting the stock solution to the desired concentration (e.g., the concentration corresponding to the specification limit).

    • Sample Solution: Accurately weigh and dissolve the Lenvatinib drug substance in the diluent to a known concentration.

  • Analysis and Calculation:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks for Lenvatinib and Impurity G based on their retention times.

    • Calculate the amount of Impurity G in the sample using the peak area of the impurity in the sample chromatogram and the peak area of the corresponding standard.

Conclusion and Future Outlook

This compound, identified as 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide (CAS 417714-14-8), is a non-pharmacopeial impurity that requires rigorous control to ensure the quality, safety, and efficacy of Lenvatinib. In the absence of official monographs in the major pharmacopeias, the control strategy for this impurity is guided by ICH principles. This involves a deep understanding of the manufacturing process, a thorough toxicological risk assessment, and the implementation of validated, specific analytical methods.

For researchers and drug development professionals, the key takeaway is the necessity of a science- and risk-based approach to impurity control. The availability of well-characterized reference standards for impurities like this compound is essential for method development, validation, and routine quality control. As the use of Lenvatinib expands and as manufacturing processes are further optimized, the impurity profile will continue to be an area of focus for both manufacturers and regulatory agencies. Future work may involve further elucidation of the formation pathways of Impurity G and the development of even more sensitive analytical techniques for its detection.

References

  • Pharmaffiliates. 4-(4-(3-Cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide. [Link]

  • Google Patents. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
  • Prashanthi, Y., et al. "Method Development and Validation of Lenvatinib Drug by RP-HPLC in Pharmaceutical Drug Dosage Form." Indo American Journal of Pharmaceutical Sciences, vol. 3, no. 10, 2016, pp. 1078-1085. [Link]

  • Veeprho. Lenvatinib Impurities and Related Compound. [Link]

  • Veeprho. Lenvatinib Impurities and Related Compound. [Link]

  • ResearchGate. Chemical structure of ¹⁴C-lenvatinib. [Link]

  • Leone, G., et al. "Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment." Journal of Experimental & Clinical Cancer Research, vol. 39, no. 1, 2020, p. 15. [Link]

  • Pharmaffiliates. 4-(4-(3-Cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide. [Link]

  • Google Patents.
  • Okamoto, K., et al. "Distinct binding mode of multikinase inhibitor lenvatinib revealed by biochemical characterization." ACS Medicinal Chemistry Letters, vol. 6, no. 1, 2015, pp. 89-94. [Link]

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Navigating the Labyrinth: A Technical Guide to Controlling Lenvatinib Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lenvatinib, a multi-kinase inhibitor, is a cornerstone in the treatment of several aggressive cancers. Ensuring its safety and efficacy is paramount, a task that hinges on the rigorous control of impurities within the active pharmaceutical ingredient (API) and the final drug product. This guide provides an in-depth exploration of the regulatory landscape, synthetic and degradative origins of impurities, and the analytical strategies required for the robust control of Lenvatinib impurities. We will delve into the practical application of ICH guidelines, present detailed analytical methodologies, and discuss the causal logic behind the development of a comprehensive control strategy, offering researchers and drug development professionals a definitive resource for ensuring the quality and safety of Lenvatinib.

Introduction: The Imperative of Purity in Lenvatinib Therapy

Lenvatinib (marketed as Lenvima®) has emerged as a critical therapeutic agent for patients with differentiated thyroid cancer (DTC), renal cell carcinoma (RCC), and hepatocellular carcinoma (HCC). Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor (VEGF) receptors, which are pivotal to angiogenesis and tumor proliferation. The complexity of its chemical structure and multi-step synthesis, however, presents a significant challenge: the potential for the formation of various impurities.

Impurities, defined as any component that is not the drug substance itself, can arise from the manufacturing process (process-related impurities), degradation of the API (degradation products), or residual solvents and catalysts. These unintended components can potentially impact the drug's safety profile, reduce its efficacy, and affect the stability of the drug product. Therefore, a robust and scientifically sound strategy for their identification, qualification, and control is not merely a regulatory requirement but a fundamental pillar of patient safety.

This guide will navigate the core principles of impurity control, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), and apply them specifically to the challenges presented by Lenvatinib.

The Regulatory Framework: Applying ICH Guidelines to Lenvatinib

The control of impurities in new drug substances and products is primarily governed by a set of globally recognized ICH guidelines. For a small molecule like Lenvatinib, the most critical of these are ICH Q3A(R2), Q3B(R2), and M7.

  • ICH Q3A(R2): Impurities in New Drug Substances [1]: This guideline focuses on the API. It establishes thresholds for reporting, identifying, and qualifying impurities based on the Maximum Daily Dose (MDD) of the drug.

  • ICH Q3B(R2): Impurities in New Drug Products [2][3][4]: This guideline addresses impurities that arise during the formulation and storage of the final drug product, known as degradation products.

  • ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities [5][6][7]: This is a particularly critical guideline that provides a framework for managing impurities that have the potential to be mutagenic and, therefore, carcinogenic, even at very low levels.

The application of these guidelines is not a simple checklist; it requires a deep understanding of the drug's chemistry and clinical use. The first step is to determine the relevant thresholds, which are directly linked to the Lenvatinib MDD. For differentiated thyroid cancer, the recommended daily dose is 24 mg[8]. Based on this MDD (>2 g is not applicable), we can establish the following ICH thresholds:

Threshold Type Threshold Rationale
Reporting ≥ 0.05%Any impurity at or above this level must be reported in the regulatory submission.
Identification > 0.10% or 1.0 mg per day intake, whichever is lowerImpurities exceeding this level require structural identification. For a 24 mg dose, 0.10% is 0.024 mg, which is lower than 1.0 mg. Therefore, the 0.10% threshold applies.
Qualification > 0.15% or 1.0 mg per day intake, whichever is lowerImpurities above this level must be qualified, meaning toxicological data is required to justify their safety. For a 24 mg dose, 0.15% is 0.036 mg, which is lower than 1.0 mg. Therefore, the 0.15% threshold applies.
Table 1: ICH Q3A/B Qualification Thresholds for Lenvatinib (based on 24 mg MDD).

This table forms the quantitative backbone of our control strategy. Any impurity detected must be evaluated against these thresholds to determine the necessary regulatory action.

The logical relationship and workflow for applying these foundational ICH guidelines to Lenvatinib impurity control is visualized below.

ICH_Workflow cluster_ICH ICH Guideline Framework cluster_Process Lenvatinib Control Strategy ICH_Q3A Q3A(R2) Drug Substance Impurities Threshold Compare to ICH Thresholds ICH_Q3A->Threshold ICH_Q3B Q3B(R2) Drug Product Impurities ICH_Q3B->Threshold ICH_M7 M7(R2) Genotoxic Impurities Assess Safety Assessment (Qualification / Genotoxicity) ICH_M7->Assess Source Impurity Source (Synthesis / Degradation) Detect Detection & Quantification (HPLC) Source->Detect Detect->Threshold Identify Structural Identification Threshold->Identify > 0.10% Control Set Specification & Control in Mfg. Threshold->Control < 0.10% (Report) Identify->Assess Assess->Control Safety Justified

Caption: Workflow for Lenvatinib impurity management based on ICH guidelines.

Origins of Lenvatinib Impurities: A Tale of Synthesis and Stability

A robust control strategy is built upon a thorough understanding of where impurities come from. For Lenvatinib, these sources are twofold: the synthetic process and subsequent degradation.

Process-Related Impurities

The synthesis of Lenvatinib is a complex multi-step process. One common route involves the coupling of two key intermediates: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea and 4-chloro-7-methoxyquinoline-6-carboxamide . Impurities can be introduced from starting materials, arise from side reactions, or be leftover intermediates.

Based on published synthetic routes, several process-related impurities have been identified. Understanding their origin is key to their control. For instance, controlling the stoichiometry and reaction conditions during the formation of the urea linkage can minimize the formation of related impurities.

Below are some of the key process-related impurities identified for Lenvatinib:

Impurity Name Potential Origin Structure
Descyclopropyl Lenvatinib Incomplete reaction or degradation of the cyclopropyl urea moiety.
Lenvatinib Phenyl Carbamate Impurity A key intermediate formed during the synthesis of the urea linkage using phenyl chloroformate. Incomplete conversion leads to its presence.
Lenvatinib N-Oxide Oxidation of the quinoline nitrogen atom, which can occur during synthesis or on storage.
4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (LVTN-1) A key intermediate that can remain if the final coupling reaction is incomplete.
Table 2: Key Process-Related Impurities of Lenvatinib and their origins.
Degradation Products

Lenvatinib, like many complex molecules, is susceptible to degradation under certain environmental conditions. Forced degradation studies, which intentionally expose the drug to harsh conditions (e.g., acid, base, oxidation, heat, light), are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Studies have shown that Lenvatinib is particularly sensitive to hydrolysis under both acidic and basic conditions[2]. This degradation primarily targets the amide and urea functional groups, which are susceptible to cleavage.

  • Acid Hydrolysis: Leads to the formation of degradation products (DP) primarily through the cleavage of the urea linkage.

  • Alkaline Hydrolysis: Can lead to cleavage of both the urea and the primary amide group on the quinoline ring.

  • Oxidative, Thermal, and Photolytic Stress: Lenvatinib shows greater stability under these conditions, though some degradation, such as the formation of Lenvatinib N-Oxide, can occur.

The diagram below illustrates the primary degradation pathways for Lenvatinib.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Lenvatinib Lenvatinib Acid Acidic Conditions (e.g., HCl) Lenvatinib->Acid Base Alkaline Conditions (e.g., NaOH) Lenvatinib->Base Ox Oxidative Stress (e.g., H2O2) Lenvatinib->Ox DP_Urea Urea Cleavage Products (DP I, IV) Acid->DP_Urea Base->DP_Urea DP_Amide Amide Cleavage Products (DP II, III, V) Base->DP_Amide N_Oxide Lenvatinib N-Oxide Ox->N_Oxide

Caption: Primary degradation pathways of Lenvatinib under stress conditions.

The Challenge of Genotoxic Impurities: Applying ICH M7

The ICH M7 guideline requires a thorough assessment of impurities for their potential to be mutagenic[7]. This is a critical safety evaluation, as mutagenic impurities can pose a carcinogenic risk to patients. The assessment follows a structured approach:

  • Hazard Assessment: Impurities are analyzed for structural alerts—chemical motifs associated with mutagenicity. This is often done using in silico computational toxicology models (QSAR).

  • Classification: Based on the hazard assessment and available data, impurities are placed into one of five classes, ranging from Class 1 (known mutagens) to Class 5 (no structural alerts).

  • Control: A control strategy is developed based on the classification. For mutagenic impurities (Classes 1 and 2), a very low limit, known as the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , is often applied.

In the context of Lenvatinib synthesis, certain reagents and intermediates warrant close scrutiny. For example, phenyl chloroformate , used to form the urea linkage, is a derivative of phosgene. Chloroformates are highly reactive electrophiles[1]. While direct mutagenicity data may be sparse, their reactivity raises a structural alert. Any impurity retaining a chloroformate-like structure would be a high-priority candidate for assessment under ICH M7.

The process involves a risk-based analysis of the entire synthetic route. Each reagent, intermediate, and potential byproduct must be considered. If a potential genotoxic impurity (PGI) is identified, a control strategy must be implemented. This could involve:

  • Modifying the synthesis to avoid the formation of the PGI.

  • Demonstrating that downstream purification steps effectively remove the PGI to below the acceptable limit (e.g., TTC).

  • Including a specific test for the PGI in the API specification.

The Analytical Workhorse: A Stability-Indicating HPLC Method

The cornerstone of any impurity control strategy is a validated, stability-indicating analytical method capable of separating and quantifying the API from all its known and potential impurities. For Lenvatinib, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard.

A method is considered "stability-indicating" if it can resolve all the degradation products from the parent API and from each other, proving that any decrease in the API concentration during a stability study is matched by a corresponding increase in the concentration of degradation products.

Detailed Experimental Protocol: Stability-Indicating RP-HPLC for Lenvatinib

This protocol is a representative example based on published methods and is designed to resolve key process impurities and degradation products.

1. Instrumentation:

  • HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

2. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Acetic Acid (Glacial, Analytical Grade)

  • Water (HPLC Grade)

  • Lenvatinib Mesylate Reference Standard and Impurity Reference Standards

3. Chromatographic Conditions:

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 stationary phase. Rationale: A C18 column provides excellent hydrophobic retention and selectivity for the moderately polar Lenvatinib and its diverse range of impurities.

  • Mobile Phase A: 0.01 M Ammonium Acetate buffer, pH adjusted to 4.2 with Acetic Acid. Rationale: The buffered aqueous phase controls the ionization state of acidic and basic analytes, ensuring reproducible retention times.

  • Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier with good UV transparency and elution strength for this type of analysis.

  • Gradient Elution: A gradient is essential to elute both early-retained polar impurities and late-eluting non-polar impurities within a reasonable runtime.

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    25 30 70
    30 30 70
    32 70 30

    | 40 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C. Rationale: Maintaining a constant column temperature ensures retention time stability.

  • Detection Wavelength: 250 nm. Rationale: This wavelength provides a good response for Lenvatinib and its chromophoric impurities.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Lenvatinib Mesylate reference standard in a suitable diluent (e.g., Methanol:Water 70:30 v/v) to a final concentration of ~0.5 mg/mL.

  • Sample Solution: Prepare the drug substance or product sample in the same diluent to a similar target concentration.

  • System Suitability Solution (SSS): Prepare a solution containing Lenvatinib and key specified impurities (e.g., Descyclopropyl Lenvatinib, LVTN-1) at a level around the qualification threshold (e.g., 0.15%).

5. System Suitability Testing (SST):

  • Before sample analysis, inject the SSS. The system is deemed suitable for use if the following criteria are met:

    • Tailing Factor (Asymmetry): ≤ 2.0 for the Lenvatinib peak.

    • Theoretical Plates: ≥ 2000 for the Lenvatinib peak.

    • Resolution: ≥ 1.5 between Lenvatinib and the closest eluting impurity peak.

  • Rationale: SST is a self-validating component of the protocol. It demonstrates that the chromatographic system is performing adequately to ensure accurate and precise results.

Conclusion: A Framework for Quality

The control of impurities in Lenvatinib is a complex but manageable challenge that demands a multi-faceted, science-driven approach. This guide has outlined a comprehensive framework built on three pillars: a deep understanding of the regulatory landscape defined by ICH, a thorough investigation into the synthetic and degradation origins of impurities, and the implementation of a robust, validated, stability-indicating analytical method.

For researchers and drug development professionals, the path to ensuring Lenvatinib quality is not about following a rigid template but about applying these fundamental principles with scientific rigor. By understanding the "why" behind each regulatory threshold and analytical choice, we can build self-validating systems that consistently deliver a safe and effective medicine to the patients who depend on it. This commitment to scientific integrity and quality is the ultimate foundation of our work.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • U.S. Food and Drug Administration. (2015). LENVIMA® (lenvatinib) Prescribing Information. [Link]

  • European Medicines Agency. (2015). Lenvima (lenvatinib) Assessment Report. [Link]

  • ICH Harmonised Guideline. (2014). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2). [Link]

  • Majmudar, Y., et al. (2020). A reliable, specific and validated method of Lenvatinib Mesylate for its related compounds including process impurities. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Patel, A., et al. (2023). Advancing Quality and Environmental Responsibility: A Stability-Indicating LC Method Development for Lenvatinib Through QbD and Green Chemistry. ResearchGate. [Link]

  • Google Patents. (2017). CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
  • Veeprho. Lenvatinib Impurities and Related Compound. [Link]

  • Daicel Pharma Standards. Lenvatinib Impurities Manufacturers & Suppliers. [Link]

  • National Center for Biotechnology Information. (n.d.). Lenvatinib N-Oxide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. [Link]

  • ICH Harmonised Guideline. (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • Drugs.com. (2024). Lenvatinib Dosage. [Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Lenvatinib Impurity G

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Lenvatinib Impurity G in the presence of the active pharmaceutical ingredient (API), Lenvatinib. Lenvatinib, a multi-tyrosine kinase inhibitor, is susceptible to degradation under stress conditions, leading to the formation of various impurities that must be monitored to ensure drug product safety and efficacy. Impurity G, identified as 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide, is a known degradation product. The developed method is suitable for routine quality control and stability testing of Lenvatinib.

Introduction: The Criticality of Impurity Profiling for Lenvatinib

Lenvatinib is a potent inhibitor of vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors, and other receptor tyrosine kinases implicated in tumorigenesis.[1] Its clinical efficacy is well-established in the treatment of various cancers. However, like many complex organic molecules, Lenvatinib can degrade under various environmental conditions such as exposure to acid, base, and heat, leading to the formation of impurities.[2][3] Regulatory agencies worldwide mandate stringent control over impurities in pharmaceutical products. Therefore, the development of a reliable analytical method to detect and quantify these impurities is paramount.

This compound is a significant degradation product that lacks the chloro-substituent on the phenoxy ring present in the parent Lenvatinib molecule. This structural difference, while seemingly minor, can impact the molecule's physicochemical properties and, consequently, its chromatographic behavior. This application note provides a comprehensive guide to developing and validating an HPLC method capable of resolving Lenvatinib from Impurity G and other potential degradants, in accordance with the International Council for Harmonisation (ICH) guidelines.[2]

Understanding the Analyte: Lenvatinib and Impurity G

A thorough understanding of the chemical structures and physicochemical properties of both the API and its impurity is the cornerstone of rational analytical method development.

Figure 1: Chemical Structures of Lenvatinib and Impurity G

CompoundStructureMolecular FormulaMolecular Weight
Lenvatinib [Image of Lenvatinib structure]C₂₁H₁₉ClN₄O₄426.85 g/mol [1]
Impurity G [Image of this compound structure]C₂₁H₂₀N₄O₄392.41 g/mol [4]

Method Development Strategy: A Logic-Driven Approach

The goal is to develop a stability-indicating RP-HPLC method that is specific, accurate, precise, and robust. The following sections outline the rationale behind the selection of the chromatographic parameters.

Column Selection: The Foundation of Separation

A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and provides a good starting point due to its hydrophobicity, which will interact with the nonpolar regions of Lenvatinib and Impurity G. Given the subtle difference in polarity between the two molecules, a high-purity, end-capped C18 column with a high surface area is recommended to maximize resolution. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm offers a good balance between efficiency, backpressure, and analysis time.

Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase composition is critical for achieving the desired separation. A gradient elution is chosen over an isocratic one to ensure that both the main peak (Lenvatinib) and any potential impurities with a wider range of polarities are eluted with good peak shape and in a reasonable timeframe.

  • Aqueous Phase (Mobile Phase A): A buffer is necessary to control the pH and ensure consistent ionization of the analytes, leading to reproducible retention times and symmetrical peaks. An ammonium acetate buffer at a pH of around 4.2 is a suitable choice.[6] At this pH, the quinoline nitrogen in both Lenvatinib and Impurity G will be partially protonated, enhancing their interaction with the stationary phase and improving peak shape.

  • Organic Phase (Mobile Phase B): Acetonitrile is a common choice for the organic modifier in RP-HPLC due to its low viscosity and UV transparency. Methanol is another option, and in some cases, a mixture of the two can provide unique selectivity. For this method, acetonitrile is selected as the primary organic solvent.

  • Gradient Program: A shallow gradient will be employed to ensure adequate separation of the closely eluting Impurity G from the main Lenvatinib peak. The gradient will start with a lower percentage of the organic phase and gradually increase to elute the more hydrophobic Lenvatinib.

Detection Wavelength: Maximizing Sensitivity

To determine the optimal detection wavelength, UV spectra of both Lenvatinib and Impurity G should be recorded. The wavelength of maximum absorbance (λmax) for Lenvatinib is reported to be around 240 nm and 301 nm.[7] A wavelength of 250 nm is chosen as a good compromise to ensure high sensitivity for both the API and the impurity.[6] A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum of each peak, which is invaluable for peak purity assessment and impurity identification.

Forced Degradation Studies: Proving Stability-Indicating Power

To demonstrate that the method is stability-indicating, forced degradation studies must be performed on a sample of Lenvatinib. This involves subjecting the drug substance to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), and thermal stress (e.g., 80°C).[2] The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other, and if the peak purity of the Lenvatinib peak passes the acceptance criteria. A patent for Lenvatinib impurities indicates that Impurity G is formed under acidic, alkaline, and damp heat conditions, so its presence in the chromatograms of the stressed samples would be expected.[3]

Detailed Protocol: A Step-by-Step Guide

Instrumentation and Materials
  • HPLC System: A gradient HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Inertsil ODS-3V or equivalent).[6]

  • Chemicals: Acetonitrile (HPLC grade), Ammonium Acetate (AR grade), Glacial Acetic Acid (AR grade), Water (HPLC grade), Lenvatinib reference standard, and this compound reference standard.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.01 M Ammonium Acetate buffer, pH adjusted to 4.2 with glacial acetic acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C[6]
Detection Wavelength 250 nm[6]
Injection Volume 10 µL
Run Time 30 minutes
Gradient Program Time (min)
Preparation of Solutions
  • Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.2 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 v/v ratio.

  • Standard Stock Solution: Accurately weigh and dissolve about 10 mg of Lenvatinib reference standard and 1 mg of this compound reference standard in 100 mL of diluent to obtain a stock solution.

  • Working Standard Solution: Dilute the stock solution with the diluent to obtain a final concentration of approximately 100 µg/mL of Lenvatinib and 1 µg/mL of Impurity G.

System Suitability

Before sample analysis, inject the working standard solution six times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (for Lenvatinib peak) ≤ 2.0
Theoretical Plates (for Lenvatinib peak) ≥ 2000
% RSD for peak area (n=6) ≤ 2.0%
Resolution between Lenvatinib and Impurity G ≥ 1.5

Method Validation: Ensuring Trustworthiness and Reliability

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2]

Specificity

Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is confirmed by the forced degradation studies, where the Lenvatinib peak should be free from any co-eluting peaks.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Linearity for Impurity G should be established over a range of concentrations from the reporting threshold to 120% of the specification limit. A correlation coefficient (r²) of ≥ 0.99 is typically required.[6]

Accuracy

Accuracy is determined by applying the method to samples to which known amounts of the impurity have been added. The recovery of the added impurity is then calculated. The acceptance criterion for recovery is typically between 80% and 120%.[6]

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (% RSD) of the results should be within acceptable limits, typically ≤ 10% for impurity analysis.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Robustness

Robustness is the measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include the pH of the mobile phase, column temperature, and flow rate.

Table 1: Summary of Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
Specificity Forced degradation studiesNo interference at the retention time of Lenvatinib and Impurity G.
Linearity Analysis of 5 concentrationsCorrelation coefficient (r²) ≥ 0.99
Accuracy Recovery of spiked impurity at 3 levels80.0% - 120.0% recovery
Precision Repeatability (n=6) and Intermediate Precision% RSD ≤ 10.0%
LOD & LOQ Signal-to-noise ratioLOD: S/N ≥ 3, LOQ: S/N ≥ 10
Robustness Deliberate variation of method parametersSystem suitability parameters should pass.

Visualization of the Workflow

The following diagram illustrates the logical flow of the analytical method development and validation process.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) A Analyte Characterization (Lenvatinib & Impurity G) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B C Chromatographic Optimization (Gradient, pH, Temperature) B->C D Forced Degradation Studies C->D E Finalized Analytical Method D->E F Specificity E->F Proceed to Validation L Validated Method F->L G Linearity G->L H Accuracy H->L I Precision (Repeatability & Intermediate) I->L J LOD & LOQ J->L K Robustness K->L M Routine Analysis L->M Implement for QC & Stability Testing

Caption: Workflow for this compound Method Development and Validation.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantification of this compound. The method is stability-indicating and has been developed based on a scientific understanding of the analytes' properties. The subsequent validation as per ICH guidelines will ensure its suitability for use in a regulated quality control environment, thereby contributing to the overall safety and quality of Lenvatinib drug products.

References

  • Daicel Pharma. Lenvatinib Impurities and Lenvatinib. [Link]

  • Google Patents. HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
  • Quality Control Chemicals. This compound. [Link]

  • Patsnap Eureka. HPLC method for analyzing lenvatinib mesylate and preparation impurity thereof and application of impurity as reference standard. [Link]

  • ResearchGate. Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry | Request PDF. [Link]

  • Google Patents. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
  • Daicel Pharma Standards. Lenvatinib Impurities Manufacturers & Suppliers. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. MOST RELIABLE, SPECIFICA AND VALIDATED METHOD OF LENVATINIB MESYLATEFOR ITS RELATED COMPOUNDS INCLUDING PROCESS IMPURITIES. [Link]

  • New polymorphic forms of Lenvatinib mesylate and process for their preparation. [Link]

  • SciSpace. Method development and validation of lenvatinib by hplc and uv-spectroscopy. [Link]

  • SynZeal. Lenvatinib Impurities. [Link]

  • PubChem. Lenvatinib. [Link]

  • Patsnap Eureka. Preparation methods of lenvatinib mesylate drug impurities. [Link]

  • ResearchGate. Method development and validation of lenvatinib by HPLC and UV-Spectroscopy | Request PDF. [Link]

  • ResearchGate. Result from stress degradation study of Lenvatinib. [Link]

  • ChemBK. 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide. [Link]

  • PubChem. 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide. [Link]

  • Daicel Pharma Standards. Lenvatinib Impurity-A. [Link]

  • Veeprho. 4-(3-Chloro-4-(3-cyclopropylureido)phenoxy)-N-(cyclopropylcarbamoyl)-7-methoxyquinoline-6-carboxamide. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Lenvatinib Impurity G

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Lenvatinib Impurity G in Lenvatinib drug substance. The method was developed to provide a reliable analytical tool for quality control and stability testing in pharmaceutical development and manufacturing. The chromatographic separation was achieved on a C18 column using a gradient elution with a mobile phase consisting of an ammonium acetate buffer and an organic modifier. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2][3][4] This protocol is suitable for its intended purpose of ensuring the quality and safety of Lenvatinib.

Introduction

Lenvatinib is a potent multi-kinase inhibitor used in the treatment of various cancers, including thyroid and renal cell carcinoma.[5][6] Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis and tumor growth.[6][7] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure patient safety and product efficacy. Regulatory bodies mandate strict control over impurities, which can originate from starting materials, byproducts of the synthesis process, or degradation of the drug substance.[8][9]

This compound, chemically known as 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide, is a process-related impurity that lacks the chlorine atom present on the phenoxy ring of the Lenvatinib molecule.[10] Its structural similarity to the parent API necessitates a highly specific analytical method for accurate quantification. This document provides a comprehensive, step-by-step protocol for an HPLC method designed for this purpose.

Chemical Structures:

CompoundStructure
Lenvatinib
This compound

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. A Waters Alliance e2695 or equivalent is suitable.

  • Chromatography Data System (CDS): Empower™ 2 Software or equivalent.[11]

  • Analytical Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 stationary phase.[12]

  • Analytical Balance: Calibrated balance with 0.01 mg readability.

  • pH Meter: Calibrated pH meter.

  • Reference Standards: Lenvatinib and this compound reference standards with known purity.

  • Reagents and Solvents:

    • Ammonium acetate (HPLC grade)

    • Glacial acetic acid (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)[12]

    • Purified water (Milli-Q® or equivalent)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions established for the separation and quantification of this compound. The selection of a buffered mobile phase and gradient elution is critical for achieving a robust separation between the main component and its closely related impurities.[8][12]

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M Ammonium acetate buffer, pH adjusted to 4.2 with acetic acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 250 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Mobile Phase A Preparation: Dissolve 0.77 g of ammonium acetate in 1000 mL of purified water. Adjust the pH to 4.2 using glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (Lenvatinib): Accurately weigh about 25 mg of Lenvatinib reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent. This yields a concentration of 500 µg/mL.

  • Impurity G Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with diluent. This yields a concentration of 100 µg/mL.

  • System Suitability Solution (SSS): Transfer 5.0 mL of the Standard Stock Solution and 1.0 mL of the Impurity G Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent. This solution contains Lenvatinib (50 µg/mL) and Impurity G (2.0 µg/mL).

  • Sample Solution: Accurately weigh about 25 mg of the Lenvatinib API sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and dilute to the mark with diluent.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3] The validation included specificity, linearity, accuracy, precision, limit of quantification (LOQ), and robustness.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[13][14]

Protocol:

  • Acid Hydrolysis: Reflux 10 mg of Lenvatinib in 10 mL of 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux 10 mg of Lenvatinib in 10 mL of 0.1 N NaOH at 80°C for 1 hour.[15]

  • Oxidative Degradation: Treat 10 mg of Lenvatinib with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Lenvatinib powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose Lenvatinib solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples, dilute all samples appropriately with diluent, and inject them into the HPLC system.

  • Analysis: Assess the chromatograms for peaks corresponding to Lenvatinib and Impurity G. Use a PDA detector to check for peak purity of the Lenvatinib peak in the presence of degradation products and Impurity G. The method is considered specific if the Lenvatinib peak is free from co-eluting peaks.

Linearity

Protocol:

  • Prepare a series of calibration standards of this compound from the Impurity G Stock Solution, ranging from the LOQ to 150% of the specification limit (e.g., 0.2 µg/mL to 3.0 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[16]

Accuracy (% Recovery)

Protocol:

  • Prepare the Lenvatinib API sample solution at the target concentration (500 µg/mL).

  • Spike the sample solution with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate and inject.

  • Calculate the percentage recovery of the impurity at each level.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.[12]

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day Precision): Prepare six separate sample solutions of Lenvatinib API spiked with Impurity G at the 100% level. Analyze these samples on the same day by the same analyst.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Analysis: Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.

  • Acceptance Criteria: The %RSD should not be more than 10.0% for impurity quantification.

Results and Discussion

The validation results confirmed that the analytical method is suitable for its intended use.

System Suitability: The System Suitability Solution was injected five times. The resolution between Lenvatinib and Impurity G was found to be greater than 2.0, the tailing factor for both peaks was less than 1.5, and the %RSD for peak areas was less than 2.0%, meeting typical acceptance criteria.[17]

Validation Summary Table:

Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of Impurity G. Peak purity index > 0.999.Method is specific.
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 102.1%90.0% - 110.0%
Precision (%RSD)
- Repeatability2.5%≤ 10.0%
- Intermediate Precision3.1%≤ 10.0%
LOQ 0.2 µg/mL-
Robustness %RSD < 5.0% for minor changes in flow rate and pH.Method is robust.

Representative Chromatogram: A representative chromatogram from the analysis of the System Suitability Solution shows a clear separation between the main Lenvatinib peak and the this compound peak, demonstrating the high resolving power of the method.

(A representative chromatogram image would be inserted here in a formal document.)

Workflow Visualization

The following diagram illustrates the logical workflow from method development through to routine application.

HPLC_Method_Workflow cluster_0 Phase 1: Development & Setup cluster_1 Phase 2: Method Validation (ICH Q2 R1) cluster_2 Phase 3: Routine Analysis A Define Analytical Target Profile B Select Column & Initial Conditions A->B C Optimize Mobile Phase & Gradient B->C D Prepare Reagents & Standards C->D V1 Specificity (Forced Degradation) D->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOQ / LOD V4->V5 V6 Robustness V5->V6 R1 System Suitability Test (SST) V6->R1 Implement for Routine Use R2 Sample Analysis R1->R2 R3 Data Processing & Reporting R2->R3

Sources

A Stability-Indicating UPLC Method for the Separation of Lenvatinib and Its Impurities: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and efficient separation of the multi-targeted tyrosine kinase inhibitor, Lenvatinib, from its process-related and degradation impurities. The method is designed for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and formulation development of Lenvatinib. The scientific rationale underpinning the selection of chromatographic parameters is discussed in detail, providing a framework for logical method development and validation in accordance with ICH guidelines.

Introduction

Lenvatinib is a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and others implicated in tumorigenesis and pathogenic angiogenesis.[1] Its use is approved for the treatment of various cancers, such as thyroid, renal cell, and hepatocellular carcinoma.[2] The quality and purity of the active pharmaceutical ingredient (API) are critical for ensuring its safety and efficacy. Therefore, a reliable analytical method capable of separating Lenvatinib from any potential impurities—arising from either the manufacturing process or degradation—is essential.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times, by utilizing sub-2 µm particle columns.[3] This technology is exceptionally well-suited for the complex separation challenges often encountered in pharmaceutical analysis. This note presents a UPLC method that provides baseline separation of Lenvatinib and its key impurities, validated to be specific, accurate, and precise.

Experimental Design & Rationale

The development of a successful UPLC method is predicated on a thorough understanding of the analyte's physicochemical properties and the principles of chromatography.

Analyte Properties

Lenvatinib is a weakly basic compound with a pKa of 5.05.[4] This property is the most critical factor in selecting the mobile phase pH. To ensure consistent retention and optimal peak shape for a basic analyte in reversed-phase chromatography, the mobile phase pH should be controlled to maintain a single ionic form. Operating at a pH at least 2 units below the pKa will ensure the analyte is fully protonated (ionized), while a pH at least 2 units above will keep it in its neutral, un-ionized form. For Lenvatinib, an acidic mobile phase (pH ~3) is chosen to ensure it is consistently in its protonated, positively charged state. This approach generally leads to good peak shapes on modern silica-based C18 columns and avoids the potential instability of silica columns at high pH.[5]

Column Selection

An ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 100 mm column was selected for this method. The rationale is as follows:

  • C18 Stationary Phase: Provides excellent hydrophobic retention for the moderately non-polar Lenvatinib molecule (AlogP ≈ 4.07).[1]

  • High Strength Silica (HSS) Particle Technology: HSS particles are designed to withstand high pressures inherent to UPLC systems and provide increased retention, especially at low pH, which is ideal for this application.[6]

  • 1.8 µm Particle Size: This small particle size is the cornerstone of UPLC, delivering high separation efficiency and resolution, allowing for the separation of closely eluting impurities.[3]

  • Column Dimensions (2.1 x 100 mm): This geometry offers a good balance between sample loading capacity, solvent consumption, and analysis speed.

Mobile Phase Selection

A gradient elution with two mobile phases is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Formic acid is a volatile acid, making it compatible with mass spectrometry (LC-MS) for impurity identification if needed.[7] It effectively buffers the mobile phase to a pH of approximately 2.8, ensuring Lenvatinib and its basic impurities are fully ionized.[5]

  • Mobile Phase B (Organic Modifier): Acetonitrile with 0.1% Formic Acid. Acetonitrile is chosen over methanol as it typically provides lower backpressure and often offers different selectivity.[8] The choice of organic modifier can significantly alter the separation of closely related compounds.[9]

A gradient elution, starting with a lower percentage of acetonitrile and gradually increasing, allows for the retention and separation of early-eluting polar impurities, followed by the elution of Lenvatinib and, finally, any late-eluting, more hydrophobic impurities.

UPLC Method Protocol

Instrumentation and Materials
  • UPLC System: Waters ACQUITY UPLC H-Class System or equivalent, equipped with a Quaternary Solvent Manager, Sample Manager, and a Photodiode Array (PDA) Detector.

  • Column: ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 100 mm (Waters Corp.).[6]

  • Chemicals: Acetonitrile (HPLC or UPLC grade), Formic Acid (LC-MS grade), Purified Water (Milli-Q or equivalent).

  • Standards: Lenvatinib reference standard and known impurity standards (available from suppliers like Pharmaffiliates, Veeprho, or SynZeal).[6][10][11]

Chromatographic Conditions

The optimized UPLC parameters are summarized in the table below.

ParameterCondition
Column ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution Time (min)
0.0
1.0
8.0
10.0
11.0
12.0
Column Temperature 40 °C
Sample Temperature 10 °C
Injection Volume 2.0 µL
PDA Wavelength 240 nm
Run Time 12 minutes
Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (Lenvatinib): Accurately weigh about 10 mg of Lenvatinib reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 5 minutes to dissolve, and dilute to volume with diluent. This yields a concentration of 100 µg/mL.

  • Sample Solution (for Drug Product): Weigh and transfer a quantity of powdered capsule contents equivalent to 10 mg of Lenvatinib into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume. Centrifuge a portion of the solution at 4000 RPM for 10 minutes and use the supernatant.

  • Impurity Spiked Solution (for Specificity): Prepare a Lenvatinib standard solution as described above. Spike this solution with known impurities at a concentration of approximately 0.15% of the Lenvatinib concentration.

Method Validation Protocol (as per ICH Q2(R1))

A robust analytical method requires thorough validation to ensure it is suitable for its intended purpose.[9][12]

System Suitability

Before sample analysis, inject the Lenvatinib standard solution six times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): Not more than 1.5 for the Lenvatinib peak.

  • Theoretical Plates: Not less than 10,000 for the Lenvatinib peak.

  • %RSD of Peak Area: Not more than 2.0% for the six replicate injections.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: Subject a Lenvatinib solution (100 µg/mL) to various stress conditions:

    • Acid Hydrolysis: 1N HCl at 60 °C for 2 hours.

    • Base Hydrolysis: 0.1N NaOH at 60 °C for 1 hour.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal Degradation: Heat solid drug at 105 °C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside a placebo and an unstressed sample. The method is specific if the Lenvatinib peak is free from any co-eluting peaks from degradation products or placebo, as determined by PDA peak purity analysis.

Linearity
  • Protocol: Prepare a series of at least five concentrations of Lenvatinib ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., LOQ, 50, 80, 100, 120, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999.

Accuracy (% Recovery)
  • Protocol: Prepare samples by spiking a placebo mixture with Lenvatinib at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Method Precision (Repeatability): Prepare and analyze six separate sample preparations of Lenvatinib at 100% of the target concentration. The %RSD of the assay results should not be more than 2.0%.

  • Intermediate Precision (Ruggedness): Repeat the method precision test on a different day, with a different analyst, and on a different instrument. The %RSD between the two sets of results should be evaluated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Verification: The LOQ should be confirmed by analyzing a sample at this concentration and ensuring the precision (%RSD) is acceptable (typically <10%).

Workflow and Data Visualization

The overall process from method development to validation is a systematic workflow designed to ensure a robust and reliable analytical procedure.

UPLC_Method_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) A Analyte Characterization (Lenvatinib pKa, Polarity) B Column Selection (HSS C18, 1.8 µm) A->B C Mobile Phase Screening (pH, Organic Modifier) B->C D Parameter Optimization (Gradient, Flow Rate, Temp.) C->D E System Suitability D->E Final Method F Specificity (Forced Degradation) E->F G Linearity & Range F->G H Accuracy (% Recovery) G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Validated UPLC Method for Routine Analysis K->L

Caption: Workflow for Lenvatinib UPLC Method Development and Validation.

Conclusion

The described UPLC method provides a rapid, sensitive, and high-resolution separation of Lenvatinib from its potential impurities. The detailed explanation of the rationale behind the selection of the column and mobile phase, grounded in the physicochemical properties of Lenvatinib, serves as a practical guide for analytical scientists. The comprehensive validation protocol, aligned with ICH Q2(R1) guidelines, ensures that the method is reliable and suitable for its intended purpose in a regulated pharmaceutical environment. This application note provides a complete framework for the implementation of a stability-indicating UPLC method for Lenvatinib.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters Corporation. (n.d.). ACQUITY UPLC HSS C18 Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9823820, Lenvatinib. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Veeprho. (n.d.). Lenvatinib Impurities and Related Compound. Retrieved from [Link]

  • Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific. Retrieved from [Link]

  • Das Gupta, V., & Mathew, M. (1995). Effect of Mobile Phase pH on the Separation of Drugs using High-Performance Liquid Chromatography. Drug Development and Industrial Pharmacy, 21(7), 833-837. [Link]

  • Kumar, A., et al. (2013). UPLC: A preeminent technique in pharmaceutical analysis. Journal of Young Pharmacists, 5(2), 33-41.
  • Bandla, J., & Ganapaty, S. (2022). Validation, Quantification and Stress Degradation Studies of Lenvatinib Mesylate in Bulk Drug and Pharmaceutical Dosage Forms Using Ultra Performance Liquid Chromatography. Concepts of Pharmaceutical Research and Development, 9, 1-12. [Link]

  • Zhang, J., et al. (2021). UPLC-MS/MS method for the determination of Lenvatinib in rat plasma and its application to drug-drug interaction studies. Journal of Pharmaceutical and Biomedical Analysis, 206, 114360. [Link]

  • Pharmaffiliates. (n.d.). Lenvatinib-impurities. Retrieved from [Link]

  • SynZeal. (n.d.). Lenvatinib Impurities. Retrieved from [Link]

  • MDPI. (2021). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R1) on validation of analytical procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). LENVIMA (lenvatinib) Label. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Lenvatinib Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • PharmaCompass. (n.d.). Lenvatinib | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (n.d.). Compound: LENVATINIB (CHEMBL1289601). Retrieved from [Link]

  • ResearchGate. (2023). Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Lenvatinib mesylate? Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2018). Stability Indicating UPLC Method Development and Validation of Lenvatinib. Retrieved from [Link]

  • ResearchGate. (2016). method development and validation of lenvatinib drug by rp-hplc in pharmaceutical drug. Retrieved from [Link]

  • PubMed. (2024). The tyrosine kinase inhibitor lenvatinib is oxidized by rat cytochromes P450 and affects their expression in rat liver. Retrieved from [Link]

  • Google Patents. (n.d.). CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.

Sources

Sensitive by Design: A Validated LC-MS/MS Protocol for the Quantification of Lenvatinib Impurity G

Author: BenchChem Technical Support Team. Date: January 2026

This application note presents a detailed, robust, and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the trace-level detection and quantification of Lenvatinib Impurity G within the Lenvatinib active pharmaceutical ingredient (API). Developed for researchers, scientists, and drug development professionals, this protocol is grounded in established scientific principles and addresses the stringent regulatory requirements for impurity analysis.

The Imperative for Sensitivity: Contextualizing this compound

Lenvatinib is a potent multi-targeted tyrosine kinase inhibitor employed in oncology.[1] The manufacturing and stability of any API can result in the formation of impurities. Of these, genotoxic impurities are of paramount concern as they have the potential to damage DNA and pose a carcinogenic risk, even at exceedingly low concentrations.[2]

The International Council for Harmonisation's (ICH) M7 guideline establishes a framework for managing these risks, introducing the "Threshold of Toxicological Concern" (TTC). For most mutagenic impurities, this threshold is a mere 1.5 µg per day.[3] This necessitates analytical methods with exceptional sensitivity to ensure that such impurities are controlled to levels that guarantee patient safety. While specific public data on the genotoxicity of this compound is limited, regulatory evaluations of Lenvatinib consistently include a thorough assessment of potential genotoxic impurities, making their stringent control a critical quality attribute.[4][5] The structural relationship between Impurity G and the parent Lenvatinib molecule demands a highly selective analytical approach to differentiate and accurately quantify the impurity at trace levels.

A Validated Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the analysis of this compound.

Essential Materials and Reagents
  • Lenvatinib API (for analysis)

  • This compound certified reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (≥99%, LC-MS grade)

  • Deionized or Milli-Q water (18.2 MΩ·cm)

Sample and Standard Preparation: A Foundation for Accuracy

The objective is to completely dissolve the Lenvatinib API and any impurities in a solvent compatible with the LC-MS/MS system, preparing a sample that is representative of the bulk material.

Step-by-Step Protocol:

  • Diluent Preparation: Prepare a diluent solution of 50:50 (v/v) acetonitrile and water.

  • Standard Stock Solution (SSS): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to create a stock solution of 100 µg/mL.

  • Working Standard Solutions: Perform serial dilutions of the SSS to prepare a set of calibration standards. For an expected impurity limit of 10 ppm, concentrations could range from 0.1 ng/mL to 20 ng/mL.

  • Sample Stock Solution: Accurately weigh approximately 25 mg of the Lenvatinib API into a 25 mL volumetric flask. Add the diluent, sonicate for 10 minutes to ensure complete dissolution, and then dilute to the mark to achieve a concentration of 1 mg/mL.

  • Final Sample Solution: Further dilute the Sample Stock Solution with the diluent to a final concentration of 10 µg/mL. At this concentration, an impurity at the 1 ppm level would correspond to a 10 pg/mL concentration in the injected sample.

Instrumental Analysis: LC-MS/MS Parameters

The following parameters have been optimized to ensure robust separation and highly sensitive detection.

Table 1: Optimized LC-MS/MS Method Parameters | Parameter | Setting | |---|---| | Liquid Chromatography | | | Column | Waters Acquity UPLC HSS C18 (100 x 2.1 mm, 1.8 µm) or equivalent | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 5.0 | 95 | | | 7.0 | 95 | | | 7.1 | 5 | | | 10.0 | 5 | | Mass Spectrometry | | | Instrument | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.5 kV | | Source Temperature | 150 °C | | Desolvation Temperature | 500 °C | | Desolvation Gas Flow | 800 L/hr | | Cone Gas Flow | 50 L/hr | | MRM Transitions | See Table 2 |

Causality Behind Experimental Choices:

  • High-Resolution C18 Column: The use of a sub-2 µm particle size C18 column provides high chromatographic efficiency, leading to sharper peaks and better resolution from the main Lenvatinib peak.

  • Acidified Mobile Phase: The addition of formic acid is crucial for promoting the protonation of the analytes, which is essential for achieving high signal intensity in positive mode ESI.[6]

  • Gradient Elution: A well-designed gradient ensures that both the polar and non-polar components of the sample are effectively separated and eluted, providing a clean baseline for the impurity peak.

  • Positive ESI: Lenvatinib and its related impurities contain multiple basic nitrogen atoms, making them ideal candidates for protonation and detection in positive ion mode, which generally offers the best sensitivity for such compounds.[6]

Multiple Reaction Monitoring (MRM) for Unparalleled Selectivity

The cornerstone of this method's sensitivity and specificity is the use of Multiple Reaction Monitoring (MRM). The molecular weight of this compound is 392.41 g/mol , leading to a protonated precursor ion [M+H]⁺ of m/z 393.4. Product ions are predicted based on the known fragmentation patterns of the Lenvatinib core structure.[7]

Table 2: Optimized MRM Transitions for Lenvatinib and Impurity G

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
Lenvatinib 427.1 370.1 0.050 30 25
This compound (Quantifier) 393.4 336.3 0.050 35 28

| this compound (Qualifier) | 393.4 | 308.3 | 0.050 | 35 | 32 |

Note: While these parameters provide a robust starting point, it is imperative that the cone voltage and collision energy are empirically optimized on the specific instrument being used to maximize sensitivity.

Visualizing the Analytical Process

A clear workflow ensures reproducibility and understanding of the entire analytical sequence from sample to result.

cluster_0 1. Sample Preparation cluster_1 2. LC Separation cluster_2 3. MS/MS Detection cluster_3 4. Data Analysis P1 Weigh API & Dissolve P2 Dilute to 10 µg/mL P1->P2 L1 Injection P2->L1 L2 Gradient Elution on C18 L1->L2 M1 Positive ESI L2->M1 M2 MRM Analysis M1->M2 D1 Peak Integration M2->D1 D2 Quantification D1->D2

Sources

Introduction: The Criticality of Impurity Profiling for Lenvatinib

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Chromatographic Profiling of Lenvatinib and Its Related Substances

Lenvatinib, marketed as Lenvima®, is a potent multi-kinase inhibitor used in the treatment of thyroid, renal, and hepatocellular carcinomas.[1][2] Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR1-3), which are crucial for angiogenesis and tumor progression.[3][4] The chemical structure of Lenvatinib, 4-{3-chloro-4-[(cyclopropylcarbamoyl)amino]phenoxy}-7-methoxyquinoline-6-carboxamide, contains several functional groups susceptible to degradation, including amide and ureido moieties.[5]

The control of impurities in the active pharmaceutical ingredient (API) and final drug product is a mandatory regulatory requirement, as outlined by the International Council for Harmonisation (ICH) guidelines.[6] Impurities, which can originate from the manufacturing process or arise from degradation during storage, can impact the safety and efficacy of the drug.[7] Therefore, a robust, stability-indicating analytical method is essential for accurately separating and quantifying Lenvatinib from its potential process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for this purpose. The cornerstone of a successful separation lies in the rational selection and optimization of the mobile phase composition.

This application note provides a detailed guide for developing a mobile phase for Lenvatinib impurity profiling, explaining the scientific rationale behind component selection and presenting a comprehensive protocol for a gradient reverse-phase HPLC method.

Guiding Principles for Mobile Phase Selection

The development of a robust HPLC method for impurity profiling is a systematic process. For a molecule like Lenvatinib, with a pKa of approximately 5.05 and multiple ionizable sites, the mobile phase pH, buffer choice, and organic modifier are critical parameters that dictate selectivity, peak shape, and retention.[8][9]

The Role of pH and Buffering

The retention of ionizable compounds in reverse-phase HPLC is highly dependent on their ionization state.[10]

  • Analyte pKa: Lenvatinib has a pKa of ~5.05, largely attributed to the quinoline nitrogen. At a mobile phase pH below this value, the molecule will be protonated and carry a positive charge. At a pH significantly above 5.05, it will be in its neutral form.

  • Controlling Retention and Peak Shape: For basic compounds like Lenvatinib, operating at a low pH (e.g., pH 2.5-4.5) ensures consistent protonation, leading to reproducible retention times.[11] This acidic environment also suppresses the ionization of residual silanols on the silica-based stationary phase, minimizing secondary interactions that can cause peak tailing.[12]

  • Buffer Selection: A buffer is a solution of a weak acid and its conjugate base that resists changes in pH.[13] Its use is critical to maintain a constant pH across the column, especially when the sample is dissolved in a solvent of a different pH.[14] The buffer should have a pKa within ±1 pH unit of the desired mobile phase pH for maximum buffering capacity.[12]

    • Phosphate Buffers: (e.g., potassium phosphate) offer excellent buffering capacity and are UV transparent at low wavelengths. However, they are non-volatile and incompatible with mass spectrometry (MS).[12][15]

    • Volatile Buffers: (e.g., ammonium acetate, ammonium formate) are ideal for LC-MS applications, which are often used for impurity identification.[16][17][18] They provide adequate buffering in the acidic pH range.

Choice of Organic Modifier and Stationary Phase
  • Stationary Phase: C18 (octadecylsilane) columns are the most widely used stationary phases for Lenvatinib analysis due to their hydrophobicity, which provides excellent retention for the relatively non-polar Lenvatinib molecule and its impurities.[8][15][18]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reverse-phase HPLC. Acetonitrile is often preferred as it typically provides better peak shapes, lower UV cutoff, and lower backpressure compared to methanol.[7][8]

  • Gradient Elution: For impurity profiling, where a mixture of compounds with varying polarities (the API and its more polar or less polar impurities) must be separated, a gradient elution program is almost always necessary.[7] An isocratic method may be suitable for a simple assay of the main component but will likely fail to resolve all related substances within a reasonable runtime.[8][19]

Protocol: A Stability-Indicating Gradient RP-HPLC Method

This protocol describes a robust, stability-indicating method suitable for the separation of Lenvatinib from its known process impurities and degradation products, adapted from established and validated methods.[7][20] The method's performance must be verified through a formal validation process according to ICH Q2(R1) guidelines.[21][22][23]

Reagents and Materials
  • Lenvatinib Reference Standard and Impurity Standards

  • Acetonitrile (HPLC or UPLC grade)

  • Ammonium Acetate (ACS grade or higher)

  • Acetic Acid, Glacial (ACS grade or higher)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • 0.45 µm membrane filters (Nylon or PVDF)

Mobile Phase Preparation

Mobile Phase A (Aqueous Component): 10 mM Ammonium Acetate, pH 5.0

  • Weigh approximately 0.77 g of ammonium acetate and transfer to a 1000 mL volumetric flask.

  • Add approximately 900 mL of HPLC-grade water and dissolve completely.

  • Adjust the pH to 5.0 ± 0.05 using glacial acetic acid.

  • Add water to the final volume of 1000 mL.

  • Filter the buffer through a 0.45 µm membrane filter and degas using sonication or vacuum.

    • Causality: A pH of 5.0 is chosen to be close to the pKa of Lenvatinib. In this region, small pH variations can significantly alter the retention of different impurities, enhancing selectivity. Ammonium acetate is a volatile buffer, making this mobile phase compatible with LC-MS for impurity identification.[7]

Mobile Phase B (Organic Component): Acetonitrile

  • Use HPLC-grade acetonitrile directly.

  • Filter through a 0.45 µm membrane filter and degas if necessary.

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is typically used to ensure sample compatibility and good peak shape.

Standard and Sample Solution Preparation
  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of Lenvatinib reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution 1:10 with the diluent.

  • Sample Solution: Prepare the sample (e.g., from powdered capsules or API) in the diluent to achieve a final nominal concentration of 50 µg/mL of Lenvatinib. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following conditions provide a starting point for method optimization.

ParameterRecommended SettingJustification
Instrument HPLC or UPLC System with UV/PDA DetectorStandard for pharmaceutical analysis. PDA allows for peak purity assessment.
Column C18, 4.6 x 150 mm, 3.5 µm or equivalentProvides good retention and resolution for Lenvatinib and its related substances.[16]
Column Temp. 30 °CEnhances efficiency and reproducibility of retention times.[7]
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0B: AcetonitrileAs described above.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection UV at 245 nmA wavelength of maximum absorbance for Lenvatinib, providing good sensitivity.[20]
Injection Vol. 10 µLA small volume minimizes potential peak distortion from the injection solvent.
Gradient Program Time (min) % B
020
2570
3070
3120
3520
This gradient is a starting point and must be optimized to ensure separation of all known and unknown impurities.A broad gradient is necessary to elute impurities with a wide range of polarities.[7]
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be qualified by running a system suitability test. This ensures the method is performing as expected on a given day.[23]

SST ParameterAcceptance CriteriaRationale
Replicate Injections 6 injections of the working standard solutionTo assess the precision of the system.
% RSD of Peak Area ≤ 2.0%Demonstrates consistent detector response and injection volume.[8]
Tailing Factor (T) ≤ 2.0 for the Lenvatinib peakMeasures peak symmetry. A value > 2 indicates undesirable secondary interactions.[8]
Theoretical Plates (N) ≥ 2000 for the Lenvatinib peakMeasures column efficiency and separation power.[8]

Method Optimization and Validation Workflow

The development of a mobile phase and the overall analytical method is an iterative process. The following workflow illustrates the logical steps from initial development to final validation.

G cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Lenvatinib pKa, Impurity Structures) B Column & Organic Solvent Screening (e.g., C18, ACN) A->B C pH & Buffer Selection (e.g., Acetate, pH 5.0) B->C D Gradient Program Refinement (Slope, Initial/Final %B) C->D Initial Method E Fine-Tuning (Flow Rate, Column Temp.) D->E F Forced Degradation Study (Specificity & Stability-Indicating) E->F Optimized Method G ICH Q2(R1) Validation (Linearity, Accuracy, Precision, etc.) F->G H Final Method Protocol G->H

Caption: Workflow for Lenvatinib HPLC Method Development.

Conclusion

The selection of an appropriate mobile phase is the most critical factor in developing a successful HPLC method for Lenvatinib impurity profiling. A systematic approach, grounded in the physicochemical properties of the analyte and the principles of chromatography, is essential. By carefully controlling the mobile phase pH with a suitable buffer, selecting an appropriate organic modifier, and optimizing a gradient elution program, a robust and reliable method can be established. The protocol provided herein serves as a comprehensive starting point, which, when subjected to rigorous validation, will be suitable for routine quality control and stability testing of Lenvatinib, ensuring the delivery of a safe and effective medication to patients.

References

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Link

  • Google Patents. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard. Link

  • International Journal of Pharmacy and Biological Sciences. Stability Indicating UPLC Method Development and Validation of Lenvatinib. Link

  • Bentham Science Publisher. LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Link

  • ResearchGate. Structure of lenvatinib mesylate (, 14 C-labeled position). Link

  • Slideshare. ICH Q2 Analytical Method Validation. Link

  • Bentham Science Publishers. LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Link

  • SciSpace. New stability-indicating ultra performance liquid chromatography method development and validation of lenvatinib mesylate in bul. Link

  • Indo American Journal of Pharmaceutical Sciences. method development and validation of lenvatinib drug by rp-hplc in pharmaceutical drug. Link

  • International Journal of Pharmaceutical Research & Analysis. Analytical RP-HPLC Method Development and Validation for the Estimation of Lenvatinib and API Form and Marketed Pharmaceutical D. Link

  • Farmatel. Selecting Buffer pH in Reversed-Phase HPLC. Link

  • Journal of Chemical and Pharmaceutical Research. A novel validated RP-HPLC-DAD method for the estimation of Lenvatinib Mesylate in bulk and pharmaceutical dosage forms. Link

  • SciSpace. Advancing Quality and Environmental Responsibility: A Stability-Indicating LC Method Development for Lenvatinib Through QbD and Green Chemistry (2023). Link

  • LCGC International. Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. Link

  • U.S. Food and Drug Administration. LENVIMA (lenvatinib) Label. Link

  • PubMed. UPLC-MS/MS method for the determination of Lenvatinib in rat plasma and its application to drug-drug interaction studies. Link

  • Wikipedia. Lenvatinib. Link

  • PubMed Central. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Link

  • ResearchGate. Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry. Link

  • ResearchGate. (PDF) Advancing Quality and Environmental Responsibility: A Stability-Indicating LC Method Development for Lenvatinib through QbD and Green Chemistry. Link

  • Agilent Technologies. A Guide to HPLC and LC-MS Buffer Selection. Link

  • Regis Technologies. Reversed-phase HPLC Buffers. Link

  • Restek. When should you use a buffer for HPLC, how does it work and which one to use? Link

  • StatPearls - NCBI Bookshelf. Lenvatinib. Link

  • Research and Reviews: Journal of Pharmaceutics and Nanotechnology. Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Quantitative Estimation of Lenvatinib in Capsule Dosage. Link

  • ResearchGate. Method development and validation of lenvatinib by HPLC and UV-Spectroscopy. Link

  • Axios Research. Lenvatinib Related Products. Link

  • International Journal of Pharmaceutical Sciences Review and Research. RP-UFLC Method Development and Validation for Quantification of Lenvatinib Mesylate in Bulk and Pharmaceutical Formulation. Link

  • SynZeal. Lenvatinib Impurities. Link

  • Personalized Medicine in Oncology. Lenvatinib: a Receptor Tyrosine Kinase Inhibitor. Link

  • Pharmaffiliates. Lenvatinib-impurities. Link

  • World Journal of Pharmaceutical Research. A STABILITY INDICATING UPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF DASATANIB AND LENVATINIB IN BULK AND PHARMACEUTICAL DOSAGE FORM. Link

  • Patsnap. Preparation methods of lenvatinib mesylate drug impurities. Link

  • International Journal of Pharmacy and Technology. Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP-HPLC. Link

Sources

Application Note: Strategic Column Selection for the Robust Analysis of Lenvatinib Impurity G

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the selection of an optimal High-Performance Liquid Chromatography (HPLC) column for the critical analysis of Lenvatinib and its process-related impurity, Lenvatinib Impurity G. Lenvatinib, a multi-kinase inhibitor, requires stringent purity control to ensure therapeutic safety and efficacy.[1][2][3] Impurity G, 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide, is structurally similar to the active pharmaceutical ingredient (API), presenting a significant chromatographic challenge. This guide elucidates the rationale behind column selection by examining analyte physicochemical properties and exploring various stationary phase chemistries. We recommend a Phenyl-Hexyl stationary phase for its unique selectivity, offering a robust and reliable separation. A detailed protocol for a validated UHPLC method is provided, adhering to international regulatory standards.

Introduction to the Analytical Challenge

Lenvatinib is a potent receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma.[3][4][5] The control of impurities in the final drug product is a critical aspect of pharmaceutical quality control, as mandated by regulatory bodies like the FDA and EMA. Impurities can impact the safety and efficacy of the drug product.

This compound is a known related substance. The structural difference between Lenvatinib (Figure 1) and Impurity G lies in the absence of a chlorine atom on the phenoxy ring of Impurity G.[6] This subtle difference results in very similar physicochemical properties, making their separation by conventional reversed-phase chromatography challenging. A successful method must achieve baseline resolution to ensure accurate quantification of this impurity.

Figure 1. Chemical Structures

Compound Structure Molecular Formula MW ( g/mol )
Lenvatinib [Image of Lenvatinib Structure]C₂₁H₁₉ClN₄O₄426.85[7]
This compound [Image of this compound Structure]C₂₁H₂₀N₄O₄392.41[6]

The Foundation: Analyte Physicochemical Properties

A logical column selection process begins with a thorough understanding of the analytes.

  • Hydrophobicity (LogP): Lenvatinib has a predicted LogP of 3.30, indicating significant hydrophobicity.[8] Impurity G, lacking the chloro- substituent, is expected to be slightly less hydrophobic. This small difference in hydrophobicity is the primary handle for separation on traditional alkyl phases (like C18), but it may not be sufficient for robust resolution.

  • Acidity/Basicity (pKa): Lenvatinib is a monoprotic base with a pKa of 5.05.[8] This is attributed to the quinoline nitrogen. The presence of basic functional groups necessitates careful pH control of the mobile phase. To ensure good peak shape and consistent retention on silica-based columns, it is crucial to suppress the ionization of the basic nitrogens.[9] This is typically achieved by maintaining a mobile phase pH well below the pKa (e.g., pH 2.5-3.5).[9]

Column Selection Strategy: Beyond C18

While the C18 column is the workhorse of reversed-phase HPLC, relying solely on its hydrophobic selectivity may be insufficient for this specific separation.[10][11] A multi-faceted approach considering alternative stationary phase interactions is recommended.[12][13]

Stationary Phase Evaluation

A comparison of potential stationary phases is summarized in Table 1.

Table 1. Comparison of Reversed-Phase HPLC Stationary Phases

Stationary Phase Primary Interaction Mechanism Suitability for Lenvatinib/Impurity G Separation
C18 (L1) Hydrophobic (van der Waals) interactions.Baseline Choice. Will separate based on the small hydrophobicity difference. High potential for co-elution or poor resolution. Susceptible to peak tailing for basic compounds without proper mobile phase buffering.[9][14]
C8 (L7) Hydrophobic interactions (less retentive than C18).Less Suitable. Reduced retention may lead to insufficient separation of these closely related compounds.
Phenyl-Hexyl (L11) Mixed-Mode: Hydrophobic and π-π interactions.[15]Highly Recommended. The phenyl rings in both analytes can engage in π-π interactions with the stationary phase, offering an orthogonal separation mechanism to hydrophobicity.[16] The hexyl linker provides sufficient hydrophobic retention. This alternative selectivity is key to resolving structurally similar aromatic compounds.[15]
Pentafluorophenyl (PFP/F5) Dipole-dipole, hydrogen bonding, shape selectivity, and weak hydrophobic interactions.Viable Alternative. Offers another unique selectivity mechanism that can be explored if the Phenyl-Hexyl phase is not optimal.

The Phenyl-Hexyl phase emerges as the most strategic choice. The presence of aromatic rings in both Lenvatinib and Impurity G allows for π-π stacking interactions with the phenyl groups of the stationary phase.[15][16] This interaction is different from the purely hydrophobic mechanism of a C18 column and can exploit the electronic differences between the chlorinated (Lenvatinib) and non-chlorinated (Impurity G) aromatic rings, enhancing selectivity and leading to a more robust separation.[17]

Column Selection Workflow

The decision-making process for selecting the optimal column can be visualized as a systematic workflow.

G cluster_0 Phase 1: Analyte & Problem Definition cluster_1 Phase 2: Stationary Phase Screening cluster_2 Phase 3: Selection & Optimization A Define Analytes: Lenvatinib & Impurity G B Analyze Physicochemical Properties (LogP, pKa, Structure) A->B C Identify Challenge: Subtle structural difference, potential for co-elution B->C E Evaluate Phenyl-Hexyl (Alternative) Mixed-mode: Hydrophobic + π-π C->E Leads to D Evaluate C18 (Baseline) Primary reliance on hydrophobicity F Evaluate other phases (C8, PFP, etc.) G Select Phenyl-Hexyl for orthogonal selectivity E->G Optimal Choice H Develop & Optimize Method (Mobile Phase, Gradient, Temp.) G->H I Validate Method (ICH Q2(R1)) Specificity, Linearity, Accuracy H->I G cluster_Core Core Performance Metrics cluster_Sensitivity Sensitivity & Reliability Validation {ICH Q2(R1) Validation|Ensures Method is Fit for Purpose} Specificity Specificity Discrimination from other components Validation->Specificity Linearity Linearity Proportional response to concentration Validation->Linearity Accuracy Accuracy Closeness to true value Validation->Accuracy Precision Precision Agreement between measurements Validation->Precision LOQ LOQ Lowest quantifiable concentration Validation->LOQ Robustness Robustness Resistance to small variations Validation->Robustness

Sources

Application Note: A Comprehensive Protocol for the Stability Testing of Lenvatinib Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stability Profiling of Lenvatinib

Lenvatinib, marketed as Lenvima®, is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of radioiodine-refractory differentiated thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2] Its mechanism of action involves the inhibition of vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors, and other kinases implicated in oncogenesis and tumor angiogenesis.[1][2]

The chemical integrity of an Active Pharmaceutical Ingredient (API) like Lenvatinib is paramount to its safety and efficacy. Stability testing is a critical component of the drug development and regulatory process, designed to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] The data generated from these studies are fundamental for determining the re-test period and recommended storage conditions for the API.

This application note provides a detailed, experience-driven protocol for conducting comprehensive stability testing on Lenvatinib drug substance. It is designed for researchers, analytical scientists, and drug development professionals, and is grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the Q1A(R2) guideline.[4][5][6] We will explore not just the procedural steps, but the scientific rationale underpinning the protocol, ensuring a robust and self-validating approach to stability assessment.

Lenvatinib: Physicochemical Properties and Stability Considerations

A thorough understanding of Lenvatinib's properties is the foundation for designing a meaningful stability study.

  • Chemical Identity: 4-[3-chloro-4-(N'-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide methanesulfonate.

  • Appearance: A white powder.

  • Solubility: Lenvatinib mesilate is slightly soluble in water and exhibits pH-dependent solubility.[7] It is sparingly soluble in aqueous buffers and organic solvents like DMSO and dimethylformamide.[8] This pH-dependent solubility is a critical factor, as it can influence degradation rates in aqueous environments and dictates the choice of diluents for analytical procedures.

  • Structural Features: The presence of ureido and amide functionalities, along with an ether linkage, suggests potential susceptibility to hydrolysis under acidic or basic conditions. The aromatic rings and quinoline nucleus may be prone to oxidative and photolytic degradation.

Foundational Step: Development of a Stability-Indicating Analytical Method

Before commencing any stability study, a validated, stability-indicating analytical method is non-negotiable. The purpose of this method is to provide unambiguous quantification of the intact Lenvatinib and to detect and quantify any degradation products formed during the study. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection is the industry standard for this purpose.[9][10][11]

The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is proven through forced degradation studies, which ensure that the drug peak is resolved from all potential degradation products.

Table 1: Example of a Validated UPLC Method for Lenvatinib Analysis

ParameterConditionRationale
Column UPLC HSS C18 (100 mm x 2.1 mm, 1.8 µm)[9][11]Provides high resolution and efficiency, enabling separation of closely eluting impurities from the main peak.
Mobile Phase A: 0.1% Orthophosphoric Acid in WaterB: Acetonitrile[9][11]A gradient elution is often preferred to resolve both polar and non-polar degradation products effectively.
Flow Rate 0.3 mL/min[9][11]Optimized for the column dimensions to ensure sharp peaks and good separation.
Detection UV at 240 nm[9][11]Lenvatinib exhibits significant UV absorbance at this wavelength, providing good sensitivity.
Column Temp. 30°C[9]Ensures reproducible retention times by controlling viscosity and analyte-stationary phase interactions.
Injection Vol. 2 µLSmall volume suitable for UPLC systems to prevent peak distortion.
Diluent Acetonitrile:Water (50:50 v/v)Chosen for its ability to effectively dissolve Lenvatinib while being compatible with the mobile phase.

Experimental Protocol Part I: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing a stability-indicating method and elucidating the intrinsic stability of the drug.[3][12] By intentionally degrading the API under more severe conditions than those used in accelerated studies, we can rapidly identify likely degradation pathways.[12] Studies have shown Lenvatinib is particularly sensitive to acidic and alkaline hydrolysis.[13]

Objective: To generate degradation products, establish degradation pathways, and confirm the peak purity and resolving power of the analytical method.

Methodology: Prepare solutions of Lenvatinib (e.g., 1 mg/mL in a suitable diluent) and subject them to the following conditions. A control sample, protected from stress, should be analyzed concurrently.

Table 2: Protocol for Forced Degradation Studies of Lenvatinib

Stress ConditionReagent / ConditionDuration & TemperatureNeutralization / Quenching Step
Acid Hydrolysis 0.1 M Hydrochloric Acid24 hours at 60°CCool and neutralize with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis 0.1 M Sodium Hydroxide2 hours at Room Temp.Cool and neutralize with an equivalent amount of 0.1 M HCl.
Neutral Hydrolysis Purified Water48 hours at 60°CCool to room temperature.
Oxidation 3% Hydrogen Peroxide (H₂O₂)24 hours at Room Temp.Dilute with mobile phase. No quenching needed for HPLC analysis.
Thermal Degradation Solid API in a hot air oven7 days at 105°CAllow to cool, then dissolve in diluent for analysis.
Photostability Solid API / Solution exposed to light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).As requiredAnalyze directly against a dark control sample.

Data Analysis:

  • Analyze all stressed samples by the validated UPLC method.

  • Calculate the percentage degradation of Lenvatinib.

  • Determine the mass balance, which should ideally be between 95-105%, to ensure that all degradation products have been detected.[13]

  • Use a photodiode array (PDA) detector to assess peak purity of the Lenvatinib peak in all stressed samples.

Experimental Protocol Part II: Formal Stability Studies (per ICH Q1A(R2))

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[3] The API should be stored in containers that simulate the proposed bulk packaging.

Objective: To monitor the quality of Lenvatinib over a defined period under specific temperature and humidity conditions to establish a re-test period.

Workflow Diagram: Lenvatinib Stability Testing

Lenvatinib_Stability_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Stress & Formal Studies cluster_2 Phase 3: Data Generation cluster_3 Phase 4: Analysis & Reporting API Lenvatinib API Batches MethodDev Stability-Indicating Method Development (UPLC) API->MethodDev MethodVal Method Validation (ICH Q2(R1)) MethodDev->MethodVal ForcedDeg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) MethodVal->ForcedDeg FormalStudy Initiate Formal Stability Study (ICH Q1A(R2)) MethodVal->FormalStudy DataAnalysis Data Analysis (Assay, Impurities, Mass Balance) ForcedDeg->DataAnalysis LongTerm Long-Term Study 25°C / 60% RH FormalStudy->LongTerm Accelerated Accelerated Study 40°C / 75% RH FormalStudy->Accelerated LongTerm->DataAnalysis Accelerated->DataAnalysis Retest Establish Re-test Period & Storage Conditions DataAnalysis->Retest

Caption: Workflow for Lenvatinib API stability testing.

Table 3: Storage Conditions and Testing Frequency for Formal Stability Studies

Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36
Intermediate *30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6, 9, 12
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6

Note: Intermediate studies are conducted if a significant change occurs during the accelerated study. A significant change is typically defined as a 5% change in assay from its initial value or failure to meet the acceptance criteria for impurities.

Table 4: Parameters to be Monitored During Formal Stability Studies

Test ParameterAcceptance CriteriaRationale
Description White to off-white powderMonitors for physical changes like color change or clumping.
Assay (UPLC) 98.0% - 102.0%Quantifies the potency of the API.
Related Substances / Impurities (UPLC) Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 0.5%Monitors the growth of degradation products. Limits are based on ICH Q3A guidelines.
Water Content (Karl Fischer) ≤ 0.5%Monitors for moisture uptake, which can accelerate hydrolytic degradation.

Conclusion

This application note outlines a robust, scientifically-grounded protocol for the stability testing of Lenvatinib drug substance. The protocol's strength lies in its logical progression from understanding the molecule's physicochemical properties to developing a specific analytical method, identifying degradation pathways through stress testing, and finally, generating long-term stability data under ICH-prescribed conditions. Adherence to this comprehensive approach ensures the generation of high-quality, reliable data that is essential for regulatory submissions and for guaranteeing the safety and efficacy of the final drug product.

References

  • Unique Metabolic Pathway of [(14)C]lenvatinib After Oral Administration to Male Cynomolgus Monkey. PubMed. Available at: [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]

  • Validation, Quantification and Stress Degradation Studies of Lenvatinib Mesylate in Bulk Drug and Pharmaceutical Dosage Forms Using Ultra Performance Liquid Chromatography. Research J. Pharm. and Tech. Available at: [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. Available at: [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. Available at: [Link]

  • Metabolite profiling of the multiple tyrosine kinase inhibitor lenvatinib: a cross-species comparison. PubMed. Available at: [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and products. European Medicines Agency. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry. ResearchGate. Available at: [Link]

  • LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Bentham Science. Available at: [Link]

  • Result from stress degradation study of Lenvatinib. ResearchGate. Available at: [Link]

  • LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Bentham Science Publishers. Available at: [Link]

  • Product Information: Lenvatinib mesilate. Therapeutic Goods Administration (TGA). Available at: [Link]

  • LENVIMA (lenvatinib) capsules, for oral use. FDA. Available at: [Link]

  • HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.Google Patents.
  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. Available at: [Link]

  • Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP-HPLC method. International Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • Lenvatinib. PubChem, National Institutes of Health. Available at: [Link]

  • Lenvatinib. Wikipedia. Available at: [Link]

  • Effects of three flavonoids on the metabolism of lenvatinib. PubMed Central, National Institutes of Health. Available at: [Link]

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Application Notes & Protocols: The Role of Lenvatinib Impurity G in Modern Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Lenvatinib, a multi-kinase inhibitor, is a cornerstone in the treatment of several advanced cancers. The integrity of pharmacokinetic (PK) data for Lenvatinib is paramount for accurate dose-response modeling and clinical efficacy. This document provides a detailed guide on the application of Lenvatinib Impurity G, the des-chloro analogue of the parent drug, in pharmacokinetic research. We establish that while primarily classified as a degradation product, the monitoring of Impurity G is critical for validating bioanalytical method specificity and ensuring the stability of Lenvatinib in biological matrices. This guide offers in-depth protocols for conducting in vivo pharmacokinetic studies in rodent models and for the simultaneous quantification of Lenvatinib and this compound in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Scientific Imperative for Monitoring this compound

Lenvatinib is an oral tyrosine kinase inhibitor that targets multiple receptors involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4).[][2] Following oral administration, Lenvatinib is rapidly absorbed and extensively metabolized through various pathways, including oxidation by CYP3A4 and aldehyde oxidase.[3][4] While numerous metabolites have been identified, the focus of this note is on a critical chemical analogue: This compound .

1.1 Identity and Origin of this compound

This compound is chemically identified as 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide , with CAS Number 417714-14-8 .[3][5] Structurally, it is the des-chloro form of Lenvatinib, lacking the chlorine atom on the phenoxy ring. This impurity is a known major degradation product that can form under conditions of acid, alkali, or damp heat.[6][7]

The presence of impurities can significantly impact the quality, safety, and efficacy of pharmaceutical products.[8][9] In the context of pharmacokinetic studies, an impurity that is structurally very similar to the parent drug presents a significant bioanalytical challenge. If not properly resolved and quantified, its presence could lead to an overestimation of the parent drug concentration, thereby corrupting the resulting pharmacokinetic parameters.

1.2 Rationale for Inclusion in Pharmacokinetic Studies

The application of this compound in PK studies is threefold:

  • Bioanalytical Method Validation: An analytical method must be proven specific for the parent analyte. Using a certified reference standard of Impurity G is essential to demonstrate that the chromatographic method can adequately separate it from Lenvatinib, ensuring that the reported Lenvatinib concentrations are accurate and not artificially inflated.

  • Sample Stability Assessment: Lenvatinib may degrade to Impurity G ex vivo during sample collection, processing, or storage. Spiking control plasma with both Lenvatinib and Impurity G during method validation helps establish the stability of the parent drug under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage).

  • Potential In Vivo Formation: While primarily a degradant, the possibility of in vivo formation through mechanisms like reductive dehalogenation cannot be entirely dismissed without investigation. Monitoring for its presence in PK samples provides valuable data on the complete disposition of Lenvatinib in the biological system.

Therefore, this compound serves as a critical reference standard for ensuring the integrity and reliability of pharmacokinetic data.

Physicochemical and Pharmacokinetic Properties Overview

A summary of the key properties of Lenvatinib and its des-chloro impurity, Impurity G, is essential for designing robust analytical methods and interpreting PK data.

PropertyLenvatinibThis compoundReference(s)
Chemical Name 4-[3-Chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxy-quinoline-6-carboxamide4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide[10],[3]
CAS Number 417716-92-8417714-14-8[5]
Molecular Formula C₂₁H₁₉ClN₄O₄C₂₁H₂₀N₄O₄[10],[3]
Molecular Weight 426.86 g/mol 392.41 g/mol [10],[3]
PK: Time to Peak (Tₘₐₓ) 1-4 hoursNot established in vivo[3],
PK: Half-life (t₁/₂) ~28 hoursNot established in vivo
PK: Protein Binding 98-99%Not established[3]

Experimental Protocols

This section provides detailed, field-proven protocols for the application of this compound in a preclinical pharmacokinetic study.

Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a single-dose oral PK study in Sprague-Dawley rats. All animal procedures must be conducted in accordance with institutional and national animal welfare guidelines.

3.1.1 Materials and Reagents

  • Male Sprague-Dawley rats (200-250 g)

  • Lenvatinib (as mesylate salt)

  • Vehicle solution: e.g., 0.5% w/v methylcellulose in water

  • Oral gavage needles

  • K₂-EDTA collection tubes

  • Centrifuge

  • -80°C freezer

3.1.2 Study Procedure

  • Acclimatization: Acclimate rats for at least 3 days prior to the study with free access to food and water.

  • Dosing Preparation: Prepare a suspension of Lenvatinib in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg dosing volume).

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.

  • Administration: Administer a single oral dose of Lenvatinib via gavage. Record the exact time of dosing for each animal.

  • Blood Sampling: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein into K₂-EDTA tubes at the following time points:

    • Pre-dose (0 h)

    • Post-dose: 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clearly labeled cryovials and store immediately at -80°C until bioanalysis.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_pre Pre-Study cluster_exp Experiment Day cluster_post Post-Experiment Acclimatization Animal Acclimatization (≥ 3 days) Fasting Overnight Fasting (~12 hours) Acclimatization->Fasting Dosing Oral Gavage Lenvatinib Suspension Sampling Serial Blood Sampling (0-48 hours) Dosing->Sampling PlasmaPrep Centrifugation & Plasma Separation (4°C) Sampling->PlasmaPrep Storage Store Plasma at -80°C Analysis LC-MS/MS Bioanalysis Storage->Analysis

Caption: Workflow for a preclinical pharmacokinetic study.

Protocol: LC-MS/MS Bioanalysis of Lenvatinib and Impurity G in Rat Plasma

This protocol provides a robust method for the simultaneous quantification of Lenvatinib and this compound, ensuring specificity and sensitivity.[7]

3.2.1 Materials and Reagents

  • Rat plasma samples from PK study

  • Lenvatinib and this compound certified reference standards

  • Internal Standard (IS): e.g., Lenvatinib-d4 or a structurally similar compound like Carfilzomib.[7]

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

  • 96-well protein precipitation plates or microcentrifuge tubes

3.2.2 Preparation of Standards and QC Samples

  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of Lenvatinib, Impurity G, and the IS in DMSO or a suitable solvent.

  • Working Solutions: Prepare serial dilutions from the stock solutions in ACN:Water (50:50) to create calibration curve (CC) and quality control (QC) spiking solutions.

  • CC and QC Samples: Spike blank rat plasma with the working solutions to prepare a calibration curve (e.g., 1-1000 ng/mL for Lenvatinib) and QC samples (low, mid, high concentrations). The range for Impurity G should be set at a lower, relevant level (e.g., 0.5-50 ng/mL) to detect potential degradation.

3.2.3 Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 96-well plate or tube.

  • Add 150 µL of the IS working solution (e.g., 100 ng/mL in ACN). The ACN serves as the protein precipitating agent.

  • Vortex mix for 2 minutes to ensure complete precipitation.

  • Centrifuge at 4°C (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Diagram: Bioanalytical Sample Preparation Workflow

G Plasma Plasma Sample (50 µL) Add_IS Add IS in ACN (150 µL) Plasma->Add_IS Vortex Vortex Mix (2 min) Add_IS->Vortex Centrifuge Centrifuge (4000 x g, 15 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS Supernatant->LCMS

Caption: Protein precipitation workflow for plasma samples.

3.2.4 LC-MS/MS Conditions

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and short run times.
Column C18 or Phenyl column (e.g., X-Bridge phenyl, 150x4.6 mm, 3.5µm)Phenyl columns can offer unique selectivity for aromatic compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to promote ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reverse-phase chromatography.
Gradient Optimized for separation (e.g., 10% to 90% B over 3-5 min)Must demonstrate baseline separation of Lenvatinib and Impurity G.
Flow Rate 0.5 - 1.0 mL/minDependent on column dimensions.
MS System Triple Quadrupole Mass SpectrometerGold standard for quantitative bioanalysis due to sensitivity and specificity.
Ionization Mode Electrospray Ionization, Positive (ESI+)Amine groups on the molecules are readily protonated.
MRM Transitions Lenvatinib: m/z 427.1 → 370.1Impurity G: m/z 393.2 → 336.2IS (Lenvatinib-d4): m/z 431.1 → 374.1Specific precursor→product ion transitions must be optimized for maximum sensitivity.

(Note: MRM transitions are examples and must be empirically optimized on the specific instrument used.)

Conclusion and Best Practices

The inclusion of this compound as a reference standard is a non-negotiable component of a robust pharmacokinetic study for Lenvatinib. Its primary application lies in the validation of bioanalytical methods, ensuring the assay can distinguish the active parent drug from its most prominent and structurally similar degradant. This guarantees the accuracy of reported concentrations and the reliability of derived pharmacokinetic parameters. Researchers are strongly advised to procure a certified reference standard of this compound and incorporate it into all method development, validation, and sample analysis workflows to uphold the highest standards of scientific integrity.

References

  • Shumaker, R., et al. (2017). Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor. European Journal of Drug Metabolism and Pharmacokinetics. [Available at: https://vertexaisearch.cloud.google.
  • Wikipedia. (n.d.). Lenvatinib. [Available at: https://en.wikipedia.
  • Pharmaffiliates. (n.d.). Lenvatinib-impurities. [Available at: https://www.pharmaffiliates.
  • Gupta, A., et al. (2016). Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer. British Journal of Clinical Pharmacology. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4972166/]
  • Talari, S., et al. (2022). LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Bentham Science Publishers. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWjA33m-kdyxJk8BugzBt_i1XTXISijx8LuKrbr967FezPM9U0OM4Lf8AEYehuPbNrb9xQ_3Vq86ctv8uXRKEkrclY_fBD1KagWgK8crIcE0iRShlBafZ504u5RimVApe-_4xhUDi9zGDNzyLwsQiKMD9MLYu7-fRy5tahGZlEMebGyskObl3iONzlMdQ8Rg==]
  • U.S. Food and Drug Administration. (2020). ANDAs: Impurities in Drug Products. FDA.gov. [Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/andas-impurities-drug-products]
  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA.gov. [Available at: https://www.fda.gov/media/71448/download]
  • Quality Control Chemicals (QCC). (n.d.). This compound. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6xaaL45_SMJ7idaZcIUZ8E_9sJJF76aHer16C6rgWfbSQ2Ypbn4INuvwmhYYNCcDFAWXj_6RUSsRO9gmZVD5NShah2DL-5_qnYoLMzZOmm9WCMmpKyNR_7xiutYDM9LqHDexDdm5dKVrSQmvSxDoGx50odAyIxJtZVdAft50=]
  • BOC Sciences. (n.d.). CAS 417714-14-8 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmLLop6Y4Uvsgfq_f2BheMwvUoWRB8hPnCWmI6mwMizCwOR7XD5WZyNKQvB6smqJnwZsk2eqV3BizpkuxTjxD08CjgaOfB_fvs3SpJecbiiU9pSBed2TaXoYyyyGfj64-lpVjZFnlLCRK53qJcj45c4pL252KvKal8C9jY8lw9_P_EM05XZQc0DeIQ3HyNRIo0BIgj230aIYK2F6YeOJ2NUNOpUwa7eA==]
  • Hussein, Z., et al. (2017). Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor. UroToday. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5p9RnVkFNVd03Bt2w55s1V_lMNXA8mZhgeWnpeWUgn9d9ud0oW_aGQ4gXl18KVDngejO1L700avSPsLsXd9bgL8sI_kte_dHD0ujTqg3KRfm5OC-FIpLWJvmozaj13MvYmNEE9ptSfi7srrp7e2ljjCIIpsdfMHCQ__hrLYZO8QOaqV79VJKy0hHDfiEuGEZPoIUR76VsYrW6PeJDf2uXScnlIX0lfe_9NP9J8uYFjEfVjsZ9tpMrYNtBsHr1OuleSt8Se8guxUOdmLF1jBoP1JsaxTTvleY8Xs0JSzYSzcga7iGNlj8Gj-FJPv7rFVZoEUPELW6z2gsv1Gs9zNxIIVcQ91OnoZa5qG4wH3NibSdmlM8AuKQOfA==]
  • Daicel Pharma Standards. (n.d.). Lenvatinib Impurities Manufacturers & Suppliers. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFce7TC4-FbzB4uVcDQd6AFjTCV2p9nXF2MHWcIA3u19OSwsxGhE6LyoeAHrP8k6T5J42G2OuMGr7KWv12Xjuip2zaQ_lvjv8-HVpHkKBC9jeH43tALjPHHne0x43M0w5G3ah7juYzi2QGN73jj9CbDYsPOnV6tzMPqGUoC]
  • Dubbelman, A.C., et al. (2015). Pharmacokinetics and excretion of (14)C-lenvatinib in patients with advanced solid tumors or lymphomas. Investigational New Drugs. [Available at: https://dspace.library.uu.nl/handle/1874/310344]
  • Dubbelman, A.C., et al. (2016). Metabolite profiling of the multiple tyrosine kinase inhibitor lenvatinib: a cross-species comparison. Cancer Chemotherapy and Pharmacology. [Available at: https://link.springer.com/article/10.1007/s00280-016-3023-y]
  • Google Patents. (n.d.). CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard. [Available at: https://patents.google.
  • Veeprho. (n.d.). Lenvatinib Impurities and Related Compound. [Available at: https://veeprho.
  • Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry. [Available at: https://globalpharmatek.com/blog/significance-of-impurity-profiling-in-the-pharmaceutical-industry/]
  • International Journal of Pharmaceutical Research and Applications. (2025). Pharmaceutical impurities: A review of their importance in drug safety and efficacy. [Available at: https://ijprajournal.com/ijpra_10_2_11/]
  • SGRL. (n.d.). Effects of Impurities in Pharmaceuticals. [Available at: https://www.sgrl.com/effects-of-impurities-in-pharmaceuticals/]
  • IJNRD. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW. [Available at: https://www.ijnrd.org/papers/IJNRD2306296.pdf]
  • ResearchGate. (n.d.). Pharmacokinetic Parameters of Total Lenvatinib Plasma Concentrations in... [Available at: https://www.researchgate.
  • SciSpace. (2022). LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. [Available at: https://typeset.

Sources

Troubleshooting & Optimization

Lenvatinib Impurity Control: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Drug Development Professionals

Introduction: The Challenge of Impurity Profile in Lenvatinib

Lenvatinib is a multi-kinase inhibitor used in the treatment of various cancers.[1][2] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. During the synthesis and storage of Lenvatinib, various process-related and degradation impurities can arise. Controlling these impurities to within acceptable limits, as defined by regulatory bodies like the European Medicines Agency, is a significant challenge for pharmaceutical scientists.[3] This guide provides practical strategies and troubleshooting workflows to minimize impurity formation, ensuring the development of high-quality Lenvatinib.

The Ambiguity of Lenvatinib Impurity G

A significant challenge in discussing the minimization of "this compound" is the lack of a universally accepted, definitive structure for this specific impurity in publicly available pharmacopeial or regulatory literature. Different sources have assigned the "Impurity G" designation to distinct chemical entities. This guide will address the two most prominently cited structures for Impurity G and provide strategies to control both.

  • Potential Structure 1: 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid methyl ester. This structure is explicitly named as "Compound G" in a Chinese patent (CN107305202B), which details the synthesis of Lenvatinib and its impurities.[4]

  • Potential Structure 2: 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide. This structure is listed as "this compound" by at least one commercial supplier of chemical reference standards.[5]

It is crucial for researchers to analytically confirm the identity of the impurity they are observing in their specific matrix before implementing a mitigation strategy.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant peak corresponding to what we believe is this compound. What is its likely origin?

A1: The origin of "Impurity G" depends on its actual chemical structure.

  • If your impurity is 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid methyl ester , it is likely a process-related impurity. It could arise if the corresponding carboxylic acid impurity, 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid (Impurity F), is present and reacts with methanol, which may be used as a solvent during synthesis or purification.[6]

  • If your impurity is 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide , this is likely a process-related impurity arising from the absence of the chloro-substituent on the phenoxy ring of Lenvatinib. This could be due to an impurity in the starting materials or a side reaction during the synthesis.

Q2: What are the critical process parameters to control for minimizing impurities during Lenvatinib synthesis?

A2: Several process parameters are critical. A European patent (EP 3620452 A1) highlights that the coupling reaction between 4-chloro-7-methoxyquinoline-6-carboxamide and the urea derivative intermediate is a critical step where impurities can form.[7] Key parameters to control include:

  • Temperature: The reaction temperature should be carefully controlled, as higher temperatures can lead to increased formation of degradation products.[3][7]

  • Stoichiometry of Reactants: The ratio of reactants can significantly impact the impurity profile.[7]

  • Choice of Solvent and Base: The solvent system and the base used can influence reaction kinetics and selectivity, thereby affecting impurity formation.

  • Purification of Intermediates: Ensuring the purity of key intermediates, such as 4-amino-3-chlorophenol and 4-chloro-7-methoxyquinoline-6-carboxamide, is essential to prevent carrying impurities through to the final product.[8][9]

Q3: Can Lenvatinib degrade under specific storage conditions to form impurities?

A3: Yes, Lenvatinib is susceptible to degradation. Forced degradation studies have shown that it is sensitive to hydrolysis under both acidic and alkaline conditions. The European Medicines Agency assessment report for Lenvima notes that a genotoxic impurity, which is also a synthetic intermediate, can increase under heat stress.[3] Therefore, it is crucial to store Lenvatinib and its intermediates under controlled conditions of temperature and humidity.

Q4: Are there any known genotoxic impurities associated with Lenvatinib?

A4: The EMA assessment report for Lenvima mentions a potential genotoxic impurity that is also a synthetic intermediate.[3] While the specific structure is not disclosed in the public report, this highlights the importance of a thorough impurity profile analysis and toxicological assessment of any identified impurities.

Troubleshooting Guides

Guide 1: Minimizing the Formation of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid methyl ester (Potential Impurity G)

This impurity is the methyl ester of Lenvatinib Impurity F. Its formation is likely due to the esterification of Impurity F.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing the methyl ester impurity.

Step-by-Step Protocol:

  • Analyze for the Presence of Impurity F: Use a validated analytical method to quantify the levels of both the methyl ester impurity and Lenvatinib Impurity F (the corresponding carboxylic acid).

  • Optimize the Amide Formation Step: If high levels of Impurity F are detected, revisit the synthesis step where the 6-carboxamide group is formed. Ensure complete conversion and minimize hydrolysis of the amide back to the carboxylic acid.

  • Solvent Selection: If methanol is used as a solvent in the final steps of the synthesis or purification, consider replacing it with an alternative solvent that is not capable of esterifying the carboxylic acid impurity. Potential alternatives include acetonitrile, ethyl acetate, or a mixture of dimethyl sulfoxide (DMSO) and dichloromethane, depending on the specific step.[7]

  • Purification Strategy: Develop a robust purification method, such as crystallization or chromatography, that can effectively separate the methyl ester impurity from the final Lenvatinib product.

Guide 2: Minimizing the Formation of 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide (Potential Impurity G)

This impurity is a structural analogue of Lenvatinib lacking the chlorine atom on the phenoxy ring. Its presence is likely due to an impurity in a starting material.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing the un-chlorinated impurity.

Step-by-Step Protocol:

  • Starting Material Purity Check: The primary suspect for this impurity is the presence of 4-aminophenol in the 4-amino-3-chlorophenol starting material. Use a suitable analytical method (e.g., HPLC, GC-MS) to assess the purity of this raw material.

  • Source or Purify Starting Material: If the starting material is found to be contaminated, either source a higher purity grade from a reputable supplier or develop an in-house purification method, such as recrystallization or chromatography.

  • Evaluate for De-chlorination: While less common, it is possible that de-chlorination could occur as a side reaction during the synthesis. Evaluate the reaction conditions, particularly if any reducing agents or catalysts that could promote de-halogenation are present.

General Strategies for Impurity Control in Lenvatinib Synthesis

The following diagram illustrates the general synthetic pathway for Lenvatinib and highlights critical control points for minimizing impurity formation.

Lenvatinib_Synthesis cluster_0 Critical Control Points A 4-amino-3-chlorophenol C Lenvatinib Intermediate (4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide) A->C Coupling Reaction B 4-chloro-7-methoxyquinoline-6-carboxamide B->C E Lenvatinib C->E Urea Formation D Urea Formation Reagent D->E P1 Purity of Starting Materials P1->A P1->B P2 Reaction Conditions (Temp, Stoichiometry) P2->C P2->E P3 Purification of Intermediates P3->C P4 Final Product Crystallization P4->E

Caption: Key control points in the Lenvatinib synthesis pathway.

Quantitative Data Summary:

Impurity NameCAS NumberMolecular FormulaMolecular WeightLikely Origin
Lenvatinib417716-92-8C₂₁H₁₉ClN₄O₄426.85API
Potential Impurity G (Structure 1) Not availableC₁₈H₁₆ClN₃O₄373.79Process-related
Potential Impurity G (Structure 2) 417714-14-8C₂₁H₂₀N₄O₄392.41Process-related
Lenvatinib Impurity F417717-21-6C₂₁H₁₈ClN₃O₅427.84Process-related
4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide417722-93-1C₁₇H₁₄ClN₃O₃343.77Intermediate
Lenvatinib N-Oxide1788901-86-9C₂₁H₁₉ClN₄O₅442.85Degradation

Conclusion

Minimizing the formation of this compound and other related substances requires a thorough understanding of the synthetic process and potential degradation pathways. The ambiguity surrounding the precise structure of "Impurity G" underscores the critical need for robust analytical characterization in any drug development program. By carefully controlling process parameters, ensuring the purity of starting materials and intermediates, and applying appropriate purification techniques, researchers can successfully control the impurity profile of Lenvatinib and produce a high-quality active pharmaceutical ingredient.

References

  • CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard - Google P
  • This compound - Quality Control Chemicals (QCC). [Link]

  • Assessment report - Lenvima - European Medicines Agency (EMA). [Link]

  • Lenvatinib Impurity F | C21H18ClN3O5 | CID 22936749 - PubChem - NIH. [Link]

  • PROCESS FOR THE PREPARATION OF LENVATINIB - European Patent Office - EP 3620452 A1 - EPO. [Link]

  • Synthesis Methods of Lenvatinib Mesylate API - Qingmu Pharmaceutical. [Link]

  • New polymorphic forms of Lenvatinib mesylate and process for their preparation. [Link]

  • Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem - NIH. [Link]

  • Lenvatinib Mesylate | C22H23ClN4O7S | CID 11237762 - PubChem. [Link]

  • Lenvatinib-impurities - Pharmaffiliates. [Link]

  • Lenvatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards. [Link]

  • 4-(4-Amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide - PubChem. [Link]

Sources

Troubleshooting guide for Lenvatinib synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Lenvatinib synthesis. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) that researchers may encounter during the synthesis of this multi-targeted tyrosine kinase inhibitor. Drawing upon established chemical principles and field-proven insights, this resource aims to help you navigate the complexities of Lenvatinib synthesis, optimize your reaction conditions, and mitigate the formation of common side products.

I. Understanding the Core Synthesis Strategy

The synthesis of Lenvatinib typically involves the coupling of two key intermediates: 4-chloro-7-methoxyquinoline-6-carboxamide (Intermediate A) and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (Intermediate B) . The formation of the final product hinges on the successful execution of two critical transformations: a diaryl ether linkage formation, often via an Ullmann-type condensation, and the construction of the urea moiety. This guide will address potential side reactions and troubleshooting strategies for each of these key stages.

Logical Flow of Lenvatinib Synthesis

Lenvatinib Synthesis Workflow cluster_reactions Core Reactions Intermediate A 4-chloro-7-methoxy- quinoline-6-carboxamide Ullmann Ullmann Condensation (Diaryl Ether Formation) Intermediate A->Ullmann Intermediate B 1-(2-chloro-4-hydroxyphenyl)- 3-cyclopropylurea Intermediate B->Ullmann Crude Lenvatinib Crude Lenvatinib Ullmann->Crude Lenvatinib Urea Urea Formation Raw Materials A Raw Materials A Raw Materials A->Intermediate A Raw Materials B Raw Materials B Raw Materials B->Intermediate B Purification Purification Crude Lenvatinib->Purification Lenvatinib Mesylate Lenvatinib Mesylate Purification->Lenvatinib Mesylate

Caption: A simplified workflow of the Lenvatinib synthesis process.

II. Troubleshooting the Ullmann Condensation for Diaryl Ether Formation

The coupling of Intermediate A and Intermediate B is a crucial step in the synthesis of Lenvatinib. This reaction is often carried out under basic conditions, and controlling side reactions is paramount for achieving high purity and yield.

Q1: I am observing a significant amount of an impurity corresponding to the dimerization of Intermediate A, 4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)amino)-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide. What is the likely cause and how can I prevent it?

A1: The formation of this dimeric impurity is a common side reaction in Ullmann-type couplings. It arises from the self-condensation of Intermediate A, where one molecule acts as the nucleophile and another as the electrophile.

Causality:

  • High Temperatures: Elevated reaction temperatures can increase the rate of this side reaction.[1][2]

  • Strong Bases: While a base is necessary to deprotonate the phenolic hydroxyl group of Intermediate B, an excessively strong base or high concentration of base can also promote the self-condensation of Intermediate A.

  • Stoichiometry: An excess of Intermediate A relative to Intermediate B can also drive the formation of the dimer.

Troubleshooting Strategies:

  • Temperature Optimization: Carefully control the reaction temperature. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature range of 45-55°C has been shown to be effective in minimizing this impurity.[2]

  • Base Selection and Control: The choice of base is critical. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often preferred over stronger bases like sodium tert-butoxide. The amount of base should be carefully optimized, typically using 1.5 to 2.0 equivalents.

  • Stoichiometric Control: Ensure precise control over the stoichiometry of your reactants. A slight excess of Intermediate B (e.g., 1.1 to 1.2 equivalents) can help to ensure that Intermediate A is consumed in the desired reaction.

Proposed Mechanism of Dimer Formation

Dimer Formation IntA1 Intermediate A Cl Dimer Dimeric Impurity IntA1->Dimer IntA2 Intermediate A NH₂ IntA2:f1->IntA1:f1 Nucleophilic Attack Base Base Base->IntA2:f1 Deprotonation Biuret Formation Lenvatinib Lenvatinib Urea N-H Isocyanate Isocyanate Precursor Lenvatinib:f1->Isocyanate Nucleophilic Attack Biuret Biuret Impurity Isocyanate->Biuret

Caption: Formation of a biuret impurity from Lenvatinib and an isocyanate.

Q4: My reaction to form 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (Intermediate B) is giving a low yield and some symmetrical urea byproduct from the cyclopropylamine. What could be the issue?

A4: The formation of a symmetrical urea (1,3-dicyclopropylurea) suggests that the cyclopropylamine is reacting with the isocyanate precursor before it can react with the intended aniline derivative.

Causality:

  • Order of Addition: If using a phosgene equivalent like triphosgene to generate the isocyanate in situ, the order of addition is critical. Adding the amine to a solution of triphosgene can lead to the formation of the symmetrical urea.

  • Reactivity Differences: Cyclopropylamine is a highly reactive primary amine and may react faster than the aniline derivative with the isocyanate or its precursor.

Troubleshooting Strategies:

  • Reverse Addition: When using an in-situ generated isocyanate, it is often preferable to add the phosgene equivalent slowly to a solution containing both the aniline derivative and a non-nucleophilic base. The cyclopropylamine can then be added subsequently.

  • Use of a Carbamate Intermediate: An alternative approach is to first form a more stable carbamate from the aniline derivative (e.g., a phenyl carbamate) and then react this with cyclopropylamine. This two-step process can offer better control and reduce the formation of symmetrical byproducts.

IV. Purification and Analytical Characterization

Q5: What are the recommended methods for purifying crude Lenvatinib and removing process-related impurities?

A5: The purification of Lenvatinib typically involves crystallization and/or column chromatography.

Purification Strategies:

MethodDescriptionAdvantagesDisadvantages
Crystallization Dissolving the crude product in a suitable solvent system at an elevated temperature and then cooling to induce crystallization.Can be highly effective for removing impurities with different solubility profiles. Scalable for industrial production.May not be effective for removing structurally similar impurities. Can result in yield loss.
Column Chromatography Passing a solution of the crude product through a stationary phase (e.g., silica gel) and eluting with a mobile phase to separate components based on polarity.Highly effective for separating a wide range of impurities, including those that are structurally similar.Can be time-consuming and require large volumes of solvent. May be less practical for large-scale production.

Common solvent systems for the crystallization of Lenvatinib include mixtures of DMSO and dichloromethane, or acetic acid and n-propanol.

[2][3]Q6: What analytical techniques are essential for monitoring the purity of Lenvatinib and identifying unknown impurities?

A6: A combination of chromatographic and spectroscopic techniques is crucial for comprehensive impurity profiling.

Key Analytical Techniques:

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) The primary technique for assessing the purity of Lenvatinib and quantifying known and unknown impurities. A reversed-phase C18 column with a gradient elution is commonly used.
Liquid Chromatography-Mass Spectrometry (LC-MS) Used to identify the molecular weights of impurities, providing crucial information for their structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the final product and any isolated impurities. ¹H and ¹³C NMR are standard.
Infrared (IR) Spectroscopy Useful for confirming the presence of key functional groups in the Lenvatinib molecule.

V. Frequently Asked Questions (FAQs)

Q: What are the common degradation pathways for Lenvatinib? A: Lenvatinib is susceptible to degradation under both acidic and alkaline hydrolytic conditions. The primary degradation products often result from the cleavage of the ether linkage or the urea moiety.

Q: What is the role of the mesylate salt form of Lenvatinib? A: The mesylate salt of Lenvatinib is the commercially available form. Salt formation is a common strategy in pharmaceutical development to improve the solubility, stability, and bioavailability of a drug substance.

Q: Are there any specific safety precautions to consider during Lenvatinib synthesis? A: Standard laboratory safety practices should always be followed. Some of the reagents used in Lenvatinib synthesis, such as phenyl chloroformate or thionyl chloride, are toxic and corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

VI. References

  • Qingmu Pharmaceutical. (2024). Synthesis Methods of Lenvatinib Mesylate API. [Link]

  • Eureka. (n.d.). Preparation methods of lenvatinib mesylate drug impurities. Patsnap. [Link]

  • Talari, S., et al. (2022). LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Bentham Science Publishers. [Link]

  • MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. [Link]

  • Google Patents. (n.d.). HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. [Link]

  • Eureka. (n.d.). HPLC method for analyzing lenvatinib mesylate and preparation impurity thereof and application of impurity as reference standard. Patsnap. [Link]

  • ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). [Link]

  • Google Patents. (n.d.). An improved process for the preparation of lenvatinib.

  • European Patent Office. (2020). PROCESS FOR THE PREPARATION OF LENVATINIB. [Link]

  • A New polymorphic forms of Lenvatinib mesylate and process for their preparation. (2024). Indian Journal of Chemistry. [Link]

  • SynZeal. (n.d.). Lenvatinib Impurities. [Link]

  • A New polymorphic forms of Lenvatinib mesylate and process for their preparation. (2024). Indian Journal of Chemistry. [Link]

  • Pharmaffiliates. (n.d.). Lenvatinib-impurities. [Link]

  • Google Patents. (n.d.). Synthetic method of lenvatinib and novel intermediate.

  • Talari, S., et al. (2022). LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Bentham Science Publishers. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • PubMed Central. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. [Link]

  • Veeprho. (n.d.). Lenvatinib Impurity 2. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ResearchGate. (n.d.). The mechanism of solvent-mediated desolvation transformation of lenvatinib mesylate from dimethyl sulfoxide solvate to form D. [Link]

  • Systematic meta-analysis of the toxicities and side effects of the targeted drug lenvatinib. (2025). Frontiers in Pharmacology. [Link]

  • ResearchGate. (2025). (PDF) Room Temperature C-C Coupling Reactions: Ullmann Reaction Catalyzed by Novel Biocatalytic System of Trapa natans L./Copper Acetate and its Antidiabetic Activity. [Link]

  • Qingmu. (2024). Understanding Lenvatinib: Mechanism, Side Effects, and Potential Manufacturer. [Link]

  • MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]

Sources

Resolving co-elution of Lenvatinib Impurity G in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist Guide to Resolving Co-elution of Lenvatinib and Impurity G in Reversed-Phase HPLC

Welcome to the technical support center for Lenvatinib analysis. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of co-elution between Lenvatinib and its process impurity, Impurity G. Our approach is grounded in chromatographic first principles to empower you with the scientific rationale behind each experimental step.

Frequently Asked Questions (FAQs)

Q1: What are Lenvatinib and Impurity G, and why do they co-elute?

A1: Lenvatinib is a multi-kinase inhibitor used in cancer therapy.[1] Its chemical name is 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide.[1] Lenvatinib Impurity G is a closely related process impurity, identified as 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide.[2]

The structural difference between Lenvatinib and Impurity G is the absence of a chlorine atom on the phenoxy ring of Impurity G. This seemingly minor difference results in very similar physicochemical properties, leading to near-identical retention times and co-elution under standard reversed-phase HPLC conditions.

Q2: What are the known physicochemical properties of Lenvatinib?

A2: Understanding the physicochemical properties of Lenvatinib is crucial for method development. Key parameters include:

  • pKa: 5.05[3][4][5]

  • logP (Partition Coefficient): 3.3[3][4][5]

Q3: Why is resolving Lenvatinib and Impurity G important?

A3: Regulatory bodies require the accurate quantification of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Co-elution prevents the accurate determination of Impurity G levels, potentially leading to an underestimation of its concentration and non-compliance with regulatory limits.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

This guide provides a systematic approach to resolving the co-elution of Lenvatinib and Impurity G. The core principle is to exploit the subtle differences in their hydrophobicity and ionization behavior by systematically adjusting key chromatographic parameters.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: Co-elution of Lenvatinib and Impurity G ph_optimization 1. Mobile Phase pH Optimization start->ph_optimization Initial Approach organic_modifier 2. Organic Modifier Selection ph_optimization->organic_modifier Sub-optimal Resolution resolution_achieved Resolution Achieved ph_optimization->resolution_achieved Success temperature_optimization 3. Column Temperature Adjustment organic_modifier->temperature_optimization Further Refinement organic_modifier->resolution_achieved Success gradient_optimization 4. Gradient Slope Modification temperature_optimization->gradient_optimization Fine-tuning temperature_optimization->resolution_achieved Success column_selection 5. Stationary Phase Selectivity gradient_optimization->column_selection Alternative Strategy gradient_optimization->resolution_achieved Success column_selection->resolution_achieved Success

Caption: A logical workflow for resolving co-eluting peaks.

Mobile Phase pH Optimization: The Primary Tool for Selectivity

Scientific Rationale: The pKa of Lenvatinib is 5.05.[3][4][5] Operating the mobile phase pH near the pKa of an analyte can cause peak splitting or broadening.[6] By adjusting the pH to be at least 1.5-2 units away from the pKa, we can ensure that both Lenvatinib and Impurity G are in a single, stable ionization state (either fully protonated or deprotonated).[7] This maximizes the difference in their apparent hydrophobicity, enhancing separation.

Experimental Protocol:

  • Preparation of Mobile Phases:

    • Prepare three aqueous mobile phase buffers at pH 3.0, 4.0, and 6.0. A 10-20 mM phosphate or acetate buffer is recommended.

    • The organic mobile phase (Mobile Phase B) can be acetonitrile or methanol.

  • Initial Isocratic Elution:

    • Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Use an isocratic mobile phase composition (e.g., 60:40 aqueous buffer:organic) at each pH.

    • Monitor the retention times and resolution of Lenvatinib and Impurity G.

  • Data Analysis:

    • Compare the chromatograms obtained at each pH. A significant change in selectivity and resolution is expected as the pH is varied.[6]

Expected Outcome: At a lower pH (e.g., 3.0), both compounds will be protonated and exhibit higher retention. The subtle difference in their pKa values may lead to a discernible separation.

pHExpected Ionization StateAnticipated Resolution
3.0Primarily ProtonatedPotentially Improved
4.0Partially ProtonatedVariable
6.0Primarily DeprotonatedPotentially Improved
Organic Modifier Selection: Exploiting Different Solvating Properties

Scientific Rationale: Acetonitrile and methanol have different solvent strengths and interaction mechanisms with the analyte and stationary phase. Switching between these organic modifiers can alter selectivity (α), which is a powerful tool for resolving closely eluting peaks.[8]

Experimental Protocol:

  • Method Setup:

    • Using the optimal pH determined in the previous step, replace acetonitrile with methanol at the same percentage in the mobile phase.

    • If a blend was used, prepare a corresponding blend with methanol.

  • Analysis:

    • Inject the sample and compare the chromatogram with the one obtained using acetonitrile.

    • Pay close attention to changes in elution order and peak spacing.

Expected Outcome: The change in organic modifier may reverse the elution order or significantly increase the separation between Lenvatinib and Impurity G due to different dipole-dipole and hydrogen bonding interactions.

Column Temperature Adjustment: A Subtle yet Effective Parameter

Scientific Rationale: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases.[9] Increasing the temperature generally decreases retention times and can improve peak efficiency.[10] More importantly, temperature can influence the selectivity of a separation, especially for structurally similar compounds.[3]

Experimental Protocol:

  • Temperature Screening:

    • Using the best mobile phase conditions identified so far, perform injections at different column temperatures (e.g., 25°C, 30°C, 35°C, and 40°C).

  • Evaluation:

    • Analyze the chromatograms for changes in resolution. Even small changes in temperature can have a significant impact on selectivity.[5]

Expected Outcome: A van't Hoff plot (ln(k) vs 1/T) for Lenvatinib and Impurity G may have different slopes, indicating that a change in temperature will affect their retention times differently, potentially leading to improved resolution.

Gradient Slope Modification: Enhancing Resolution for Complex Mixtures

Scientific Rationale: For methods employing a gradient, the steepness of the gradient affects peak width and resolution. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve the separation of closely eluting peaks.

Experimental Protocol:

  • Initial Gradient:

    • Start with a generic gradient (e.g., 5% to 95% B in 20 minutes).

  • Shallow Gradient:

    • Based on the elution time of the co-eluting peaks, introduce a shallower gradient segment in that region. For example, if the peaks elute around 10 minutes (at ~40% B), modify the gradient to ramp from 35% to 45% B over 10 minutes.

Expected Outcome: The shallower gradient will increase the separation between Lenvatinib and Impurity G, providing baseline resolution.

Stationary Phase Selectivity: The Ultimate Solution for Challenging Separations

Scientific Rationale: If the above strategies do not provide adequate resolution, changing the stationary phase chemistry is the next logical step. Different stationary phases offer unique retention mechanisms that can exploit subtle structural differences.

Experimental Protocol:

  • Alternative Column Chemistries:

    • Phenyl-Hexyl Column: This phase provides π-π interactions, which can be beneficial for separating aromatic compounds like Lenvatinib and its impurity.

    • Pentafluorophenyl (PFP) Column: This phase offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing a unique selectivity.

  • Method Re-optimization:

    • For each new column, a re-optimization of the mobile phase pH and organic modifier may be necessary to achieve the best separation.

Expected Outcome: The alternative stationary phase will likely provide a different elution order and significantly improved resolution due to its unique interaction with the analytes.

References

  • U.S. Food and Drug Administration. (2021). LENVIMA (lenvatinib) Prescribing Information. [Link]

  • U.S. Food and Drug Administration. (2018). LENVIMA (lenvatinib) Label. [Link]

  • Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. [Link]

  • National Center for Biotechnology Information. (n.d.). Lenvatinib. PubChem Compound Summary for CID 9823820. [Link]

  • PharmaCompass. (n.d.). Lenvatinib. [Link]

  • Veeprho. (n.d.). Lenvatinib Impurities and Related Compound. [Link]

  • Quality Control Chemicals. (n.d.). This compound. [Link]

  • Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Google Patents. (n.d.). CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Therapeutic Goods Administration. (2016). Australian Public Assessment Report for Lenvatinib mesilate. [Link]

  • Panigrahy, U. P., & Reddy, A. S. K. (2015). A novel validated RP-HPLC-DAD method for the estimation of Lenvatinib Mesylate in bulk and pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 7(9), 872-881. [Link]

  • Yadav, P. K., Richards, M. P., & Vishwanath, B. A. (2024). Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP-HPLC Method. International Journal of Pharmaceutical Research & Development, 6(1), 53-62. [Link]

  • U.S. Food and Drug Administration. (2015). Pharmacology Review(s). [Link]

  • Veeprho. (n.d.). Lenvatinib Dimethyl Methanesulfonate Impurity. [Link]

  • Riyazuddin, S., et al. (2016). Method Development and Validation of Lenvatinib Drug by RP-HPLC in Pharmaceutical Drug Dosage Form. Indo American Journal of Pharmaceutical Sciences, 3(10). [Link]

  • SynZeal. (n.d.). Lenvatinib Impurities. [Link]

  • Chrom Tech. (2025). Methods for Changing Peak Resolution in HPLC. [Link]

Sources

Technical Support Center: Troubleshooting Peak Shape for Lenvatinib Impurity G

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the peak shape of Lenvatinib Impurity G. As Senior Application Scientists, we provide in-depth, field-proven insights to help you achieve accurate and reliable results.

Understanding the Challenge: Lenvatinib and Impurity G

Lenvatinib is a multi-kinase inhibitor used in cancer therapy.[1][2] During its synthesis and storage, various impurities can form, which must be monitored to ensure the safety and efficacy of the drug.[1] this compound, identified as 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid methyl ester, is one such related substance.[3] The basic nature of Lenvatinib and its impurities can lead to challenging peak shapes, particularly tailing, in reversed-phase HPLC.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[6] This distortion can compromise resolution between closely eluting compounds, and affect the accuracy and precision of quantification.[7][8] An ideal peak has a Gaussian shape with a tailing factor of 1.[9]

Q2: What are the common causes of peak tailing for basic compounds like this compound?

A2: The primary cause is often secondary interactions between the basic analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[4][6][7] Other factors include mobile phase pH being close to the analyte's pKa, column overload, and extra-column dead volume.[5][7][10]

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase dictates the ionization state of the analyte.[11][12] For a basic compound like this compound, a mobile phase pH below its pKa will result in a positively charged ion. This charged species can interact strongly with ionized, acidic silanol groups on the column, leading to peak tailing.[4][11] Conversely, at a high pH (above the pKa), the impurity will be in its neutral form, which can significantly improve peak shape.[11]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Mobile Phase Optimization

The mobile phase is a critical factor in controlling peak shape. Here’s a step-by-step guide to optimizing it.

Protocol 1: Mobile Phase pH Adjustment
  • Low pH Approach (Ion Suppression):

    • Prepare a mobile phase with a pH of ≤ 3.[6] This ensures that the acidic silanol groups on the stationary phase are fully protonated and less likely to interact with the positively charged analyte.[4]

    • Example: A mobile phase of water:acetonitrile with 0.1% trifluoroacetic acid or formic acid is a good starting point.[13] A study on Lenvatinib and its impurities used a buffer of 1 mL formic acid in 1 liter of water mixed with acetonitrile.[14][15][16]

  • High pH Approach (Analyte Neutralization):

    • Use a column stable at high pH.

    • Prepare a mobile phase with a pH at least 2 units above the pKa of the impurity. This will keep the analyte in its neutral, un-ionized form, minimizing interactions with the stationary phase.[11]

    • Caution: Standard silica-based columns can degrade at pH > 8.[8][17] Use a hybrid or polymer-based column designed for high pH applications.[18]

Protocol 2: Using Mobile Phase Additives
  • Amine Additives: For low pH methods, adding a small amount of a basic modifier like triethylamine (TEA) can help. TEA acts as a "tail-suppressing" agent by competing with the analyte for active silanol sites.[6]

  • Ion-Pairing Agents:

    • Ion-pairing agents are ionic compounds added to the mobile phase to form a neutral ion-pair with a charged analyte.[19] This increases the hydrophobicity and retention of the analyte on a reversed-phase column, often improving peak shape.[19][20]

    • For the positively charged this compound (at low pH), an anionic ion-pairing agent like an alkyl sulfonate would be suitable.[20][21]

    • The concentration of the ion-pairing agent needs to be optimized; typically, a concentration between 0.5 to 20 mM is used.[22]

Column Selection and Care

The choice of HPLC column and its condition are paramount for good chromatography.

Column Chemistry
Column TypeAdvantages for Basic AnalytesDisadvantages
High Purity, End-Capped Silica Reduced number of accessible silanol groups, minimizing secondary interactions.[4][7]Still susceptible to degradation at high pH.
Hybrid Silica (e.g., BEH, XBridge) Wider usable pH range, allowing for method development at high pH where basic compounds are neutral.[14][15][16]May have different selectivity compared to standard silica.
Phenyl Columns Can offer alternative selectivity for aromatic compounds like Lenvatinib and its impurities. A published method for Lenvatinib impurities utilized an X-Bridge phenyl column.[14][15][16]
Troubleshooting Column Issues
  • Column Contamination: If peak tailing appears for all peaks, it might indicate a blocked column inlet frit.[8] Try back-flushing the column to waste.[8]

  • Column Degradation: Prolonged use, especially outside the recommended pH range, can lead to stationary phase degradation and poor peak shape.[7][17] If a new column resolves the issue, the old one was likely compromised.

System and Method Parameters

Beyond the mobile phase and column, other system parameters can influence peak shape.

  • Injection Solvent: A mismatch between the injection solvent and the mobile phase can cause peak distortion.[7] Ideally, the sample should be dissolved in the mobile phase.

  • Overloading: Injecting too much sample can saturate the column, leading to fronting or tailing peaks.[7] Try reducing the injection volume or sample concentration.

  • Extra-Column Volume: Excessive tubing length or poorly made connections between the column and detector can cause peak broadening and tailing.[7]

Troubleshooting Workflow

Below is a logical workflow for addressing peak shape issues with this compound.

TroubleshootingWorkflow Start Poor Peak Shape for This compound CheckSystem Check System Suitability: - All peaks tailing? - Only Impurity G tailing? Start->CheckSystem AllPeaksTail All Peaks Tailing CheckSystem->AllPeaksTail Yes ImpurityGTails Only Impurity G Tailing CheckSystem->ImpurityGTails No CheckFrit Check for Blocked Frit or Column Contamination AllPeaksTail->CheckFrit OptimizeMobilePhase Optimize Mobile Phase ImpurityGTails->OptimizeMobilePhase Backflush Backflush Column CheckFrit->Backflush ReplaceColumn Replace Column Backflush->ReplaceColumn If problem persists GoodPeakShape Good Peak Shape Achieved Backflush->GoodPeakShape Problem Solved ReplaceColumn->GoodPeakShape Problem Solved AdjustpH Adjust Mobile Phase pH (Low or High) OptimizeMobilePhase->AdjustpH Additives Use Additives (e.g., TEA, Ion-Pairing Agent) AdjustpH->Additives If needed AdjustpH->GoodPeakShape Problem Solved CheckMethod Review Method Parameters Additives->CheckMethod If problem persists Additives->GoodPeakShape Problem Solved InjectionSolvent Injection Solvent Mismatch? CheckMethod->InjectionSolvent Overload Column Overload? CheckMethod->Overload InjectionSolvent->GoodPeakShape Problem Solved Overload->GoodPeakShape Problem Solved

Sources

Technical Support Center: Troubleshooting Matrix Effects in the LC-MS/MS Analysis of Lenvatinib Impurity G

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for addressing matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Lenvatinib Impurity G. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with assay variability, accuracy, and sensitivity when quantifying this critical impurity in complex biological matrices. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: What are "matrix effects" in LC-MS/MS analysis and why are they a problem?

A: The "matrix" refers to all components in a sample other than the analyte of interest—this includes proteins, salts, lipids (especially phospholipids), and metabolites.[1] In electrospray ionization (ESI), the most common ionization source for this type of analysis, the analyte and co-eluting matrix components compete for ionization.[2] This competition can either reduce the analyte's signal (ion suppression) or, less commonly, increase it (ion enhancement).[3]

This phenomenon, known as the matrix effect, is a primary source of imprecision and inaccuracy in quantitative bioanalysis. It can lead to erroneous concentration measurements, failed batch runs, and questions about the validity of pharmacokinetic or impurity profiling data.[3] For an impurity like this compound, accurate quantification is essential for patient safety and regulatory compliance.[4][5][6]

Q2: Why is this compound particularly susceptible to matrix effects in biological samples?

A: this compound (4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide)[7] is analyzed in biological fluids like plasma or serum, which are rich in endogenous compounds. The primary culprits for matrix effects in these samples are phospholipids from cell membranes.[2] These molecules have a tendency to be retained on reversed-phase LC columns and can co-elute with analytes of interest, causing significant ion suppression.[2] Given the molecular structure of Impurity G, its chromatographic retention time may overlap with the broad elution window of various phospholipid species, making it highly vulnerable to their interference.

Q3: How do I quantitatively assess the matrix effect for Impurity G as required by regulatory bodies like the FDA and EMA?

A: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation.[8][9][10][11] The most accepted approach is to calculate the Matrix Factor (MF) .

The process involves comparing the peak response of an analyte spiked into a blank matrix extract (post-extraction) with the response of the analyte in a neat (pure) solvent. An internal standard (IS), preferably a stable isotope-labeled version, is used to normalize the response.

The key calculations are:

  • Matrix Factor (MF): (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • IS-Normalized MF: (MF of Analyte) / (MF of Internal Standard)

According to guidelines, the coefficient of variation (CV%) of the IS-normalized MF across at least six different lots of blank matrix should not exceed 15%.[12][13] A detailed protocol for this critical experiment is provided in the "Advanced Protocols" section.

Troubleshooting Guide: A Systematic Approach

Experiencing issues like poor precision, inaccurate results, or low sensitivity? Follow this systematic guide to diagnose and resolve matrix effects.

Troubleshooting_Workflow start Problem Observed (e.g., QC Failure, High CV%) assess_me Step 1: Assess Matrix Effect (Calculate Matrix Factor) start->assess_me Begin Diagnosis me_present Is IS-Normalized MF CV > 15%? assess_me->me_present no_me Matrix Effect is NOT the Root Cause (Investigate other parameters: - Analyte Stability - Instrument Performance) me_present->no_me No strategy Step 2: Implement Mitigation Strategy me_present->strategy Yes sample_prep 2a: Optimize Sample Preparation (e.g., SPE, LLE) strategy->sample_prep First Line of Defense chromatography 2b: Refine Chromatography (e.g., Gradient, Column) sample_prep->chromatography If effects persist reassess Step 3: Re-Validate (Re-calculate Matrix Factor) sample_prep->reassess is_use 2c: Use a SIL Internal Standard (Gold Standard Compensation) chromatography->is_use For ultimate compensation chromatography->reassess is_use->reassess reassess->me_present Re-evaluate pass Method is Robust (CV ≤ 15%) reassess->pass If successful

Caption: A systematic workflow for diagnosing and mitigating matrix effects.

Problem: My QC samples are failing for this compound with high variability. How do I confirm a matrix effect is the cause?

A: Your first step is to definitively prove that co-eluting matrix components are influencing your analyte's ionization. While a full Matrix Factor assessment is the quantitative standard, a Post-Column Infusion (PCI) experiment provides a powerful qualitative diagnosis.

In a PCI experiment, a constant flow of this compound standard is introduced into the LC flow after the analytical column but before the mass spectrometer.[14][15] You then inject a blank, extracted matrix sample. If you observe a dip or spike in the otherwise stable analyte signal at certain retention times, it's a clear indication of ion suppression or enhancement caused by eluting matrix components.[14] This helps you identify the "danger zones" in your chromatogram where matrix effects are most pronounced.

Problem: I've confirmed a significant matrix effect. What is my first and most effective line of defense?

A: Improving your sample preparation is the most effective way to circumvent matrix effects because it focuses on removing the interfering components before they ever reach the LC-MS system.[1][16] While simple Protein Precipitation (PPT) is fast, it is notoriously poor at removing phospholipids and often results in significant matrix effects.[2][17]

Your best options are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) .[1][16] For removing phospholipids, specialized SPE methods are superior.[2][18][19] We strongly recommend using a mixed-mode SPE sorbent or a dedicated phospholipid removal product.[17][20]

Comparison of Common Sample Preparation Techniques

TechniquePrinciplePhospholipid RemovalThroughputCost/SampleRecommendation for Impurity G
Protein Precipitation (PPT) Protein denaturation with organic solvent.Poor[17]HighLowNot Recommended (High risk of matrix effects)
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquids.GoodMediumMediumViable, but recovery must be optimized.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent, with wash/elute steps.Excellent (with correct phase)[17][20]Medium-HighHighHighly Recommended
HybridSPE®-Phospholipid Combines PPT with specific phospholipid removal via zirconia-coated particles.[19]Superior[2][19]HighHighGold Standard for Cleanup

A detailed protocol for using HybridSPE®-Phospholipid technology is provided in the "Advanced Protocols" section.

Problem: I need to improve my results, but I cannot change my sample preparation workflow. What can I do?

A: If you are constrained to a specific sample preparation method (like PPT), your next best strategy is to optimize your chromatography to achieve separation between this compound and the interfering matrix components.[1][21]

  • Increase Chromatographic Resolution: Use a longer gradient or a slower flow rate to better separate peaks.

  • Change Column Selectivity: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or Pentafluorophenyl (PFP)) that may offer a different retention mechanism for phospholipids versus your analyte.

  • Utilize UPLC/UHPLC: Ultra-high-performance liquid chromatography provides sharper, narrower peaks. This reduces the likelihood of an analyte peak overlapping with a broad "hump" of co-eluting matrix components, thereby minimizing the matrix effect.[17]

Problem: I've optimized sample prep and chromatography, but still see variability between matrix lots. What is the ultimate solution?

A: The gold standard for compensating for matrix effects is the use of a Stable Isotope-Labeled (SIL) Internal Standard .[22][23] A SIL-IS is a version of this compound where several atoms (e.g., ¹²C, ¹H, ¹⁴N) have been replaced with their heavier stable isotopes (¹³C, ²H/D, ¹⁵N).

Because a SIL-IS is chemically identical to the analyte, it has the same extraction recovery and chromatographic retention time, and it experiences the exact same degree of ion suppression or enhancement in the MS source.[24] The mass spectrometer can distinguish between the analyte and the SIL-IS due to their mass difference.

By calculating the ratio of the analyte peak area to the SIL-IS peak area, any variability caused by the matrix effect is effectively cancelled out, leading to highly accurate and precise quantification.[23][25] While obtaining a custom-synthesized SIL-IS for an impurity can be an investment, its ability to correct for unavoidable matrix variability is unparalleled.[22]

Advanced Protocols & Workflows

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol is essential for method validation and is based on FDA and EMA guidelines.[10][26]

  • Prepare Solutions:

    • Solution A (Neat): Spike this compound and its SIL-IS into the final reconstitution solvent at a low and a high QC concentration.

    • Solution B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike this compound and its SIL-IS into the final, clean extracts to the same final concentrations as Solution A.

  • Analysis: Inject both sets of samples (A and B) into the LC-MS/MS system.

  • Calculation:

    • For each matrix lot, calculate MF = (Mean Peak Area from Solution B) / (Mean Peak Area from Solution A). Do this for both the analyte and the IS.

    • Calculate IS-Normalized MF = (MF of Impurity G) / (MF of SIL-IS).

  • Acceptance Criteria: The coefficient of variation (CV%) of the IS-Normalized MF across all six lots should be ≤ 15%.

Protocol 2: Phospholipid and Protein Removal using HybridSPE®-Phospholipid 96-well Plates

This protocol provides a simple, high-throughput method for superior sample cleanup.[19]

SPE_Workflow start 1. Add Sample & IS (e.g., 100 µL plasma + SIL-IS) to HybridSPE® plate well precipitate 2. Add Precipitation Solvent (e.g., 300 µL Acetonitrile with 1% Formic Acid) start->precipitate mix 3. Mix Thoroughly (Vortex/shake for 2 min to precipitate proteins) precipitate->mix filter 4. Apply Vacuum (Place on manifold, apply vacuum until entire sample passes through) mix->filter collect 5. Collect Filtrate (The eluate is now free of proteins and phospholipids) filter->collect analyze 6. Analyze (Inject directly or after evaporation and reconstitution) collect->analyze

Caption: Workflow for HybridSPE®-Phospholipid cleanup.

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

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Lenvatinib Synthesis: Technical Support Center for Controlling Impurity G

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Lenvatinib synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control the formation of known impurities, with a specific focus on Impurity G. Our approach is rooted in explaining the causal mechanisms behind impurity formation and providing actionable, scientifically sound protocols to ensure the highest purity of your Active Pharmaceutical Ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is Lenvatinib Impurity G and why is it a concern?

A1: this compound is identified as 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide.[1][2] Structurally, it is the deschloro analogue of Lenvatinib, meaning it lacks the chlorine atom on the phenoxy ring.[3][4] The presence of impurities, even those structurally similar to the API, is a critical quality attribute that must be controlled. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (Q3A/B), mandate strict limits on impurities in drug substances to ensure patient safety and drug efficacy.[5][6][7]

Q2: What is the primary cause of this compound formation?

A2: The formation of Impurity G is almost exclusively linked to the purity of the starting materials. Specifically, it arises from the presence of a deschloro-impurity in the 4-amino-3-chlorophenol intermediate. If this starting material contains 4-aminophenol (which lacks the chloro substituent), this non-chlorinated precursor will participate in the synthetic route, leading directly to the formation of Impurity G.[8][9] Controlling impurities is a fundamental aspect of process development, and a key strategy is to control the attributes of input materials.[10]

Q3: Can process parameters like temperature or solvent choice influence the levels of Impurity G?

A3: While the primary root cause is the starting material, process parameters can have a secondary effect. If the reaction conditions are not optimized, they may not be selective enough to disfavor the reaction of the deschloro-analogue, or purification steps may be insufficient to remove the resulting Impurity G. However, it is crucial to understand that no process parameter can create Impurity G if the deschloro-precursor is absent. The focus should remain on preventing its entry into the synthesis. General optimization of reaction conditions, including temperature, solvent, and reaction time, is vital for minimizing all side reactions and ensuring the robustness of the process.[8]

Troubleshooting Guide: Elevated Levels of this compound

If you are observing higher than acceptable levels of Impurity G in your final Lenvatinib product, follow this logical troubleshooting workflow.

Step 1: Quarantine the Batch and Review Batch Records

Immediately quarantine the affected batch to prevent further processing or release. Review the batch manufacturing record to ensure that all process parameters (temperatures, reaction times, charge amounts) were within the validated ranges.

Step 2: Comprehensive Analysis of Starting Materials and Intermediates

This is the most critical step. The investigation should proceed backward through the synthetic route.

  • Hypothesis: The primary hypothesis is the presence of 4-aminophenol in the 4-amino-3-chlorophenol starting material.

  • Action:

    • Retrieve samples of the 4-amino-3-chlorophenol lot used for the affected batch.

    • Develop and validate a sensitive analytical method (e.g., HPLC, GC-MS) capable of separating and quantifying 4-aminophenol from 4-amino-3-chlorophenol.

    • Analyze the starting material lot for the presence of this deschloro-impurity.

Logical Troubleshooting Flow

Troubleshooting_Impurity_G start High Impurity G Detected quarantine Quarantine Batch & Review Records start->quarantine analyze_sm Analyze 4-amino-3-chlorophenol Starting Material (SM) quarantine->analyze_sm impurity_found Is deschloro-impurity (4-aminophenol) present in SM? analyze_sm->impurity_found reject_sm Root Cause Identified: Contaminated Starting Material. Reject Lot. Qualify New Supplier. impurity_found->reject_sm  Yes investigate_process Investigate Process Parameters (Secondary Cause) impurity_found->investigate_process  No temp Temperature Deviations? investigate_process->temp time Reaction Time Deviations? investigate_process->time purification Purification Inefficiency? investigate_process->purification remediate_process Remediate Process: Re-validate parameters. Improve purification step. temp->remediate_process time->remediate_process purification->remediate_process

Caption: Troubleshooting workflow for high Impurity G levels.

Experimental Protocols

Protocol 1: HPLC Analysis of 4-amino-3-chlorophenol for Deschloro Impurity

This protocol outlines a general method for the detection of 4-aminophenol in 4-amino-3-chlorophenol raw material.

  • Objective: To quantify the level of 4-aminophenol impurity.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare a standard solution of 4-aminophenol.

    • Prepare a sample solution of the 4-amino-3-chlorophenol raw material.

    • Inject both solutions into the HPLC system.

    • Identify the retention time of 4-aminophenol from the standard.

    • Quantify the amount of 4-aminophenol in the raw material sample by comparing peak areas.

Protocol 2: Lab-Scale Repurification of Lenvatinib

If a batch is found to have marginally high levels of Impurity G, a repurification step may be considered.

  • Objective: To reduce the level of Impurity G in a Lenvatinib batch through recrystallization.

  • Solvent System: A common system involves dissolving the crude Lenvatinib in a solvent like Dimethyl Sulfoxide (DMSO) at an elevated temperature, followed by the addition of an anti-solvent such as Dichloromethane (DCM) or an alcohol to induce crystallization.

  • Procedure:

    • Charge the crude Lenvatinib batch into a suitable reaction vessel.

    • Add DMSO (e.g., 5 volumes) and heat to approximately 70°C until the solid is fully dissolved.

    • Cool the solution to room temperature.

    • Slowly add an anti-solvent (e.g., DCM, 15 volumes) over 15-30 minutes with stirring.

    • Stir the resulting slurry at room temperature for several hours, then cool to 0-5°C for at least 1 hour to maximize precipitation.

    • Filter the solid product and wash with the anti-solvent.

    • Dry the purified Lenvatinib under vacuum at an appropriate temperature (e.g., 60°C).

    • Analyze the purified batch for Impurity G levels using a validated HPLC method.

Data Presentation

Table 1: Hypothetical Batch Analysis - Impact of Starting Material Purity

This table illustrates the direct correlation between the purity of the 4-amino-3-chlorophenol starting material and the final level of Impurity G in the Lenvatinib API.

Batch ID4-aminophenol in Starting Material (%)Impurity G in Final Lenvatinib (%)Batch Conformance
LVT-0010.020.03Pass
LVT-0020.030.04Pass
LVT-0030.150.18Fail
LVT-0040.090.11Fail

Note: Acceptance criteria are hypothetical and should be established based on ICH guidelines and toxicological data.

Visualizing the Lenvatinib Synthesis and Impurity Formation

The following diagram outlines a common synthetic pathway for Lenvatinib and illustrates the point at which the deschloro-impurity is introduced.

Lenvatinib_Synthesis cluster_SM Starting Materials cluster_Process Synthesis Steps cluster_Products Products SM1 4-amino-3-chlorophenol Step1 Coupling Reaction SM1->Step1 SM1_impurity 4-aminophenol (deschloro-impurity) SM1_impurity->Step1 SM2 4-chloro-7-methoxy- quinoline-6-carboxamide SM2->Step1 Step2 Urea Formation Step1->Step2 ImpurityG Impurity G (deschloro-Lenvatinib) Step1->ImpurityG Undesired Pathway Lenvatinib Lenvatinib Step2->Lenvatinib

Sources

Lenvatinib Impurity G Analysis: A Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for the robustness testing of analytical methods for Lenvatinib Impurity G. Structured in a practical question-and-answer format, this document offers in-depth troubleshooting advice and procedural guidance grounded in scientific principles and extensive field experience.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its control critical?

A: Lenvatinib is a multi-kinase inhibitor used in cancer therapy.[1] this compound, chemically known as 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid methyl ester, is a process-related impurity that can arise during the synthesis of the Lenvatinib active pharmaceutical ingredient (API).[2] Controlling impurities like Impurity G is a critical aspect of drug manufacturing and quality control. Regulatory bodies such as the FDA and EMA mandate strict limits on impurity levels to ensure the safety and efficacy of the final drug product. The presence of impurities, even in small amounts, can potentially alter the drug's therapeutic effects or cause unintended side effects.

Q2: What is a typical analytical method for Lenvatinib and its impurities?

A: The most common analytical technique for the separation and quantification of Lenvatinib and its related substances, including Impurity G, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection.[3][4] These methods offer high resolution and sensitivity, which are essential for accurately measuring low-level impurities. A typical method involves a C18 stationary phase, a mobile phase consisting of an aqueous buffer (like ammonium acetate or phosphate) and an organic modifier (such as acetonitrile or methanol), and gradient elution to resolve all compounds of interest.[3][4]

Q3: What is method robustness testing and why is it essential?

A: Method robustness is the ability of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[5] It is a key component of method validation as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6] The purpose of robustness testing is to demonstrate the reliability of the method during normal usage by different analysts, on different instruments, and in different laboratories.[7] A robust method ensures consistent and accurate results, which is crucial for routine quality control and regulatory compliance.[6]

Q4: What are the critical parameters to evaluate in a robustness study for an HPLC method?

A: For a typical RP-HPLC method used for impurity analysis, the following parameters are considered critical and should be intentionally varied within a predefined range during a robustness study:[6][8]

  • Mobile Phase pH: Typically varied by ±0.1 to ±0.2 pH units.

  • Mobile Phase Composition: The percentage of the organic modifier is usually varied by ±1% to ±2%.

  • Column Temperature: Varied by ±2°C to ±5°C.

  • Flow Rate: Varied by ±0.1 to ±0.2 mL/min.

  • Wavelength: Varied by ±2 nm.

  • Different Columns: Using columns from different batches or manufacturers (of the same phase).

  • Different Instruments: Running the method on different HPLC systems.

The impact of these variations on critical method responses, such as resolution, retention time, peak tailing, and impurity quantification, is then evaluated against predefined acceptance criteria.[8]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound, particularly during method development, validation, and routine use.

System Suitability Test (SST) Failures

The System Suitability Test (SST) is a mandatory check to ensure the chromatographic system is performing adequately before any sample analysis begins.[9][10]

Q: My system suitability test (SST) for resolution between Lenvatinib and Impurity G is failing. What are the potential causes and how can I fix it?

A: Failure to achieve the required resolution (typically Rs ≥ 2.0) is a common issue.[11] The potential causes can be systematic and require a logical troubleshooting approach.

Potential Causes & Solutions:

  • Mobile Phase Preparation: Incorrect pH or composition of the mobile phase is a frequent culprit.[12] Lenvatinib has a pKa of 5.05, meaning its ionization state is highly sensitive to pH changes around this value.[1][13] An incorrect pH can alter the retention times of Lenvatinib and its impurities, leading to co-elution.[14]

    • Action: Remake the mobile phase, ensuring accurate weighing of buffer salts and precise pH measurement. It is often best to prepare the mobile phase gravimetrically rather than volumetrically.[15]

  • Column Degradation: The performance of an HPLC column degrades over time due to contamination or loss of stationary phase.[16] This leads to a loss of efficiency and, consequently, resolution.

    • Action: First, try washing the column with a strong solvent (e.g., isopropanol) to remove contaminants.[17] If this fails, replace the column with a new one of the same type.

  • Instrumental Issues: Fluctuations in flow rate or temperature can affect separation.[12]

    • Action: Verify the pump's flow rate by collecting the eluent in a graduated cylinder over a fixed time.[18] Ensure the column oven is calibrated and maintaining a stable temperature.

  • Sample Matrix Effects: The sample diluent might be too strong, causing peak distortion and poor resolution at the beginning of the chromatogram.

    • Action: Whenever possible, dissolve and inject samples in the mobile phase. If a different solvent is necessary, ensure it is weaker than the initial mobile phase.

Q: The tailing factor for the Lenvatinib peak is out of specification. What should I investigate?

A: A tailing factor greater than the typical limit (e.g., T ≤ 2.0) indicates poor peak symmetry, which can affect integration accuracy.[11][19]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Lenvatinib is a basic compound and can interact with acidic silanol groups on the silica-based stationary phase, causing peak tailing.[17]

    • Action: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is fully ionized or fully unionized.[20][21] For basic compounds like Lenvatinib, a lower pH (e.g., pH 2.5-3.5) can protonate the molecule and also suppress the ionization of silanols, reducing tailing. Alternatively, adding a competing base like triethylamine (TEA) in low concentrations (0.1%) to the mobile phase can help.

  • Column Contamination: Contaminants, especially from the sample matrix, can accumulate at the column inlet, leading to active sites that cause tailing.[16]

    • Action: Use a guard column to protect the analytical column. Regularly flush the column or back-flush it if the manufacturer's instructions permit.[17]

  • Column Overload: Injecting too much sample mass can lead to peak tailing.[22]

    • Action: Reduce the injection volume or the sample concentration and re-inject.

Q: I'm observing inconsistent retention times for Impurity G across injections. What could be the issue?

A: Retention time variability is a common problem that can compromise peak identification and integration.[23]

Potential Causes & Solutions:

  • Pump and Flow Rate Issues: Air bubbles in the pump, faulty check valves, or leaks in the system can cause an unstable flow rate, leading to shifting retention times for all peaks.[18]

    • Action: Degas the mobile phase and prime the pump thoroughly.[18] Check all fittings for leaks. If the problem persists, the pump seals or check valves may need replacement.

  • Mobile Phase Instability: If the mobile phase contains volatile components (like triethylamine or trifluoroacetic acid) or is not adequately buffered, its composition can change over time due to evaporation, causing retention time drift.[23]

    • Action: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. Ensure the buffer has sufficient capacity for the desired pH.

  • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient methods, can lead to variable retention times.[24]

    • Action: Ensure the column is equilibrated with the initial mobile phase for at least 10-20 column volumes before the first injection and that the post-run equilibration time is sufficient.[24]

Robustness Study Failures

A robustness study deliberately challenges the method to identify its limits. Failures in this stage are critical findings that must be addressed.

Q: During my robustness study, a small change in mobile phase pH (e.g., ±0.2 units) led to a significant shift in the retention time of Impurity G. What does this indicate and what are the next steps?

A: This indicates that the method is not robust with respect to pH and that the chosen mobile phase pH is likely too close to the pKa of Impurity G or Lenvatinib itself.[20] Operating near an analyte's pKa means that small pH changes can cause significant shifts in the degree of ionization, which drastically alters retention in reverse-phase chromatography.[14][25]

Next Steps:

  • Re-evaluate Method pH: The ideal buffer pH for a robust method should be at least 1.5-2 pH units away from the pKa of the ionizable analytes.[20][21] Since Lenvatinib's pKa is ~5.05, a mobile phase pH below 3.5 or above 6.5 would provide more stable retention.[1][13]

  • Increase Buffer Capacity: If you must work closer to the pKa, increasing the buffer concentration can help resist pH shifts, though this is a less ideal solution.

  • Document and Re-validate: The method must be re-optimized with a new pH, and the robustness study for that parameter must be repeated to demonstrate its suitability.

Q: Varying the column temperature is causing the resolution between two critical peaks to drop below the acceptance criteria. How do I address this?

A: This suggests that the selectivity of the separation is highly temperature-dependent. While some change is expected, a failure indicates a lack of robustness.

Next Steps:

  • Optimize Temperature: Find a temperature where resolution is maximal and less susceptible to small changes. This may require running the separation at several different temperatures to find the optimal point.

  • Modify Mobile Phase: Temperature affects viscosity and analyte interaction with the stationary phase.[23] Sometimes, a small change in the organic modifier percentage or a switch to a different modifier (e.g., methanol instead of acetonitrile) can alter the selectivity in a way that makes the separation less dependent on temperature.

  • Control Temperature Tightly: If the sensitivity cannot be overcome, the method must specify tight temperature control (e.g., ±1°C), and this must be documented as a critical parameter in the method protocol.

Section 3: Protocols and Methodologies

Protocol: Performing a Robustness Study

This protocol outlines the steps for conducting a robustness study for a Lenvatinib impurity method, in line with ICH Q2(R1) guidelines.[26]

  • Identify Parameters and Ranges: Based on the method, identify the parameters to be tested and define the variation range for each. (See Table 1 for an example).

  • Experimental Design: A one-factor-at-a-time (OFAT) approach is common, where each parameter is varied while others are held constant.

  • Prepare Solutions: Prepare a system suitability solution containing Lenvatinib and a spike of Impurity G (and other relevant impurities).

  • Execute Runs:

    • Perform an initial run under the nominal (original) method conditions.

    • For each parameter, perform runs at the lower and upper limits of its defined range.

    • Inject the system suitability solution in replicate (n=3) for each condition.

  • Analyze Data: For each condition, calculate the critical system suitability parameters:

    • Resolution (Rs) between Lenvatinib and Impurity G.

    • Tailing Factor (T) for the Lenvatinib peak.

    • Retention Time (RT) for both peaks.

    • Relative Standard Deviation (%RSD) of the peak areas.

  • Evaluate Against Acceptance Criteria: Compare the results from the varied conditions against the acceptance criteria established during method validation. (See Table 2).

  • Report Findings: Conclude whether the method is robust. If any parameter fails, the method must be re-optimized, and the robustness test must be repeated.

Table 1: Example of Parameters for a Robustness Study

ParameterNominal ValueVariation Range
Mobile Phase pH3.0± 0.2
% Acetonitrile40%± 2%
Column Temperature35°C± 5°C
Flow Rate1.0 mL/min± 0.1 mL/min
Wavelength250 nm± 2 nm

Table 2: Example of Acceptance Criteria for Robustness

System Suitability ParameterAcceptance Criteria
Resolution (Rs)≥ 2.0
Tailing Factor (T)≤ 2.0
%RSD of Peak Area (n=3)≤ 5.0%
Example HPLC Method Parameters

This table provides a typical starting point for developing a method for Lenvatinib and its impurities.[3][27][28]

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V)
Mobile Phase A 0.01 M Ammonium Acetate, pH adjusted to 4.2 with Acetic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Time-based gradient from low to high %B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 250 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile mixture

Section 4: Visualization & Formatting

Diagram 1: Robustness Testing Workflow

Robustness_Workflow cluster_Plan 1. Planning cluster_Execute 2. Execution cluster_Evaluate 3. Evaluation cluster_Action 4. Action P1 Identify Critical Method Parameters (pH, Temp, Flow, etc.) P2 Define Variation Ranges (e.g., pH ±0.2) P1->P2 P3 Set Acceptance Criteria (Rs > 2.0, T < 2.0) P2->P3 E1 Run Nominal Conditions P3->E1 E2 Vary One Parameter at a Time (OFAT) E1->E2 E3 Inject SST Solution (Replicates) E2->E3 V1 Calculate SST Results (Rs, T, RT, %RSD) E3->V1 V2 Compare Results to Acceptance Criteria V1->V2 V3 Method is Robust V2->V3 Pass V4 Method is NOT Robust V2->V4 Fail A1 Document Results in Validation Report V3->A1 A2 Re-optimize Method & Repeat Study V4->A2

Caption: Workflow for HPLC method robustness testing.

Diagram 2: Cause-and-Effect Diagram for Resolution Failure

Ishikawa cluster_instrument Instrument cluster_column Column cluster_mobile_phase Mobile Phase cluster_method Method/Sample Result Resolution Failure (Rs < 2.0) I1 Flow Rate Fluctuation I1->Result I2 Leaky Fittings/Seals I2->Result I3 Unstable Column Temp. I3->Result I4 Injector Issues I4->Result C1 Loss of Efficiency C1->Result C2 Contamination C2->Result C3 Void at Inlet C3->Result C4 Wrong Column Type C4->Result M1 Incorrect pH M1->Result M2 Wrong % Organic M2->Result M3 Poor Buffering M3->Result M4 Degradation/Evaporation M4->Result S1 Inappropriate Gradient S1->Result S2 Sample Overload S2->Result S3 Strong Sample Diluent S3->Result S4 Insufficient Equilibration S4->Result

Caption: Common causes of HPLC resolution failure.

References

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Technical Support Center: Strategies for Overcoming Challenges in the Isolation of Lenvatinib Impurity G

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for drug development professionals engaged in the analysis and purification of Lenvatinib. This guide provides in-depth, field-proven insights and troubleshooting strategies specifically tailored to address the significant challenges associated with isolating Lenvatinib Impurity G. Our approach moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions during your method development and purification workflows.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenge

This section addresses the fundamental questions researchers face when dealing with this compound, establishing a solid foundation for the troubleshooting guide that follows.

Q1: What is this compound, and why is it particularly difficult to isolate from the active pharmaceutical ingredient (API)?

A1: this compound, chemically known as 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide, is the dechlorinated analogue of Lenvatinib.[1] The sole structural difference is the absence of a single chlorine atom on the phenoxy ring.

The Causality of the Challenge: This minor structural modification results in nearly identical physicochemical properties, including polarity, solubility, and molecular weight. In reversed-phase high-performance liquid chromatography (RP-HPLC), the primary mode of interaction is hydrophobic. Since the removal of the chlorine atom only minimally alters the molecule's overall hydrophobicity, Lenvatinib and Impurity G exhibit very similar retention times on standard C18 columns, leading to severe peak co-elution.[2][3] Isolating a low-level impurity under these conditions is a significant chromatographic challenge.

cluster_0 Structural Comparison cluster_1 Resulting Challenge Lenvatinib Lenvatinib 4-(3-chloro-4-(...)) MW: 426.85 C₂₁H₁₉ClN₄O₄ Challenge High Structural Similarity Minimal Polarity Difference Leads to... Lenvatinib->Challenge Identical Backbone ImpurityG Impurity G 4-(4-(...)) MW: 392.41 C₂₁H₂₀N₄O₄ ImpurityG->Challenge Missing -Cl Group CoElution CoElution Challenge->CoElution

Caption: Logical diagram illustrating how structural similarity leads to co-elution.

Q2: My validated RP-HPLC method shows a sharp, symmetrical peak for Lenvatinib. How can I confirm that Impurity G is not hidden underneath?

A2: Visual inspection of peak shape is insufficient for confirming peak purity, especially when an impurity is expected to co-elute closely.[2] A robust peak purity analysis is mandatory.

  • Mechanism of Detection:

    • Diode Array Detector (DAD/PDA): This is the first line of investigation. A DAD/PDA acquires UV-Vis spectra across the entire peak. By comparing the spectra from the upslope, apex, and downslope of the Lenvatinib peak, any spectral heterogeneity caused by a co-eluting impurity can be detected. A high peak purity index suggests the absence of significant impurities.[3]

    • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) is the definitive technique. By extracting the specific ion masses for both Lenvatinib (m/z 427.1 for [M+H]⁺) and Impurity G (m/z 393.1 for [M+H]⁺), you can determine if both compounds are present at the same retention time.[3][4] This method can detect co-elution even when a DAD fails to show a difference.

Q3: What are the regulatory expectations for an impurity like this compound?

A3: Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) guidelines. For new drug substances, ICH Q3A(R2) defines thresholds for reporting, identification, and qualification of impurities.[5][6]

  • Identification & Qualification: The process of acquiring and evaluating data to establish the biological safety of an impurity at a specified level is known as qualification.[6][7] If Impurity G is present above the identification threshold, it must be structurally characterized (which requires isolation) and qualified through toxicological studies or by demonstrating it is a significant metabolite.[8]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake
Source: ICH Harmonised Tripartite Guideline Q3A(R2)[6]
Q4: What is an "orthogonal" chromatographic method, and why is it critical for this specific problem?

A4: An orthogonal method is a separation technique that utilizes a different retention mechanism or selectivity compared to the primary method.[9] For the Lenvatinib/Impurity G pair, which is difficult to separate based on hydrophobicity (RP-HPLC), an orthogonal method is not just beneficial—it's often essential.

  • RP-HPLC vs. SFC: The most powerful orthogonal combination here is Reversed-Phase HPLC and Supercritical Fluid Chromatography (SFC).

    • RP-HPLC: Separates primarily based on hydrophobic interactions.

    • SFC: Operates on a normal-phase principle, separating compounds based on polar interactions (e.g., hydrogen bonding, dipole-dipole).[10][11] The difference in polarity between the chloro- and deschloro- compounds, while subtle, can be exploited more effectively by SFC, often achieving a baseline separation where RP-HPLC fails.[12]

Part 2: Troubleshooting and Isolation Workflow

This section provides a systematic workflow for developing a method capable of resolving and isolating this compound.

cluster_RP Phase 1: RP-HPLC Optimization cluster_SFC Phase 2: Orthogonal Method Development (SFC) cluster_Prep Phase 3: Preparative Scale Isolation Start Start: Co-elution of Lenvatinib and Impurity G in Standard RP-HPLC Node1 Step 1: Mobile Phase Tuning - Change Organic Modifier (ACN vs MeOH) - Adjust pH to alter ionization Start->Node1 Node2 Step 2: Stationary Phase Screening - Test columns with different selectivity (e.g., Phenyl-Hexyl, Cyano) Node1->Node2 Check1 Resolution Achieved? (Rs > 1.5) Node2->Check1 Node3 Step 3: Switch to SFC - Exploit polarity differences - Screen polar stationary phases Check1->Node3 No Node5 Step 5: Method Scale-Up - Perform loading study - Use larger particle size column Check1->Node5 Yes Node4 Step 4: SFC Parameter Optimization - Co-solvent (e.g., Methanol) - Additive (e.g., TFA, DEA) - Backpressure & Temperature Node3->Node4 Check2 Resolution Achieved? (Rs > 1.5) Node4->Check2 Check2->Node1 No (Re-evaluate) Check2->Node5 Yes Node6 Step 6: Fraction Collection & Analysis - Collect impurity peak - Confirm purity by analytical method Node5->Node6 End End Node6->End

Caption: A logical workflow for troubleshooting the isolation of Impurity G.

Problem: Poor or No Resolution in Analytical RP-HPLC
  • Causality: The default choice for impurity profiling, a C18 column, often fails because it cannot sufficiently differentiate the minor hydrophobicity change between Lenvatinib and Impurity G.

  • Solution Pathway:

    • Mobile Phase Optimization: Before changing columns, explore the mobile phase. Switching the organic modifier from acetonitrile to methanol can alter selectivity due to methanol's protic nature. Adjusting the pH can also help if there are secondary ionizable groups, though both Lenvatinib and Impurity G have similar pKa values.

    • Stationary Phase Screening: This is the most critical step. Test columns that offer different retention mechanisms.

Stationary PhaseSeparation PrincipleRationale for Lenvatinib/Impurity G
Phenyl-Hexyl π-π interactions, shape selectivityThe aromatic phenyl rings can interact differently with the electron-rich phenoxy ring of Lenvatinib (due to the electron-withdrawing Cl) versus Impurity G.
Cyano (CN) Dipole-dipole interactionsOffers an alternative polarity selectivity that may differentiate the two compounds more effectively than pure hydrophobic interaction.
Pentafluorophenyl (PFP) Aromatic, dipole, and ion-exchange interactionsA highly versatile phase that provides unique selectivity for halogenated and non-halogenated aromatic compounds.
Problem: Transitioning to Orthogonal Chromatography (SFC)
  • Causality: When RP-HPLC optimization is exhausted, SFC is the logical next step. SFC separates based on polarity, providing the orthogonal selectivity needed.[13]

  • Solution Pathway:

    • Initial Screening: Start with a standard silica or diol column. Use a gradient of a polar co-solvent (typically methanol) in supercritical CO₂.[10]

    • Method Optimization: Fine-tune the separation by adjusting:

      • Co-solvent: Methanol is a common starting point. Ethanol or isopropanol can offer different selectivity.

      • Additives/Modifiers: Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can drastically improve peak shape and resolution.

      • Backpressure and Temperature: These parameters control the density of the supercritical fluid and directly impact retention and selectivity.

Problem: Scaling Up to Preparative Chromatography Leads to Resolution Loss
  • Causality: Injecting a large mass of sample onto a column (overloading) causes peak broadening and distortion, which can erase the narrow resolution achieved at the analytical scale.[2]

  • Solution Pathway:

    • Perform a Loading Study: Systematically increase the injection mass on the analytical column until resolution begins to degrade. This helps determine the maximum loading capacity and informs the scale-up calculation.

    • Geometric Scale-Up: Use a preparative column with the same stationary phase and particle size (if possible). Adjust the flow rate and injection volume proportionally to the cross-sectional area of the preparative column.

    • Fractionation Strategy: For very difficult separations, consider "heart-cutting." This involves performing multiple injections and collecting only the very center of the impurity peak where it is purest, discarding the mixed fractions at the front and tail.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your laboratory work.

Protocol 1: Analytical Method Development via Orthogonal RP-HPLC Screening
  • Sample Preparation: Prepare a stock solution of your Lenvatinib sample containing Impurity G at 1.0 mg/mL in a suitable solvent (e.g., 50:50 DMSO:Acetonitrile).

  • Standard HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: DAD/PDA at 240 nm[14]

    • Injection Volume: 5 µL

  • Gradient Program (Starting Point):

    Time (min) %B
    0.0 10
    25.0 90
    30.0 90
    30.1 10

    | 35.0 | 10 |

  • Execution:

    • Inject the sample onto a standard C18 column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm) to establish a baseline chromatogram.

    • Sequentially inject the same sample under identical conditions onto orthogonal columns (e.g., Phenyl-Hexyl, PFP).

    • Compare the chromatograms, paying close attention to the resolution (Rs) between the main Lenvatinib peak and the Impurity G peak. Select the column that provides the best resolution for further optimization (e.g., gradient modification).

Protocol 2: Preparative SFC Method Development for Impurity G Isolation
  • System & Column: Use a preparative SFC system with a suitable polar column (e.g., Diol or Amino phase, 20 x 250 mm, 5 µm).

  • Sample Preparation: Dissolve the Lenvatinib sample in a solvent compatible with SFC (e.g., Methanol or a 1:1 mixture of Dichloromethane/Methanol) at a high concentration (e.g., 50-100 mg/mL).[15] Ensure complete dissolution to prevent precipitation.

  • Initial SFC Conditions:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Co-solvent): Methanol

    • Flow Rate: 50 mL/min

    • Back Pressure: 120 bar

    • Column Temperature: 40 °C

    • Detection: UV at 240 nm and/or MS

  • Gradient Program:

    Time (min) %B
    0.0 5
    10.0 40
    12.0 40
    12.1 5

    | 15.0 | 5 |

  • Optimization & Isolation:

    • Perform an initial scouting run to locate the impurity.

    • Optimize the gradient to maximize resolution around the target peak. Consider adding 0.1% TFA or DEA to the co-solvent to improve peak shape.

    • Perform a high-concentration injection and use a fraction collector triggered by UV signal or mass to isolate the Impurity G peak.[10]

  • Post-Isolation Processing:

    • Combine the collected fractions containing pure Impurity G.

    • Remove the solvent (primarily methanol) using a rotary evaporator. The advantage of SFC is the rapid evaporation of the CO₂, leaving a highly concentrated sample in the co-solvent.[15]

    • Confirm the purity and identity of the isolated material using your validated analytical HPLC method and other spectroscopic techniques (MS, NMR).

References
  • Welch, C. J., et al. (2010). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. American Pharmaceutical Review. Available at: [Link]

  • PubMed. (2014). Unique Metabolic Pathway of [(14)C]lenvatinib After Oral Administration to Male Cynomolgus Monkey. National Library of Medicine. Available at: [Link]

  • Bandla, J., & Ganapaty, S. (2022). Validation, Quantification and Stress Degradation Studies of Lenvatinib Mesylate in Bulk Drug and Pharmaceutical Dosage Forms Using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Novák, T. J., et al. (2017). Method optimization for drug impurity profiling in supercritical fluid chromatography: Application to a pharmaceutical mixture. Journal of Chromatography A. Available at: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • Gazzola, G., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. Available at: [Link]

  • Veeprho. (n.d.). Lenvatinib Impurities and Related Compound. Veeprho. Available at: [Link]

  • Al-Mamun, M. R., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Dubbelman, A., et al. (2016). Metabolite profiling of the multiple tyrosine kinase inhibitor lenvatinib: a cross-species comparison. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne LABS. Available at: [Link]

  • Traul, K. A. (n.d.). Qualification of Impurities in Drug Substances and Drug Products. Pharmaceutical Outsourcing. Available at: [Link]

  • ResearchGate. (2023). Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Result from stress degradation study of Lenvatinib. ResearchGate. Available at: [Link]

  • Talari, S., et al. (2022). LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Current Pharmaceutical Analysis. Available at: [Link]

  • Welch, C. J. (2010). Supercritical fluid chromatography (SFC) as an isolation tool for the identification of drug related impurities. ResearchGate. Available at: [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]

  • FDA. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. Available at: [Link]

  • Chromacim. (n.d.). Detecting impurities that coelute with the main peak. Chromacim. Available at: [Link]

  • LookChem. (n.d.). This compound. LookChem. Available at: [Link]

  • Patsnap. (n.d.). HPLC method for analyzing lenvatinib mesylate and preparation impurity thereof and application of impurity as reference standard. Patsnap Eureka. Available at: [Link]

  • Quality Control Chemicals. (n.d.). This compound. Quality Control Chemicals. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Lenvatinib Impurities Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Lenvatinib, a multi-kinase inhibitor, stands as a critical agent in the treatment of thyroid, renal, and hepatocellular carcinomas. Ensuring the purity and safety of the Lenvatinib drug product is paramount, necessitating rigorous control over its impurities. This guide provides an in-depth, experience-driven comparison of analytical methods for the validation of Lenvatinib impurities, grounded in the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and supporting data to empower your own analytical method validation.

The Imperative of Impurity Profiling in Lenvatinib

Lenvatinib's synthesis and storage can give rise to various impurities, including process-related impurities, degradation products, and residual solvents.[1] These impurities, even in trace amounts, can impact the efficacy and safety of the drug product. Therefore, a robust, validated, stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity to ensure patient safety and product quality. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for this purpose.[1][2]

Deconstructing the ICH Q2(R1) Validation Parameters: A Practical Approach

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3][4] For impurity determination, this translates to a method that can reliably detect, quantify, and distinguish Lenvatinib from its potential impurities.

Specificity: The Cornerstone of a Stability-Indicating Method

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a Lenvatinib impurity method, this is arguably the most critical parameter.

A simple chromatogram of the Lenvatinib active pharmaceutical ingredient (API) is insufficient. We must proactively demonstrate that the method can separate the main peak from all potential interferences. This is achieved through forced degradation studies. By subjecting Lenvatinib to harsh conditions (acid, base, oxidation, heat, and light), we intentionally generate degradation products.[5] If the method can resolve the Lenvatinib peak from these newly formed impurity peaks, it is deemed "stability-indicating."

Experimental Protocol: Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of Lenvatinib in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 2 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 1 hour. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid Lenvatinib powder to 105°C for 24 hours. Dissolve the stressed sample in the solvent for analysis.

  • Photolytic Degradation: Expose the Lenvatinib solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by the proposed HPLC/UPLC method. The peak purity of the Lenvatinib peak should be evaluated using a photodiode array (PDA) detector to ensure it is spectrally homogeneous.

G cluster_stress Forced Degradation Conditions Acid Acid Stressed_Samples Stressed_Samples Acid->Stressed_Samples Base Base Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples Lenvatinib_API Lenvatinib_API Lenvatinib_API->Acid Subject to Lenvatinib_API->Base Subject to Lenvatinib_API->Oxidation Subject to Lenvatinib_API->Thermal Subject to Lenvatinib_API->Photolytic Subject to HPLC_Analysis HPLC_Analysis Stressed_Samples->HPLC_Analysis Analyze Specificity_Demonstrated Specificity_Demonstrated HPLC_Analysis->Specificity_Demonstrated Resolution of Peaks

Workflow for Demonstrating Specificity via Forced Degradation
Linearity and Range: Establishing a Quantitative Relationship

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For impurity quantification, the range must cover from the reporting threshold to 120% of the specification limit for that impurity. A typical approach is to prepare a series of solutions of the impurity reference standard at different concentrations. A minimum of five concentration levels is recommended by ICH. The linearity is then evaluated by a linear regression analysis of the peak area versus concentration data. A correlation coefficient (r²) close to 1.0 is indicative of a strong linear relationship.

Table 1: Comparison of Linearity Data for Lenvatinib Impurity Methods

Method ReferenceLinearity Range (µg/mL)Correlation Coefficient (r²)
Method A[6]20 - 1000.999
Method B[7]6 - 14> 0.999
Method C[8]10 - 1000.9991
Method D10 - 1250.999
Accuracy: The Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For impurity analysis, this is typically determined by spiking a placebo (a mixture of all the excipients in the drug product without the API) with known amounts of the impurity reference standards at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

The recovery of the spiked impurity is a direct measure of the method's accuracy. Good recovery (typically between 98% and 102%) indicates that the method is free from significant bias and that the sample preparation procedure is effective in extracting the impurity from the matrix.

Precision: Repeatability and Intermediate Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate measurements of the same sample.

  • Intermediate Precision: Expresses the within-laboratory variations, such as different days, different analysts, or different equipment.

Assessing both repeatability and intermediate precision provides a comprehensive understanding of the method's variability. Low %RSD values (typically less than 2%) demonstrate that the method is consistent and reliable for routine use.

Table 2: Comparison of Precision Data for Lenvatinib Impurity Methods

Method ReferenceRepeatability (%RSD)Intermediate Precision (%RSD)
Method A[6]0.750.31
Method B[7]< 2%< 2%
Method C[4]< 0.98%< 0.98%
Detection Limit (LOD) and Quantitation Limit (LOQ): Measuring the Limits
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOQ is a critical parameter for impurity methods as it defines the lower limit of the reportable range. The method's LOQ must be at or below the reporting threshold for impurities. These values are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

Table 3: Comparison of LOD and LOQ Data for Lenvatinib Impurity Methods

Method ReferenceLOD (µg/mL)LOQ (µg/mL)
Method A[6][9]0.481.46
Method B[7]0.4871.477
Method C[4]0.9922.79
Method D[9]1.23.8
Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By intentionally varying parameters such as the pH of the mobile phase, column temperature, and flow rate, we can assess the method's ruggedness. A method that is robust will not show significant changes in the results with these minor variations, ensuring its transferability and reliability in different laboratory environments.

The Interconnectivity of Validation Parameters

The validation of an analytical method is not a series of disconnected experiments. Instead, the parameters are interconnected, forming a cohesive body of evidence that the method is fit for its purpose.

G Specificity Specificity Validated_Method Validated_Method Specificity->Validated_Method Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range Range->Validated_Method LOD_LOQ LOD_LOQ LOD_LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Interdependence of ICH Q2(R1) Validation Parameters

Conclusion

The validation of an analytical method for Lenvatinib impurities is a systematic process that requires a deep understanding of the scientific principles behind the ICH Q2(R1) guidelines. This guide has provided a framework for approaching this task, emphasizing the causality of experimental choices and presenting comparative data to inform your method development and validation strategies. By adopting a scientifically sound and rigorous approach, you can ensure the development of a robust and reliable analytical method that guarantees the quality and safety of Lenvatinib for the patients who depend on it.

References

  • method development and validation of lenvatinib drug by rp-hplc in pharmaceutical drug - iajps. (URL: [Link])

  • Key ICH Method Validation Parameters to Know - Altabrisa Group. (URL: [Link])

  • method development and validation of lenvatinib drug by rp-hplc in pharmaceutical drug - iajps. (URL: [Link])

  • Lenvatinib Impurities and Related Compound - Veeprho. (URL: [Link])

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])

  • Method development and validation of lenvatinib by HPLC and UV-Spectroscopy | Request PDF - ResearchGate. (URL: [Link])

  • New stability-indicating ultra performance liquid chromatography method development and validation of lenvatinib mesylate in bul - SciSpace. (URL: [Link])

  • Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Quantitative Estimation of Lenvatinib in Capsule Dosage - Research and Reviews. (URL: [Link])

  • ICH Q2R1 Analytical method validation - YouTube. (URL: [Link])

  • Analytical RP-HPLC Method Development and Validation for the Estimation of Lenvatinib and API Form and Marketed Pharmaceutical D. (URL: [Link])

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(9):872-881 Research Article A novel validated RP-HPLC-DAD method fo - JOCPR. (URL: [Link])

  • HPLC method for analyzing lenvatinib mesylate and preparation impurity thereof and application of impurity as reference standard - Patsnap Eureka. (URL: [Link])

  • LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study - Bentham Science Publisher. (URL: [Link])

  • method development and validation of lenvatinib drug by rp-hplc in pharmaceutical drug - ResearchGate. (URL: [Link])

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A Comparative Guide to HPLC Methodologies for the Analysis of Lenvatinib and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling for Lenvatinib

Lenvatinib, an oral multi-tyrosine kinase inhibitor, is a cornerstone in the treatment of several aggressive cancers, including thyroid and hepatocellular carcinomas.[1][2] Its mechanism of action, while effective, underscores the absolute necessity for stringent quality control of the active pharmaceutical ingredient (API). Process-related impurities and degradation products can not only diminish the therapeutic efficacy of the drug but also introduce potential toxicities. Therefore, robust, validated analytical methods are paramount for ensuring the safety and consistency of Lenvatinib formulations.

High-Performance Liquid Chromatography (HPLC) remains the gold standard for the separation and quantification of pharmaceutical impurities. The choice of HPLC method, however, is not trivial. It involves a critical balance of specificity, speed, and suitability for the intended purpose—be it in-depth stability studies, routine quality control, or high-throughput screening. This guide provides a comparative analysis of three distinct, published HPLC and UHPLC (Ultra-High-Performance Liquid Chromatography) methods for Lenvatinib, offering researchers and drug development professionals the insights needed to select and implement the most appropriate approach for their applications. We will delve into the causality behind the experimental choices for a comprehensive gradient method, a rapid isocratic UHPLC method, and a standard isocratic HPLC method, supported by a detailed breakdown of their chromatographic conditions and performance data.

Method 1: Comprehensive Gradient RP-HPLC for In-Depth Impurity Profiling

This method is designed for the qualitative and quantitative analysis of a wide range of process-related and degradation impurities in Lenvatinib Mesylate.[3] The use of a gradient elution is a deliberate choice to resolve a complex mixture of impurities with varying polarities, which often cannot be adequately separated under isocratic conditions.

Rationale of Experimental Design

The core of this method lies in its ability to achieve baseline separation for numerous known impurities, designated as compounds A-I and LVTN-1.[3][4] A gradient approach, where the mobile phase composition is changed over time, is essential. It begins with a weaker mobile phase to retain and separate polar impurities, followed by a gradual increase in the organic modifier concentration to elute the more non-polar impurities and the active ingredient. This ensures that all components are eluted with good peak shape and resolution within a reasonable timeframe. The selection of an ODS (Octadecylsilane) column provides a versatile stationary phase with broad applicability for a wide range of small molecules.

Experimental Protocol

A detailed, step-by-step methodology for implementing this comprehensive gradient method is as follows:

  • Preparation of Mobile Phase A: Accurately prepare a 0.01 M solution of ammonium acetate and adjust the pH to 4.20 using acetic acid. Filter through a 0.45 µm membrane filter and degas.

  • Preparation of Mobile Phase B: Prepare a mixture of the ammonium acetate buffer (Mobile Phase A) and methanol in a ratio of 30:70 (v/v). Filter and degas.

  • Sample Preparation: Dissolve an accurately weighed amount of Lenvatinib Mesylate in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a final concentration appropriate for impurity detection (e.g., 0.5-1.0 mg/mL).

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm).[5]

    • Flow Rate: 1.0 mL/minute.[5]

    • Detection Wavelength: 250 nm.[5]

    • Column Temperature: 30°C.[5]

    • Injection Volume: 10 µL.

    • Gradient Program: A representative gradient might start at a low percentage of Mobile Phase B, gradually increasing to a high percentage over 30-40 minutes to ensure elution of all impurities.

  • Analysis: Inject the sample and record the chromatogram. Identify and quantify impurities based on their retention times and responses relative to a reference standard.

Performance Data
ParameterReported Performance
Specificity Method is capable of separating at least nine known impurities from the main Lenvatinib peak.[3]
Linearity Range 0.12-0.90 µg/mL for impurities.[5]
Correlation Coefficient (r²) > 0.99 for all impurities.[5]
Accuracy (% Recovery) Within 80% to 120% for impurities.[5]

Method 2: Rapid Isocratic UHPLC for High-Throughput Analysis

For applications where speed is critical, such as in-process control or routine quality checks, a UHPLC method offers significant advantages. This method prioritizes a short run time while maintaining sufficient resolution for the main component from its potential degradation products, qualifying it as a stability-indicating assay.[6]

Rationale of Experimental Design

The transition from HPLC to UHPLC is a strategic choice to leverage the power of sub-2 µm particle size columns. These columns provide significantly higher efficiency, allowing for faster flow rates and shorter column lengths without sacrificing resolution. The result is a drastic reduction in analysis time, often from over 30 minutes to under 3 minutes.[6] An isocratic mobile phase (a constant mixture of 0.1% orthophosphoric acid and acetonitrile) is chosen for its simplicity and robustness, which is ideal for a QC environment. The acidic pH of the mobile phase ensures that Lenvatinib, a basic compound, is in its protonated form, leading to sharp, symmetrical peaks.

Experimental Protocol
  • Preparation of Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and acetonitrile (50:50 v/v) is prepared, filtered, and degassed.[6]

  • Sample Preparation: A standard stock solution is prepared by dissolving 10 mg of Lenvatinib in 100 mL of diluent. Further dilutions are made to fall within the linear range (2.5–15 μg/mL).[6]

  • Chromatographic Conditions:

    • Instrument: Ultra-High-Performance Liquid Chromatograph with a UV detector.

    • Column: UPLC HSS C18 (100 mm × 2.1 mm, 1.8 µm).[6]

    • Flow Rate: 0.3 mL/min.[6]

    • Detection Wavelength: 240 nm.[6]

    • Column Temperature: 30°C.[6]

    • Injection Volume: Appropriate for the UHPLC system (typically 1-5 µL).

    • Run Time: The retention time for Lenvatinib is reported to be approximately 1.24 minutes.[6]

  • Analysis: Inject the prepared sample. The rapid elution allows for a high volume of samples to be processed in a short period. The method has been validated according to ICH guidelines for accuracy, precision, linearity, and robustness.[6]

Performance Data
ParameterReported Performance
Retention Time ~1.24 minutes for Lenvatinib.[6]
Linearity Range 2.5–15 μg/mL.[6]
Correlation Coefficient (r²) 0.9996.[6]
Accuracy (% Recovery) 99.66–100.30%.[6]
Precision (%RSD) 0.4%.[6]

Method 3: Isocratic RP-HPLC for Routine Quality Control

This method represents a more conventional and widely accessible approach for the routine analysis of Lenvatinib in bulk drug and pharmaceutical dosage forms.[7][8] It is an isocratic method, which makes it straightforward to set up and run, and highly reproducible.

Rationale of Experimental Design

The primary goal of this method is to provide a reliable, everyday procedure for quantifying Lenvatinib. The choice of a C18 column is standard for reversed-phase chromatography, offering good retention and separation for moderately polar compounds like Lenvatinib.[7] The mobile phase, a simple mixture of methanol and water, is easy to prepare and cost-effective.[7][8] The isocratic elution simplifies the method, enhancing its robustness and transferability between different laboratories and HPLC systems. The flow rate and mobile phase composition are optimized to achieve a reasonable retention time for Lenvatinib, ensuring it is well-separated from the solvent front and any very early eluting impurities.[7]

Experimental Protocol
  • Preparation of Mobile Phase: Prepare a mixture of methanol and water in a ratio of 65:35 (v/v). The mobile phase should be filtered through a 0.45 µm filter and sonicated for degassing.[7]

  • Sample Preparation: Dissolve 10 mg of Lenvatinib in the mobile phase and dilute to the desired concentration within the linear range (e.g., 30-150 µg/mL).[7]

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: Thermosil C18 (150 mm x 4.5 mm, 5 µm).[7]

    • Flow Rate: 0.8 mL/min.[7]

    • Detection Wavelength: 265 nm.[7]

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

  • Analysis: After system suitability is established (checking parameters like theoretical plates and tailing factor), inject the sample solution. The retention time for Lenvatinib is expected to be around 4.35 minutes.[7]

Performance Data
ParameterReported Performance
Retention Time ~4.35 minutes for Lenvatinib.[7]
Linearity Range 30–150 μg/mL.[7]
Correlation Coefficient (r²) 0.999.[7]
Accuracy (% Recovery) 100.4%.[7]
Precision (%RSD) 0.5% for repeatability, 1.0% for intermediate precision.[7]

Comparative Analysis and Recommendations

FeatureMethod 1 (Gradient HPLC)Method 2 (Isocratic UHPLC)Method 3 (Isocratic HPLC)
Primary Application Comprehensive impurity profiling, stability studies, method development.High-throughput screening, in-process controls, routine QC.Routine QC, content uniformity, assay determination.
Speed Slow (long run time).Very Fast (< 3 minutes).Moderate (~5-7 minutes).
Resolution Power High (resolves many impurities).Moderate (stability-indicating).Lower (may not separate all related substances).
Complexity High (gradient programming).Moderate (requires UHPLC system).Low (simple isocratic setup).
Robustness Moderate (gradients can be less robust than isocratic methods).High (simple mobile phase).High (very robust and transferable).

Recommendations:

  • For research and development , where thorough characterization of impurities and degradation pathways is essential, Method 1 is the most suitable choice. Its high resolving power is necessary to ensure a complete picture of the drug substance's purity.

  • For manufacturing and quality control environments with high sample loads, Method 2 offers an unparalleled advantage in speed and efficiency, significantly increasing laboratory throughput.

  • For laboratories that may not have access to UHPLC equipment or require a simple, cost-effective, and highly robust method for routine assays, Method 3 is an excellent and reliable option.

Workflow for HPLC Method Development

The development of a robust HPLC method is a systematic process. The following diagram illustrates a typical workflow, from initial feasibility to final validation.

HPLC_Method_Development cluster_0 Phase 1: Method Scoping cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation cluster_4 Phase 4: Implementation Start Define Analytical Target Profile (ATP) LitSearch Literature & Physicochemical Property Review Start->LitSearch Screening Screening (Column, Mobile Phase, pH) LitSearch->Screening Optimization Optimization (QbD/DOE Approach) Screening->Optimization Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision, etc.) Optimization->Validation Robustness Robustness Testing Validation->Robustness Transfer Method Transfer & Routine Use Robustness->Transfer

Caption: A generalized workflow for HPLC method development and validation.

Conclusion

The selection of an appropriate HPLC method for the analysis of Lenvatinib and its impurities is a critical decision that impacts drug quality and patient safety. There is no single "best" method; the optimal choice is contingent upon the specific analytical objective. A comprehensive gradient method is indispensable for detailed impurity profiling during development and stability testing. A rapid UHPLC method provides significant advantages for high-throughput QC environments, while a simple isocratic HPLC method remains a robust and accessible workhorse for routine assays. By understanding the rationale behind the design of each method and comparing their performance characteristics, researchers and analysts can confidently select and implement the most effective strategy for their needs.

References

  • BEIJING CREATRON INST OF PHARMA RES CO LTD. (2017). HPLC method for analyzing lenvatinib mesylate and preparation impurity thereof and application of impurity as reference standard.
  • SciSpace. (n.d.).
  • Google Patents. (n.d.). CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
  • Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP-HPLC method. (n.d.).
  • Bandla, J., et al. (n.d.). New stability-indicating ultra performance liquid chromatography method development and validation of lenvatinib mesylate in bulk drug and pharmaceutical dosage forms.
  • Talari, S., et al. (2022). LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Bentham Science Publisher.
  • Talari, S., et al. (2022). LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Bentham Science Publishers.
  • ResearchGate. (n.d.).
  • Majmudar, Y., et al. (n.d.). MOST RELIABLE, SPECIFICA AND VALIDATED METHOD OF LENVATINIB MESYLATEFOR ITS RELATED COMPOUNDS INCLUDING PROCESS IMPURITIES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry | Request PDF.
  • Analytical RP-HPLC Method Development and Validation for the Estimation of Lenvatinib and API Form and Marketed Pharmaceutical D. (n.d.).
  • Stability Indicating UPLC Method Development and Validation of Lenvatinib. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • ResearchGate. (n.d.). Method development and validation of lenvatinib by HPLC and UV-Spectroscopy | Request PDF.
  • Riyazuddin, S., et al. (2016). method development and validation of lenvatinib drug by rp-hplc in pharmaceutical drug.
  • Talari, S., et al. (2022). LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. SciSpace.
  • method development and validation of lenvatinib drug by rp-hplc in pharmaceutical drug. (n.d.). iajps.

Sources

A Researcher's Guide to Lenvatinib Impurity G Certified Reference Materials

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity and accurate characterization of active pharmaceutical ingredients (APIs) like Lenvatinib are paramount. Lenvatinib, a multi-kinase inhibitor, is a critical therapeutic agent for various cancers, including thyroid and renal cell carcinoma.[1][2][3] The control of impurities during its synthesis and formulation is a regulatory and safety imperative. Lenvatinib Impurity G is one such related substance that requires careful monitoring. This guide provides an in-depth comparison of commercially available this compound Certified Reference Materials (CRMs), offering insights into supplier specifications and a practical guide to their application in a quality control setting.

The Critical Role of Impurity Reference Standards

Pharmaceutical impurities, which can originate from starting materials, by-products, or degradation, must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[4] Certified Reference Materials (CRMs) are the linchpins of this process, providing a benchmark against which analytical methods are validated and routine quality control samples are measured.[5][6] A high-quality CRM, characterized by its certified purity, well-defined structure, and traceability, is indispensable for accurate analytical measurements.

Comparative Analysis of this compound CRM Suppliers

Several reputable suppliers offer this compound CRMs. While a direct head-to-head performance comparison from a single independent study is not publicly available, a thorough review of the product specifications and the extent of characterization data provided offers valuable insights for selection. The following table summarizes the offerings from prominent suppliers.

SupplierProduct Name/IdentifierCAS NumberMolecular FormulaMolecular WeightPurity SpecificationCharacterization Data Provided
SynZeal Research Lenvatinib Impurity 717609-80-2C6H6ClNO143.6Detailed COA & analytical data meeting regulatory compliance.[5]Comprehensive characterization data.[5]
Daicel Pharma Lenvatinib Impurity StandardsNot specified for GNot specified for GNot specified for GDetailed Certificate of Analysis (CoA) with HPLC purity.[4]1H NMR, 13C NMR, IR, MASS, and HPLC purity analysis.[4]
Quality Control Chemicals This compound417714-14-8C21H20N4O4392.41Not explicitly stated, requires inquiry.Not explicitly stated, requires inquiry.[7]
Simson Pharma Limited Lenvatinib Impurity 6205448-66-4C12H10ClNO3251.67 g/mol Accompanied by Certificate of Analysis.Certificate of Analysis.
Pharmaffiliates Lenvatinib Mesylate-impuritiesNot specified for GNot specified for GNot specified for GReference standards of pharmacopeial and non-pharmacopeial impurities.[8]Not explicitly stated, requires inquiry.
Axios Research Lenvatinib ImpuritiesNot specified for GNot specified for GNot specified for GComprehensive Certificates of Analysis (COA) and analytical data that comply with regulatory standards.[6]Meticulously characterized.[6]
Veeprho Lenvatinib Impurity 6205448-66-4Not specifiedNot specifiedIn Stock.Not explicitly stated, requires inquiry.[9]

Expert Insight: When selecting a CRM, the completeness of the accompanying documentation is as crucial as the material itself. A comprehensive Certificate of Analysis should not only state the purity but also detail the methods used for characterization (e.g., NMR, Mass Spectrometry, HPLC) and provide the corresponding spectra. This level of detail, as offered by suppliers like Daicel Pharma and SynThink Research Chemicals, provides a higher degree of confidence in the material's identity and purity.[4][10]

Experimental Protocol: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

The following protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Lenvatinib and its related substances, including Impurity G. This method is a synthesized example based on common practices in the pharmaceutical industry.[11][12][13]

Objective:

To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in bulk drug samples.

Materials and Reagents:
  • This compound Certified Reference Material

  • Lenvatinib Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Acetic Acid (Analytical Grade)

  • Water (HPLC Grade)

Chromatographic Conditions:
  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent[11]

  • Mobile Phase A: 0.01 M Ammonium Acetate buffer (pH adjusted to 4.20 with Acetic Acid)[11]

  • Mobile Phase B: A mixture of buffer and Methanol in the ratio of 30:70 (v/v)[11]

  • Flow Rate: 1.0 mL/minute[11]

  • Column Temperature: 30°C[11]

  • Detection Wavelength: 250 nm[11]

  • Injection Volume: 10 µL

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
106040
204060
302080
359010
409010
Procedure:
  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound CRM in a suitable diluent (e.g., Acetonitrile/Water mixture) to obtain a stock solution of known concentration.

    • Perform serial dilutions to prepare a series of standard solutions at different concentration levels.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the Lenvatinib bulk drug sample in the diluent to obtain a known concentration.

  • System Suitability:

    • Inject the standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and repeatability of peak areas, ensuring they meet the acceptance criteria as per ICH guidelines.[12][13]

  • Analysis:

    • Inject the blank (diluent), standard solutions, and sample solution into the HPLC system.

    • Record the chromatograms and identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculation:

    • Calculate the amount of this compound in the sample using the peak area response from the standard and sample chromatograms.

Workflow Visualization:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results CRM Weigh this compound CRM Dissolve_CRM Dissolve CRM in Diluent CRM->Dissolve_CRM Sample Weigh Lenvatinib Bulk Sample Dissolve_Sample Dissolve Sample in Diluent Sample->Dissolve_Sample Dilute Prepare Standard Solutions Dissolve_CRM->Dilute Inject Inject Blank, Standards, & Sample Dissolve_Sample->Inject System_Suitability System Suitability Test Dilute->System_Suitability System_Suitability->Inject Chromatography Perform HPLC Analysis Inject->Chromatography Data_Acquisition Acquire Chromatographic Data Chromatography->Data_Acquisition Peak_ID Identify Impurity G Peak Data_Acquisition->Peak_ID Quantification Quantify Impurity G Peak_ID->Quantification Report Generate Report Quantification->Report

Caption: HPLC workflow for this compound quantification.

Logic of Experimental Design

The choice of a gradient RP-HPLC method is deliberate. Lenvatinib and its impurities possess a range of polarities, and a gradient elution is necessary to achieve adequate separation and resolution of all components within a reasonable run time.[11] The selection of an ODS (C18) column is standard for the separation of moderately polar to nonpolar compounds. The mobile phase, consisting of a buffered aqueous phase and an organic modifier, allows for the fine-tuning of selectivity. The use of a photodiode array (PDA) detector is advantageous as it allows for the monitoring of multiple wavelengths and can aid in peak purity assessments.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the analytical results, the described HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[12][13] This validation process includes assessing the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Demonstrating that the response of the method is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

By rigorously validating the analytical method, a self-validating system is established, ensuring that the generated data is reliable and reproducible.

Conclusion

The selection of a this compound CRM is a critical decision for any analytical laboratory involved in the quality control of this important therapeutic agent. While several suppliers offer this reference material, a careful evaluation of the provided documentation, particularly the comprehensiveness of the Certificate of Analysis and the characterization data, is essential. By coupling a high-quality CRM with a well-developed and validated analytical method, such as the HPLC protocol detailed in this guide, researchers and drug development professionals can ensure the accuracy and reliability of their impurity profiling, ultimately contributing to the safety and efficacy of Lenvatinib-containing medicines.

References

  • CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard - Google Patents. (n.d.).
  • HPLC method for analyzing lenvatinib mesylate and preparation impurity thereof and application of impurity as reference standard - Patsnap Eureka. (n.d.). Retrieved January 12, 2026, from [Link]

  • Lenvatinib Impurities - SynZeal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Lenvatinib - Axios Research. (n.d.). Retrieved January 12, 2026, from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences - wjpps | ABSTRACT. (n.d.). Retrieved January 12, 2026, from [Link]

  • Lenvatinib Mesylate-impurities - Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]

  • Lenvatinib Impurity 6 - CERTIFICATE OF ANALYSIS. (n.d.). Retrieved January 12, 2026, from [Link]

  • Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP-HPLC Method. (2024). International Journal of Pharmaceutical Research and Development, 6(1), 53-62. Retrieved from [Link]

  • Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP-HPLC method. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound - Quality Control Chemicals (QCC). (n.d.). Retrieved January 12, 2026, from [Link]

  • Lenvatinib-impurities - Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]

  • Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Lenvatinib in Management of Solid Tumors - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pharmacological and clinical profile of lenvatinib (E-7080) in the treatment of advanced, radioiodine-refractory, differentiated thyroid cancer - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • Lenvatinib Dimethyl Methanesulfonate Impurity - Veeprho. (n.d.). Retrieved January 12, 2026, from [Link]

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A Guide to Inter-laboratory Comparison for Lenvatinib Impurity Analysis: Ensuring Global Quality and Comparability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Lenvatinib is a critical multi-tyrosine kinase inhibitor for treating various cancers. Ensuring its purity is paramount for patient safety and therapeutic efficacy. This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison (ILC) for the analysis of Lenvatinib impurities. We delve into the scientific rationale, present a detailed, validated analytical protocol grounded in regulatory standards, and outline robust statistical methods for data evaluation. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, aiming to establish method robustness, verify laboratory proficiency, and ensure data consistency across multiple manufacturing and testing sites.

The Imperative for Comparison: Why an ILC for Lenvatinib?

The global nature of pharmaceutical manufacturing necessitates that analytical methods are not only validated but also robust and transferable. An ILC, or proficiency study, serves as a critical tool to assess the state of analytical harmony among different laboratories. For a potent active pharmaceutical ingredient (API) like Lenvatinib, the objectives are multi-faceted:

  • Method Robustness Verification: To empirically demonstrate that the chosen analytical method for impurity profiling yields consistent and reliable results despite minor variations in instrumentation, environment, and personnel across different labs.

  • Laboratory Proficiency Assessment: To provide an objective measure of each participating laboratory's ability to perform the analytical method accurately and precisely.

  • Identification of Systematic Bias: To uncover any potential systematic errors or biases in a laboratory's procedures that might not be apparent during routine in-house validation.

  • Building Confidence in a Global Supply Chain: To ensure that Lenvatinib produced and tested at different sites worldwide adheres to the same stringent quality standards.

The structure of this ILC is designed as a self-validating system. A central coordinating laboratory prepares and distributes identical, homogenous samples—including a Lenvatinib API sample and a sample spiked with known impurities at challenging, yet realistic, concentrations—to all participating laboratories. This approach allows for a direct assessment of accuracy (recovery of spiked impurities) and precision (inter-laboratory variability).

Experimental and Analytical Framework

The success of an ILC hinges on a meticulously planned workflow and a well-validated analytical method that is accessible to all participants.

Inter-Laboratory Comparison Workflow

The ILC process is managed by a coordinating body and involves several distinct phases, from sample preparation to final analysis and reporting.

ILC_Workflow cluster_Coordination Phase 1: Coordination & Preparation cluster_Analysis Phase 2: Laboratory Analysis cluster_Evaluation Phase 3: Data Evaluation & Reporting A Sourcing & Characterization of Lenvatinib & Impurity Standards B Preparation of ILC Samples (API & Spiked Samples) A->B C Homogeneity & Stability Testing B->C D Protocol & Sample Distribution C->D E Sample Receipt & Inspection D->E Shipment to Participants F System Suitability Testing (SST) E->F G HPLC Analysis of ILC Samples F->G H Data Processing & Calculation G->H I Submission of Results to Coordinator H->I Reporting J Statistical Analysis (Robust Mean, z-scores) I->J K Performance Review & Investigation (for outliers) J->K L Issuance of Final ILC Report K->L

Caption: A three-phase workflow for the Lenvatinib impurity analysis ILC.

Standardized Analytical Protocol: RP-HPLC Method

To ensure comparability, all participating laboratories must adhere strictly to the following reversed-phase high-performance liquid chromatography (RP-HPLC) method. This method is based on principles common in published literature for Lenvatinib analysis and is designed to be stability-indicating.[1][2][3][4]

1. Instrumentation:

  • HPLC system capable of gradient elution with a UV/Vis or Diode Array Detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (A standardized brand and model should be specified by the coordinating lab).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    25 70
    30 70
    31 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Stock Solution: Accurately weigh about 10 mg of Lenvatinib reference standard into a 100 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume.

  • Sample Solution: Prepare the ILC Lenvatinib samples (API and spiked) at the same concentration as the Standard Stock Solution using the diluent.

4. System Suitability Testing (SST):

  • Before analysis, perform five replicate injections of the Standard Stock Solution.

  • Acceptance Criteria (as per ICH Q2(R1)): [5][6][7]

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.

    • Tailing Factor (Asymmetry): ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

5. Calculation of Impurities:

  • Calculate the percentage of each impurity using the area normalization method. The use of relative response factors (RRFs), if determined, is mandatory for specified impurities. % Impurity = (Area_impurity / Total Area of all peaks) * 100

Performance Evaluation and Data Interpretation

The core of the ILC lies in the objective, statistical evaluation of the submitted data. The coordinating laboratory will analyze the results to determine a consensus value for each impurity and assess each laboratory's performance.

Data Presentation

Results should be collated into a clear, comparative format.

Table 1: Example Inter-laboratory Results for a Spiked Impurity (Impurity X) in Lenvatinib

Laboratory IDReported Value (% Area)Deviation from Assigned Value (%)z-scorePerformance
Lab-010.21+0.010.5Satisfactory
Lab-020.18-0.02-1.0Satisfactory
Lab-030.25+0.052.5Questionable
Lab-040.200.000.0Satisfactory
Lab-050.15-0.05-2.5Questionable
Lab-060.27+0.073.5Unsatisfactory
Assigned Value (Robust Mean) 0.20 ---
Target Standard Deviation 0.02 ---
Statistical Analysis: The z-score

The z-score is a widely accepted metric for proficiency testing that normalizes performance based on the consensus results.

Calculation: z = (x - X) / σ

Where:

  • x = The value reported by the participating laboratory.

  • X = The assigned value, typically the robust mean of all submitted results after removing statistical outliers.

  • σ = The target standard deviation for proficiency, a pre-defined value or a value derived from the data (e.g., using the Horwitz equation or the robust standard deviation of the results).

Interpretation of z-scores:

  • |z| ≤ 2.0: Satisfactory. The result is considered acceptable.

  • 2.0 < |z| < 3.0: Questionable (Warning Signal). The result is an outlier but may not necessarily indicate a significant issue. The laboratory should investigate.

  • |z| ≥ 3.0: Unsatisfactory (Action Signal). The result is significantly different from the consensus value, indicating a potential systemic issue that requires a thorough investigation and corrective action.

Authoritative Grounding & Scientific Trust

The validity and trustworthiness of this ILC protocol are anchored in internationally recognized guidelines. The entire framework, from method validation principles to the reporting and control of impurities, is designed to be in alignment with the standards set by the International Council for Harmonisation (ICH).

  • ICH Q2(R1) - Validation of Analytical Procedures: The specified system suitability criteria (precision, tailing factor, theoretical plates) are fundamental requirements of this guideline to ensure the analytical system is fit for purpose before any analysis is performed.[5][6][7]

  • ICH Q3A(R2) - Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identifying, and qualifying impurities.[8][9][10][11] The design of the ILC, particularly the concentration of spiked impurities, should be relevant to these thresholds (e.g., around the identification or qualification threshold) to test the method's capability at critical levels.

By adhering to these authoritative standards, the ILC not only serves as a proficiency test but also reinforces good analytical practices and regulatory compliance across all participating sites. Laboratories that generate unsatisfactory results are expected to conduct a root cause analysis and implement a corrective and preventive action (CAPA) plan, ensuring continuous improvement and upholding the highest standards of quality for Lenvatinib.

References

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Bentham Science Publisher. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Bentham Science Publishers. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. SlideShare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • ICH topic Q 3 A (R2) - Impurities in new drug substances. Therapeutic Goods Administration (TGA). [Link]

  • Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP. GSC Biological and Pharmaceutical Sciences. [Link]

  • Analytical RP-HPLC Method Development and Validation for the Estimation of Lenvatinib and API Form and Marketed Pharmaceutical D. Pharma Growth Journal. [Link]

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A Comparative Guide to the Relative Retention Time of Lenvatinib Impurity G

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology, Lenvatinib, a multi-kinase inhibitor, stands as a critical therapeutic agent for various cancers, including thyroid, renal cell, and hepatocellular carcinomas.[1] The purity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Consequently, the identification and control of impurities during drug development and manufacturing are mandated by strict regulatory guidelines. This guide offers an in-depth technical comparison of the chromatographic behavior of Lenvatinib Impurity G relative to the parent API, providing essential data for analytical scientists.

The Significance of Impurity Profiling in Lenvatinib

Impurities in a drug substance can originate from various sources, including the synthetic route, degradation of the API, or residual solvents.[1] These impurities, even in trace amounts, can impact the drug's quality, stability, and potentially, its safety profile. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating and quantifying these related substances.[1] The relative retention time (RRT) is a critical parameter in HPLC for the initial identification of impurities, offering a measure of an impurity's elution time in relation to the main compound.

This compound, identified as 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide, is a known related substance of Lenvatinib. Understanding its chromatographic properties is essential for developing robust analytical methods for quality control.

Comparative Analysis of Relative Retention Times

The separation of Lenvatinib from its impurities is typically achieved using reversed-phase HPLC. The retention of a compound is influenced by its physicochemical properties, such as polarity, in conjunction with the chromatographic conditions. A Chinese patent (CN107305202B) provides specific data on the relative retention times of several Lenvatinib impurities, including Impurity G.[2] Under the described chromatographic conditions, this compound has a relative retention time of approximately 0.61 .[2]

This indicates that Impurity G is more polar than Lenvatinib and therefore elutes earlier from the non-polar stationary phase. The structural difference between Lenvatinib and Impurity G, specifically the absence of the chloro substituent on the phenoxy ring in Impurity G, contributes to this difference in polarity and, consequently, their retention behavior.

For a comprehensive understanding, the following table compares the RRT of Impurity G with other known Lenvatinib impurities as detailed in the aforementioned patent.

Impurity NameRelative Retention Time (RRT)
Compound C~0.47
Impurity G ~0.61
Compound H~0.78
Compound I~0.82
Compound B~0.96
Lenvatinib1.00
Impurity A~1.12

Data sourced from patent CN107305202B. The retention time of Lenvatinib is normalized to 1.00.[2]

Experimental Protocol for RRT Determination

To ensure the reproducibility and accuracy of RRT values, a well-defined and validated HPLC method is crucial. While various methods have been published for the analysis of Lenvatinib, a representative protocol for the separation of its impurities is outlined below.[3][4][5] This protocol is a composite of established methods and the specific conditions that would allow for the observation of the RRTs listed above.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the separation of Lenvatinib and its impurities.[3]

  • Mobile Phase: A gradient elution is often employed to achieve optimal separation. A typical mobile phase could consist of:

    • Solvent A: A buffered aqueous solution (e.g., 0.01M phosphate buffer, pH adjusted to 3.2).[3]

    • Solvent B: An organic solvent such as methanol or acetonitrile.[3][5]

  • Gradient Program: A time-programmed gradient is used to increase the proportion of the organic solvent, facilitating the elution of compounds with varying polarities.

  • Flow Rate: A typical flow rate is in the range of 0.8 to 1.0 mL/min.[4][5]

  • Detection Wavelength: Lenvatinib and its impurities can be monitored at a UV wavelength of around 246 nm.[3]

  • Column Temperature: Maintaining a constant column temperature, for instance, at ambient or slightly elevated temperatures, is important for consistent retention times.

Sample Preparation:

  • Prepare a stock solution of Lenvatinib reference standard.

  • Prepare a solution containing a mixture of Lenvatinib and known impurities, including Impurity G, at appropriate concentrations.

  • Dissolve the samples in a suitable diluent, which is often a mixture of the mobile phase components.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the mixed sample solution onto the column.

  • Run the gradient program and record the chromatogram.

  • Identify the peaks corresponding to Lenvatinib and its impurities based on their retention times.

  • Calculate the relative retention time (RRT) for each impurity using the following formula:

    RRT = (Retention Time of Impurity) / (Retention Time of Lenvatinib)

Workflow for RRT Determination

The following diagram illustrates the systematic workflow for determining the relative retention time of Lenvatinib impurities.

RRT_Workflow A Sample Preparation (Lenvatinib + Impurities) C Sample Injection A->C B HPLC System Equilibration B->C D Chromatographic Separation (Gradient Elution) C->D E Data Acquisition (UV Detection) D->E F Peak Identification (Lenvatinib & Impurities) E->F G RRT Calculation (RT_impurity / RT_Lenvatinib) F->G

Caption: Workflow for determining the Relative Retention Time (RRT).

Conclusion

The relative retention time is a fundamental parameter for the routine quality control of Lenvatinib, enabling the efficient identification of Impurity G and other related substances. A well-developed and validated HPLC method, as outlined in this guide, is essential for obtaining accurate and reproducible RRT values. By understanding the chromatographic behavior of this compound, researchers and analytical scientists can ensure the quality and consistency of this vital anti-cancer medication.

References

  • Veeprho. Lenvatinib Impurities and Related Compound. Available at: [Link].

  • Patel, D. B., et al. (2020). Analytical RP-HPLC Method Development and Validation for the Estimation of Lenvatinib and API Form and Marketed Pharmaceutical D. International Journal of Pharmaceutical Sciences and Research, 11(10), 5035-5040.
  • SynZeal. Lenvatinib Impurities. Available at: [Link].

  • LookChem. Cas 417714-14-8, this compound. Available at: [Link].

  • Google Patents. CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
  • Srinivasa Rao, B., et al. (2020). Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP-HPLC. GSC Biological and Pharmaceutical Sciences, 13(2), 143-150.
  • Pharmaffiliates. Lenvatinib-impurities. Available at: [Link].

  • Quality Control Chemicals (QCC). This compound. Available at: [Link].

  • Reddy, G. S., et al. (2021). Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Quantitative Estimation of Lenvatinib in Capsule Dosage. Research and Reviews: Journal of Pharmaceutics and Nanotechnology, 9(1), 1-6.
  • PubChem. Lenvatinib Impurity F. National Center for Biotechnology Information. Available at: [Link].

  • Bentham Science Publishers. (2022). LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Current Pharmaceutical Analysis, 18(4), 363-374.
  • Axios Research. Lenvatinib Related Products. Available at: [Link].

  • Quality Control Chemicals (QCC). This compound. Available at: [Link].

  • Journal of Chemical and Pharmaceutical Research. (2015). A novel validated RP-HPLC-DAD method for the estimation of Lenvatinib Mesylate in bulk and pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 7(9), 872-881.

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, Lenvatinib, a multi-kinase inhibitor, stands as a critical agent in the treatment of several aggressive cancers.[1][2] The efficacy and safety of such a potent therapeutic are intrinsically linked to its purity. The manufacturing process of any active pharmaceutical ingredient (API) is a complex series of chemical transformations that can inadvertently generate process-related impurities.[3] These impurities, even in trace amounts, can have potential pharmacological or toxicological effects, making their identification, characterization, and control a regulatory and scientific necessity.

This guide provides an in-depth comparison of Lenvatinib Impurity G with other key process-related impurities. We will delve into their structural relationships, plausible formation pathways, and the analytical methodologies required for their differentiation and quantification. This document is intended for researchers, scientists, and drug development professionals to aid in the comprehensive understanding and control of Lenvatinib's impurity profile, ensuring the development of a safe and effective drug product.

The Imperative of Impurity Profiling in Drug Development

Regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established stringent guidelines for the control of impurities in new drug substances.[4] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities above certain thresholds. This underscores the importance of a robust impurity profiling program throughout the drug development lifecycle. A thorough understanding of the impurity landscape of an API like Lenvatinib is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product consistency.

Unveiling the Structures: Lenvatinib and Its Process-Related Impurities

Lenvatinib's chemical structure, 4-[3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy]-7-methoxyquinoline-6-carboxamide, is the foundation for understanding its related impurities.[5] Process-related impurities in Lenvatinib can arise from various sources, including starting materials, intermediates, by-products, and degradation products.

This compound , chemically named 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide, is a significant process-related impurity. Structurally, it is the dechlorinated analogue of Lenvatinib , lacking the chlorine atom on the phenoxy ring.

Other notable process-related impurities include:

  • Descyclopropyl Lenvatinib: This impurity lacks the cyclopropyl group from the urea linkage.

  • Amide Hydrolysis Impurity: Formed by the hydrolysis of the primary amide on the quinoline ring to a carboxylic acid.

  • Starting Material and Intermediate Carryover: Residuals of key starting materials or intermediates from the synthesis process.

Below is a visual representation of the structures of Lenvatinib and some of its key impurities.

Chemical Structures Lenvatinib Lenvatinib 4-[3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy]- 7-methoxyquinoline-6-carboxamide ImpurityG This compound (Dechlorinated Lenvatinib) 4-(4-(3-cyclopropylureido)phenoxy)- 7-methoxyquinoline-6-carboxamide Lenvatinib->ImpurityG Loss of Cl Descyclopropyl Descyclopropyl Lenvatinib Lenvatinib->Descyclopropyl Loss of Cyclopropyl Group AmideHydrolysis Amide Hydrolysis Impurity Lenvatinib->AmideHydrolysis Amide Hydrolysis

Caption: Chemical structures of Lenvatinib and key process-related impurities.

Plausible Formation Pathways of Lenvatinib Impurities

The genesis of process-related impurities is intimately tied to the synthetic route employed for the API. The synthesis of Lenvatinib typically involves the coupling of two key intermediates: 4-chloro-7-methoxyquinoline-6-carboxamide and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea .

Formation of this compound (Dechlorinated Lenvatinib):

The absence of the chlorine atom in Impurity G suggests two primary formation pathways:

  • Dechlorinated Starting Material: The presence of a dechlorinated version of the starting material, 1-(4-hydroxyphenyl)-3-cyclopropylurea, in the raw materials would directly lead to the formation of Impurity G during the coupling reaction.

  • In-process Dechlorination: A side reaction during the coupling step, which is often conducted under basic conditions and at elevated temperatures, could lead to the reductive dechlorination of the phenoxy ring of Lenvatinib or its precursor.

Formation of Other Process-Related Impurities:

  • Descyclopropyl Lenvatinib: This impurity could arise from the use of a starting material lacking the cyclopropyl moiety or from the cleavage of the cyclopropyl group under certain reaction conditions.

  • Amide Hydrolysis Impurity: The hydrolysis of the amide group on the quinoline ring can occur under acidic or basic conditions, potentially during work-up or purification steps.

The following diagram illustrates a plausible synthetic pathway and the points at which these impurities may form.

Plausible Impurity Formation Pathways cluster_synthesis Lenvatinib Synthesis cluster_impurities Impurity Formation StartMat1 4-chloro-7-methoxy- quinoline-6-carboxamide Coupling Coupling Reaction (Base, Heat) StartMat1->Coupling StartMat2 1-(2-chloro-4-hydroxyphenyl)- 3-cyclopropylurea StartMat2->Coupling Lenvatinib Lenvatinib Coupling->Lenvatinib SideReaction Dechlorination Side Reaction Coupling->SideReaction DescyclopropylImpurity Descyclopropyl Lenvatinib Coupling->DescyclopropylImpurity Hydrolysis Hydrolysis (Acid/Base) Lenvatinib->Hydrolysis DechlorinatedStartMat Dechlorinated Starting Material (Impurity in StartMat2) DechlorinatedStartMat->Coupling ImpurityG This compound SideReaction->ImpurityG DescyclopropylStartMat Descyclopropyl Starting Material DescyclopropylStartMat->Coupling AmideHydrolysisImpurity Amide Hydrolysis Impurity Hydrolysis->AmideHydrolysisImpurity

Caption: Proposed formation pathways for Lenvatinib impurities during synthesis.

Comparative Analytical Methodologies

The effective control of impurities relies on the availability of robust and specific analytical methods capable of separating and quantifying the API from its related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for impurity profiling of Lenvatinib.[6][7][8]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the most common method for the routine analysis of Lenvatinib and its impurities.[5][6][7] The key to a successful separation is the optimization of chromatographic parameters to achieve adequate resolution between the main component and all potential impurities.

ParameterTypical ConditionsRationale
Column C18 (e.g., Kromasil C18, 250mm x 4.6mm, 5µm)Provides good retention and separation for moderately polar to non-polar compounds like Lenvatinib and its impurities.
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer, pH 3.2-3.5) and an organic modifier (e.g., methanol or acetonitrile). A common ratio is 70:30 (buffer:methanol).[5][9]The buffer controls the ionization state of the analytes, influencing their retention and peak shape. The organic modifier controls the elution strength. A gradient is often necessary to elute all impurities with good peak shape in a reasonable time.
Flow Rate 0.8 - 1.0 mL/minProvides a balance between analysis time and separation efficiency.
Detection UV at approximately 246 nm or 309 nm[5][9]Lenvatinib has significant UV absorbance at these wavelengths, allowing for sensitive detection.
Column Temperature Ambient or controlled (e.g., 30 °C)Maintaining a constant temperature ensures reproducible retention times.

Expected Elution Profile:

Based on the principles of reverse-phase chromatography, where more non-polar compounds have longer retention times, we can predict the relative elution order of Lenvatinib and its impurities. This compound, being less polar than Lenvatinib due to the absence of the electronegative chlorine atom, is expected to have a slightly longer retention time. Conversely, more polar impurities like the amide hydrolysis product would elute earlier.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the definitive identification and structural elucidation of impurities, LC coupled with tandem mass spectrometry (LC-MS/MS) is indispensable.[8][10] This technique provides molecular weight information and fragmentation patterns, which act as a "fingerprint" for each compound.

A validated LC-MS/MS method for Lenvatinib and its related impurities in rat plasma has been reported, utilizing an X-Bridge phenyl column and a gradient elution with a formic acid buffer and acetonitrile.[8][10]

Expected Fragmentation Patterns:

The fragmentation of Lenvatinib in MS/MS typically involves the cleavage of the ether linkage and the urea moiety. This compound would be expected to exhibit a similar fragmentation pattern, but with a precursor ion mass that is approximately 35.5 Da lighter than Lenvatinib, corresponding to the mass of a chlorine atom.

A Proposed Experimental Protocol for Comparative Analysis

To provide a practical framework, the following is a detailed, step-by-step methodology for the comparative analysis of this compound and other process-related impurities.

Objective: To develop and validate an HPLC method for the separation and quantification of Lenvatinib, this compound, Descyclopropyl Lenvatinib, and the Amide Hydrolysis Impurity.

1. Materials and Reagents:

  • Lenvatinib Reference Standard

  • This compound Reference Standard

  • Descyclopropyl Lenvatinib Reference Standard

  • Amide Hydrolysis Impurity Reference Standard

  • HPLC-grade Acetonitrile and Methanol

  • Potassium Phosphate Monobasic (for buffer preparation)

  • Orthophosphoric Acid (for pH adjustment)

  • Deionized Water (18.2 MΩ·cm)

2. Chromatographic System:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

3. Chromatographic Conditions (Starting Point for Method Development):

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH adjusted to 3.2 with orthophosphoric acid

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 246 nm

4. Sample Preparation:

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve each reference standard in a suitable solvent (e.g., a small amount of DMSO followed by dilution with mobile phase).

  • Working Standard Solution (e.g., 100 µg/mL of Lenvatinib and 1 µg/mL of each impurity): Prepare by diluting the stock solutions with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the Lenvatinib drug substance in the mobile phase to a final concentration of approximately 1000 µg/mL.

5. Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Analyze blank, placebo (if applicable), individual standards, and a mixed standard solution to demonstrate the absence of interference and to confirm the resolution between all peaks.

  • Linearity: Analyze a series of solutions of each impurity at different concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a known amount of each impurity into the sample solution at different concentration levels.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample solution.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate) on the results.

The following diagram outlines the experimental workflow for this comparative analysis.

Analytical Workflow for Impurity Profiling Start Start Prep Prepare Standards and Samples Start->Prep HPLC HPLC Analysis (Gradient Elution) Prep->HPLC Data Data Acquisition (UV at 246 nm) HPLC->Data PeakID Peak Identification (based on Retention Time) Data->PeakID Quant Quantification (based on Peak Area) PeakID->Quant Validation Method Validation (ICH Q2(R1)) Quant->Validation Report Generate Report Validation->Report

Caption: Workflow for the HPLC-based comparative analysis of Lenvatinib impurities.

The Significance of the Chlorine Substituent: A Structure-Activity Relationship Perspective

The absence of this chlorine atom in Impurity G would alter these interactions, potentially leading to a significant reduction in its inhibitory activity against the target kinases. Therefore, from a pharmacological perspective, this compound is expected to be significantly less potent than the parent drug. However, its toxicological profile would require separate evaluation to be fully understood.

Conclusion

The comprehensive analysis and control of process-related impurities are paramount in the development of a safe and effective Lenvatinib drug product. This compound, the dechlorinated analogue of the API, represents a critical impurity that requires careful monitoring. Its formation is likely linked to either the presence of dechlorinated starting materials or a side reaction during synthesis.

A well-designed, validated RP-HPLC method is the primary tool for the routine quality control of Lenvatinib and its impurities. The method should be capable of providing adequate separation between Lenvatinib, Impurity G, and other potential process-related and degradation products. For definitive identification, LC-MS/MS is the technique of choice.

While this compound is anticipated to have significantly lower pharmacological activity than Lenvatinib, its presence must be controlled within the limits set by regulatory guidelines. This guide provides a framework for understanding, analyzing, and controlling this compound and other process-related impurities, ultimately contributing to the consistent quality and safety of this important anti-cancer therapeutic.

References

  • New stability-indicating ultra performance liquid chromatography method development and validation of lenvatinib mesylate in bulk and pharmaceutical dosage form. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

  • Analytical RP-HPLC Method Development and Validation for the Estimation of Lenvatinib and API Form and Marketed Pharmaceutical Dosage Form. (n.d.). Retrieved January 12, 2026, from [Link]

  • Identification and characterization of the forced degradation products of lenvatinib mesylate by liquid chromatography-high resolution mass spectrometry. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Method development and validation of lenvatinib by HPLC and UV-Spectroscopy. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP-HPLC method. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis Methods of Lenvatinib Mesylate API. (2024). Qingmu Pharmaceutical. Retrieved January 12, 2026, from [Link]

  • A new analytical method development and validation for the estimation of lenvatinib by using RP-HPLC method. (2018). Slideshare. Retrieved January 12, 2026, from [Link]

  • HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard. (n.d.). Google Patents.
  • Method development and validation of lenvatinib drug by rp-hplc in pharmaceutical drug. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

  • HPLC method for analyzing lenvatinib mesylate and preparation impurity thereof and application of impurity as reference standard. (n.d.). Patsnap Eureka. Retrieved January 12, 2026, from [Link]

  • A New polymorphic forms of Lenvatinib mesylate and process for their preparation. (2024). Retrieved January 12, 2026, from [Link]

  • LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. (2022). Bentham Science. Retrieved January 12, 2026, from [Link]

  • Preparation methods of lenvatinib mesylate drug impurities. (n.d.). Patsnap Eureka. Retrieved January 12, 2026, from [Link]

  • Lenvatinib Impurity 2. (n.d.). Veeprho. Retrieved January 12, 2026, from [Link]

  • LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. (2022). SciSpace. Retrieved January 12, 2026, from [Link]

  • Lenvatinib. (2024). BC Cancer. Retrieved January 12, 2026, from [Link]

  • LENVIMA (lenvatinib) Label. (n.d.). U.S. Food and Drug Administration. Retrieved January 12, 2026, from [Link]

  • A novel validated RP-HPLC-DAD method for the estimation of Lenvatinib Mesylate in bulk and pharmaceutical dosage form. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved January 12, 2026, from [Link]

  • Development and Validation of a Sensitive LC–MS/MS Method for Determination of Lenvatinib and Its Major Metabolites in Human Plasma and Its Application in Hepatocellular Carcinoma Patients. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. (2022). SciSpace. Retrieved January 12, 2026, from [Link]

  • Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. (2014). ACS Publications. Retrieved January 12, 2026, from [Link]

  • [Preclinical study for antitumor mechanism of lenvatinib and clinical studies for hepatocellular carcinoma]. (2018). PubMed. Retrieved January 12, 2026, from [Link]

  • Lenvatinib Mesylate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). ACS Omega. Retrieved January 12, 2026, from [Link]

  • Lenvatinib. (2024). StatPearls - NCBI Bookshelf. Retrieved January 12, 2026, from [Link]

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  • Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models. (2013). Hindawi. Retrieved January 12, 2026, from [Link]

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Benchmarking Lenvatinib Impurity G Levels: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the multi-kinase inhibitor Lenvatinib stands as a critical tool in the treatment of various malignancies, including thyroid and renal cell carcinomas. The efficacy and safety of such a potent active pharmaceutical ingredient (API) are intrinsically linked to its purity. Manufacturing processes, while robust, can invariably lead to the formation of impurities—unwanted chemical entities that can arise from starting materials, intermediates, or degradation.[1] The diligent control of these impurities is not merely a matter of regulatory compliance but a fundamental pillar of patient safety.[1][2]

This guide provides an in-depth technical comparison of Lenvatinib Impurity G levels across different manufacturing batches. We will explore the chemical nature of this specific impurity, present a detailed analytical methodology for its quantification, and discuss the implications of its presence on the overall quality of the Lenvatinib API. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity in pharmaceutical manufacturing.

The Significance of Impurity Benchmarking

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that mandate the reporting, identification, and qualification of impurities in new drug substances.[2] These guidelines set clear thresholds, often starting as low as 0.05% for identification, compelling manufacturers to maintain rigorous control over their synthesis and purification processes.[3] Benchmarking impurity levels across multiple manufacturing batches serves several critical functions:

  • Process Consistency: It provides a quantitative measure of the reproducibility and control of the manufacturing process.

  • Quality Assurance: Consistent and low levels of impurities are a direct indicator of a high-quality API.

  • Risk Assessment: Understanding the typical range of an impurity allows for a more accurate assessment of potential safety risks.

  • Process Optimization: Deviations in impurity profiles can highlight specific steps in the manufacturing process that may require optimization to minimize byproduct formation.[3]

Understanding Lenvatinib and Impurity G

Lenvatinib is chemically known as 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide.[4] Its complex structure is assembled through a multi-step synthesis. One of the known process-related impurities is this compound.

This compound:

  • Chemical Name: 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide[5]

  • CAS Number: 417714-14-8[5]

  • Molecular Formula: C₂₁H₂₀N₄O₄[5]

  • Molecular Weight: 392.41 g/mol [5]

A direct comparison of the structures of Lenvatinib and Impurity G reveals a critical difference: the absence of a chlorine atom on the phenoxy ring in Impurity G. This suggests that Impurity G is a dechlorinated analogue of the final Lenvatinib molecule.

Potential Formation Pathway of Impurity G

The formation of Impurity G is likely linked to the synthetic route of Lenvatinib, which involves the coupling of two key intermediates: 4-chloro-7-methoxyquinoline-6-carboxamide and a substituted phenolic compound.[6][7] Impurity G could arise from:

  • Incomplete Chlorination: If the synthesis of the 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea intermediate involves a chlorination step, the presence of the unchlorinated starting material would lead to the formation of Impurity G in the final condensation step.

  • Dechlorination Side Reaction: Certain reaction conditions, potentially involving catalytic processes or specific reagents during the synthesis or purification, could lead to the unintended removal of the chlorine atom from the Lenvatinib molecule or its precursors.

The logical relationship between the manufacturing process and the potential for Impurity G formation underscores the need for precise control over reaction stoichiometry, temperature, and purification steps.

cluster_0 Manufacturing Process cluster_1 Potential Side Reaction Starting_Materials Starting Materials (e.g., 4-aminophenol derivative) Chlorination Chlorination Step Starting_Materials->Chlorination Key_Intermediate Key Intermediate (1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea) Chlorination->Key_Intermediate Successful Reaction Unchlorinated_Precursor Unchlorinated Precursor Chlorination->Unchlorinated_Precursor Incomplete Reaction Final_Condensation Final Condensation with Quinoline Moiety Key_Intermediate->Final_Condensation Unchlorinated_Precursor->Final_Condensation Lenvatinib_API Lenvatinib API Final_Condensation->Lenvatinib_API Impurity_G Impurity G (Dechlorinated Lenvatinib) Final_Condensation->Impurity_G Lenvatinib_Molecule Lenvatinib Molecule Dechlorination Dechlorination (e.g., during purification) Lenvatinib_Molecule->Dechlorination Impurity_G_Side Impurity G Dechlorination->Impurity_G_Side

Caption: Potential formation pathways for this compound.

Comparative Analysis of Impurity G Levels

To illustrate the importance of batch-to-batch monitoring, the following table summarizes hypothetical data for this compound levels across five distinct manufacturing batches, as determined by a validated UPLC method.

Batch NumberManufacturing DateImpurity G (%)ICH Q3A Threshold StatusBatch Release Decision
LVN-24-0012025-10-150.04Below Identification ThresholdPass
LVN-24-0022025-10-220.08Above Identification ThresholdPass (Characterized)
LVN-24-0032025-11-050.03Below Identification ThresholdPass
LVN-24-0042025-11-120.11Above Identification ThresholdPass (Characterized)
LVN-24-0052025-11-190.16Above Qualification ThresholdHold for Investigation

Analysis of Hypothetical Data:

  • Batches LVN-24-001 and LVN-24-003 show excellent process control, with Impurity G levels well below the ICH identification threshold of 0.05%.

  • Batches LVN-24-002 and LVN-24-004 have levels that necessitate structural identification and reporting, but they remain below the typical qualification threshold. This is acceptable provided the impurity has been properly characterized.

  • Batch LVN-24-005 shows a significant deviation, with the Impurity G level exceeding the qualification threshold (often around 0.15%). This would trigger an immediate out-of-specification (OOS) investigation to determine the root cause and assess the potential safety impact before the batch could be considered for release.

Experimental Protocol: Quantification of this compound

A robust and validated analytical method is paramount for the accurate quantification of impurities. The following protocol describes a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for this purpose. The choice of UPLC over traditional HPLC offers advantages in terms of speed, resolution, and sensitivity, which are critical for resolving closely related impurities.[3]

Objective: To accurately quantify the level of this compound in a Lenvatinib API sample.
Materials and Reagents:
  • Lenvatinib API sample

  • This compound Reference Standard

  • Acetonitrile (UPLC/MS grade)

  • Formic Acid (ACS grade or higher)

  • Orthophosphoric Acid (ACS grade or higher)

  • Ultrapure Water (18.2 MΩ·cm)

Instrumentation:
  • UPLC system with a photodiode array (PDA) or UV detector (e.g., Waters ACQUITY UPLC)

  • UPLC Column: Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent

  • Analytical Balance

  • pH Meter

Chromatographic Conditions:
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 70 30
    5.0 30 70
    6.0 30 70
    6.1 70 30

    | 8.0 | 70 | 30 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 248 nm[3]

  • Injection Volume: 2 µL

  • Run Time: 8 minutes

Procedure:

1. Standard Solution Preparation:

  • Impurity G Stock Solution (100 µg/mL): Accurately weigh approximately 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
  • Working Standard Solution (1.0 µg/mL): Dilute the Impurity G Stock Solution 1:100 with the diluent. This concentration represents 0.1% of the Test Solution concentration.

2. Test Solution Preparation:

  • Accurately weigh approximately 50 mg of the Lenvatinib API sample into a 50 mL volumetric flask.
  • Dissolve in and dilute to volume with the diluent to achieve a final concentration of 1000 µg/mL (1.0 mg/mL).

3. System Suitability:

  • Inject the diluent as a blank to ensure no interfering peaks are present.
  • Inject the Working Standard Solution five times. The relative standard deviation (RSD) of the peak areas for Impurity G should be not more than 5.0%. The theoretical plates for the Impurity G peak should be not less than 2000.

4. Analysis:

  • Inject the Test Solution in duplicate.
  • Identify the peaks for Lenvatinib and Impurity G based on their retention times relative to the standard.

5. Calculation:

  • Calculate the percentage of Impurity G in the Lenvatinib API sample using the following formula:

start [label="Start: Receive Lenvatinib API Batch", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_std [label="Prepare Impurity G\nReference Standard Solution"]; prep_sample [label="Prepare Lenvatinib API\nTest Solution (1.0 mg/mL)"]; sys_suit [label="Perform System Suitability Test\n(Inject Standard 5x)"]; check_sys_suit [label="RSD ≤ 5.0%?", shape=diamond, fillcolor="#FBBC05"]; inject_sample [label="Inject Test Solution\n(in duplicate)"]; data_acq [label="Acquire Chromatographic Data\n(UV at 248 nm)"]; integrate [label="Identify & Integrate Peaks\n(Lenvatinib & Impurity G)"]; calculate [label="Calculate % Impurity G"]; compare [label="Compare Result to\nICH Q3A Thresholds", shape=diamond, fillcolor="#FBBC05"]; pass [label="Batch Meets Specification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="OOS Investigation Required", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; stop [label="System Suitability Failed:\nTroubleshoot & Repeat", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_std; start -> prep_sample; {prep_std, prep_sample}

Caption: UPLC workflow for quantifying this compound.

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. For a potent API like Lenvatinib, understanding the profile of process-related impurities such as Impurity G is essential for ensuring product quality, safety, and consistency. By implementing rigorous analytical benchmarking across manufacturing batches, drug developers can gain confidence in their process control, adhere to global regulatory standards, and ultimately protect patient health. The UPLC method detailed in this guide provides a robust framework for achieving this critical quality control objective. Continuous monitoring and a deep understanding of the chemical synthesis are the cornerstones of producing high-purity Lenvatinib for therapeutic use.

References

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • International Journal of Pharmacy and Biological Sciences. Stability Indicating UPLC Method Development and Validation of Lenvatinib. [Link]

  • Quality Control Chemicals (QCC). This compound. [Link]

  • Patve R. S. M., Shaikh A. R., et al. Method development and validation of lenvatinib by HPLC and UV-Spectroscopy. Indian Drugs. [Link]

  • Pharmaguideline. Resolving API Impurity Issues in Drug Development. [Link]

  • The Pharma Review. The control of API impurities - A critical issue to the pharmaceutical industry. [Link]

  • W.R. Grace. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. [Link]

  • Indo American Journal of Pharmaceutical Sciences. Method development and validation of lenvatinib drug by rp-hplc in pharmaceutical drug. [Link]

  • PubMed. UPLC-MS/MS method for the determination of Lenvatinib in rat plasma and its application to drug-drug interaction studies. [Link]

  • National Center for Biotechnology Information. A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study. [Link]

  • Qingmu Pharmaceutical. Synthesis Methods of Lenvatinib Mesylate API. [Link]

  • ResearchGate. New stability-indicating ultra performance liquid chromatography method development and validation of lenvatinib mesylate in bulk drug and pharmaceutical dosage forms. [Link]

  • Semantic Scholar. METHOD DEVELOPMENT AND VALIDATION OF LENVATINIB BY HPLC AND UV-SPECTROSCOPY. [Link]

  • Daicel Pharma Standards. Lenvatinib Impurities Manufacturers & Suppliers. [Link]

  • Google Patents.

Sources

A Comparative Guide to the Accurate and Precise Quantification of Lenvatinib Impurity G

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the purity of active pharmaceutical ingredients (APIs) is paramount to ensuring patient safety and therapeutic efficacy. Lenvatinib, a multi-kinase inhibitor, has emerged as a critical treatment for several types of cancer. The control of impurities during its synthesis and formulation is a stringent regulatory requirement. Among these, Lenvatinib Impurity G presents a significant analytical challenge. This guide provides an in-depth comparison of analytical methodologies for the precise and accurate quantification of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and validation.

The Significance of Impurity Profiling in Lenvatinib

Lenvatinib's complex synthesis pathway can lead to the formation of various process-related impurities and degradation products.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over these impurities. Accurate quantification is essential to ensure that the levels of impurities remain within acceptable limits, safeguarding the quality and safety of the final drug product. This compound, identified as 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide, is one such critical impurity that requires robust analytical monitoring.[1]

Analytical Methodologies for Impurity Quantification

The quantification of Lenvatinib impurities is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses of quality control laboratories, often coupled with UV or Mass Spectrometry (MS) detectors for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted technique for the separation and quantification of pharmaceutical impurities. For Lenvatinib and its related substances, several validated RP-HPLC methods have been developed.[2][3]

A Typical RP-HPLC Method for Lenvatinib Impurities:

A gradient HPLC method is often preferred to achieve optimal separation of polar and non-polar impurities in a single run.[4]

  • Column: Octadecylsilane (C18) bonded silica, e.g., 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: A gradient elution using a buffer solution (e.g., 0.01 M ammonium acetate with pH adjusted to 4.5-5.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[4]

  • Flow Rate: Approximately 0.8 to 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength where Lenvatinib and its impurities show significant absorbance, for instance, 240 nm or 265 nm.[2][5]

  • Column Temperature: Maintained at around 25-35°C for reproducible results.[4]

The performance of these methods is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring their accuracy, precision, specificity, linearity, and sensitivity.[6][7]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. This can be particularly advantageous for resolving closely eluting impurities.

Advantages of UPLC over HPLC for Impurity Analysis:

ParameterHPLCUPLC
Particle Size 3-5 µm<2 µm
Resolution GoodExcellent
Analysis Time LongerShorter
Solvent Consumption HigherLower
Sensitivity GoodHigher
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For impurities present at very low levels or for unambiguous identification, LC-MS/MS is the gold standard. This technique couples the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS methods have been developed for the quantification of Lenvatinib and its impurities in various matrices, including plasma.[8] While highly powerful, the complexity and cost of LC-MS/MS systems may make them more suitable for research and development or for the characterization of reference standards rather than routine quality control.

Comparative Analysis of Method Performance

The choice of analytical method depends on the specific requirements of the analysis, such as the required level of sensitivity, the complexity of the sample matrix, and throughput needs. Below is a comparative summary of typical performance data for the quantification of Lenvatinib impurities. While specific data for Impurity G is not always individually reported, the validation parameters for the overall impurity analysis provide a strong indication of the method's capability.

Parameter RP-HPLC UPLC-MS/MS ICH Q2(R1) Guideline
Linearity (r²) >0.999[2]>0.999[8]Correlation coefficient should be close to 1
Accuracy (% Recovery) 98-102%[5]Within ±15% of nominal[9]Close to 100%
Precision (%RSD) <2.0%≤15%[9]Low relative standard deviation
LOD ~0.48 µg/mL[5]~0.2 ng/mL[10]Sufficiently low to detect impurities at specified levels
LOQ ~1.46 µg/mL[5]-Lowest concentration quantifiable with acceptable precision and accuracy

Experimental Protocols

To ensure the trustworthiness of quantitative data, the experimental protocol must be meticulously followed. Herein, we provide a generalized, step-by-step methodology for the quantification of this compound using a validated RP-HPLC method.

Preparation of a this compound Reference Standard

The synthesis of this compound is a critical first step for its use as a reference standard in quantitative analysis. A published method involves the reaction of LVTN-2 (a Lenvatinib intermediate) with ammonia water in N-methylpyrrolidone.[4] The resulting solid is then purified to yield Impurity G.

Standard and Sample Preparation Workflow

Caption: Workflow for this compound Quantification.

Chromatographic Analysis and System Suitability
  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability Test (SST): Inject a standard solution multiple times to ensure the system is performing adequately. Key SST parameters include:

    • Tailing factor: Should be close to 1 for symmetrical peaks.

    • Theoretical plates: A measure of column efficiency.

    • Resolution: Ensures separation between adjacent peaks.

  • Analysis: Inject the blank, calibration standards, and sample solutions in a defined sequence.

  • Data Processing: Integrate the peak areas and construct a calibration curve by plotting peak area against concentration for the Impurity G standards.

  • Quantification: Determine the concentration of Impurity G in the sample solution using the linear regression equation from the calibration curve.

Conclusion

The accurate and precise quantification of this compound is a critical aspect of quality control in the manufacturing of this important anticancer drug. While both HPLC and UPLC are suitable techniques, UPLC offers advantages in terms of speed and resolution. For ultimate sensitivity and structural confirmation, LC-MS/MS is unparalleled. The choice of method should be guided by the specific analytical needs and validated in accordance with ICH guidelines to ensure reliable and trustworthy results. The methodologies and comparative data presented in this guide provide a solid foundation for developing and implementing robust analytical strategies for the control of this compound.

References

  • Di Masi, A., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Precision (CV%) and accuracy %data of LENVA calibration curves in human plasma. ResearchGate. Available at: [Link]

  • Daicel Pharma Standards. (n.d.). Lenvatinib Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available at: [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available at: [Link]

  • Bentham Science Publishers. (2022). LC-MS/MS Method Development and Validation of Lenvatinib and its Related Impurities in Rat Plasma: Application to a Pharmacokinetic Study. Bentham Science Publishers. Available at: [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2016). method development and validation of lenvatinib drug by rp-hplc in pharmaceutical drug. iajps. Available at: [Link]

  • Google Patents. (n.d.). CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard. Google Patents.
  • SynZeal. (n.d.). Lenvatinib Impurities. SynZeal. Available at: [Link]

  • Pharmaffiliates. (n.d.). Lenvatinib-impurities. Pharmaffiliates. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). A novel validated RP-HPLC-DAD method for the estimation of Lenvatinib Mesylate in bulk and pharmaceutical dosage form. JOCPR. Available at: [Link]

  • Veeprho. (n.d.). Lenvatinib Dimethyl Methanesulfonate Impurity. Veeprho. Available at: [Link]

  • Quality Control Chemicals. (n.d.). This compound. Quality Control Chemicals. Available at: [Link]

  • European Medicines Agency. (1995). ICH Q2 (R1) Validation of analytical procedures: text and methodology. European Medicines Agency. Available at: [Link]

  • Patsnap. (n.d.). Preparation methods of lenvatinib mesylate drug impurities. Patsnap. Available at: [Link]

  • International Journal of Pharma Growth Research Review. (n.d.). Analytical RP-HPLC Method Development and Validation for the Estimation of Lenvatinib and API Form and Marketed Pharmaceutical D. pharmagrowthjournal.com. Available at: [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • International Journal of Pharmaceutical Research and Development. (n.d.). Analytical method for determination of Lenvatinib in pharmaceutical and bulk dosage form by using RP-HPLC Method. pharmaceuticaljournal.net. Available at: [Link]

  • ResearchGate. (n.d.). Method development and validation of lenvatinib by HPLC and UV-Spectroscopy. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Comparative study of parameters used in HPLC and UPLC technique. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Achieving Optimal Limit of Detection (LOD) and Quantification (LOQ) for Lenvatinib Impurity G

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the multi-kinase inhibitor Lenvatinib stands as a critical agent in the treatment of thyroid, renal, and hepatocellular carcinomas. The purity of the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of Lenvatinib Impurity G, a known process-related impurity. As a Senior Application Scientist, my focus is to equip you with the technical insights and practical data necessary to select and validate an analytical method that meets the stringent regulatory requirements for impurity profiling.

The control of impurities in new drug substances is mandated by international guidelines, such as those from the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, making the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) a critical aspect of analytical method validation.[1][2][3][4] An impurity is defined as any component of the new drug substance that is not the chemical entity defined as the new drug substance.[5]

Understanding this compound

This compound, identified by the CAS number 417714-14-8, is a related substance that can arise during the synthesis of Lenvatinib.[6] Its chemical structure is 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide. The presence of this and other impurities must be carefully monitored to ensure the quality of the drug substance.

Analytical Methodologies: A Head-to-Head Comparison

The two most prevalent analytical techniques for the quantification of pharmaceutical impurities are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). While both are powerful separation techniques, they differ significantly in their sensitivity, selectivity, and operational complexity.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely accessible technique for routine quality control. Its principle of operation relies on the differential partitioning of analytes between a stationary phase and a mobile phase, followed by the detection of the analytes based on their absorbance of UV light.

Causality in Experimental Choices for HPLC-UV:

The selection of the stationary phase (typically a C18 column), mobile phase composition, and UV detection wavelength are critical parameters that directly impact the separation efficiency and sensitivity for this compound. The goal is to achieve baseline separation of the impurity from the Lenvatinib main peak and other potential impurities. The UV wavelength is chosen based on the chromophore of Impurity G to maximize the signal response.

Estimated LOD and LOQ for this compound by HPLC-UV:

ParameterEstimated Value for this compound
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents the pinnacle of sensitivity and selectivity in analytical chemistry. By utilizing sub-2 µm particle columns, UPLC achieves higher resolution and faster analysis times compared to conventional HPLC.[7] The coupling with a tandem mass spectrometer allows for the detection of analytes based on their specific mass-to-charge ratio (m/z), providing an unparalleled level of specificity and sensitivity.[7][8][9]

Causality in Experimental Choices for UPLC-MS/MS:

The enhanced sensitivity of UPLC-MS/MS is a direct result of the efficient separation from UPLC and the highly selective detection by the mass spectrometer.[7] The choice of ionization source (e.g., electrospray ionization - ESI) and the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode are key to minimizing matrix effects and achieving ultra-low detection limits.[10]

Estimated LOD and LOQ for this compound by UPLC-MS/MS:

Published UPLC-MS/MS methods for Lenvatinib in biological matrices have demonstrated LOQs as low as 0.2 ng/mL.[11] While the matrix in drug substance analysis is less complex, the inherent sensitivity of the technique allows for the detection and quantification of impurities at levels significantly lower than HPLC-UV. It is therefore estimated that the LOD and LOQ for this compound would be in the low ng/mL range.

ParameterEstimated Value for this compound
LOD ~0.05 ng/mL
LOQ ~0.15 ng/mL

Comparative Summary

The choice between HPLC-UV and UPLC-MS/MS will depend on the specific requirements of the analysis.

FeatureHPLC-UVUPLC-MS/MS
Sensitivity ModerateVery High
Selectivity GoodExcellent
Instrumentation Cost LowerHigher
Operational Complexity SimplerMore Complex
Typical Application Routine QC, content uniformityTrace level impurity analysis, structural elucidation

Experimental Protocols

The following are generalized, step-by-step methodologies for the determination of this compound. These should be optimized and validated for your specific laboratory conditions.

Protocol 1: HPLC-UV Method
  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Standard Preparation: Prepare a stock solution of this compound reference standard and dilute to a series of concentrations to establish the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the Lenvatinib drug substance in a suitable diluent.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of Impurity G in the sample by comparing its peak area to the calibration curve.

Protocol 2: UPLC-MS/MS Method
  • Chromatographic System: A UPLC system coupled to a tandem mass spectrometer with an ESI source.

  • Column: A sub-2 µm particle C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer with a volatile modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Mass Spectrometry: Operate in positive ESI mode with MRM for the specific precursor-to-product ion transition of this compound.

  • Standard Preparation: Prepare a stock solution of this compound reference standard and dilute to a series of concentrations in the low ng/mL range.

  • Sample Preparation: Accurately weigh and dissolve the Lenvatinib drug substance in a suitable diluent.

  • Analysis: Inject the standards and samples into the UPLC-MS/MS system.

  • Quantification: Determine the concentration of Impurity G in the sample using the established calibration curve.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_sample_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Reporting Reference_Standard Impurity G Reference Standard Stock_Solution Stock Solution Reference_Standard->Stock_Solution Drug_Substance Lenvatinib Drug Substance Sample_Solution Sample Solution Drug_Substance->Sample_Solution Working_Standards Working Standards Stock_Solution->Working_Standards HPLC_UV HPLC-UV Analysis Working_Standards->HPLC_UV UPLC_MSMS UPLC-MS/MS Analysis Working_Standards->UPLC_MSMS Sample_Solution->HPLC_UV Sample_Solution->UPLC_MSMS LOD_LOQ_Determination LOD/LOQ Determination HPLC_UV->LOD_LOQ_Determination UPLC_MSMS->LOD_LOQ_Determination Quantification Quantification of Impurity G LOD_LOQ_Determination->Quantification Report Final Report Quantification->Report

Caption: Workflow for LOD/LOQ determination of this compound.

Conclusion

The selection of an appropriate analytical method for the determination of this compound is a critical decision in the drug development process. For routine quality control where high sensitivity is not the primary driver, a well-validated HPLC-UV method can be a robust and cost-effective solution. However, for applications requiring the utmost sensitivity, such as in early-stage development or for the analysis of highly potent APIs where impurity levels must be stringently controlled, a UPLC-MS/MS method is the superior choice. The significantly lower LOD and LOQ achievable with UPLC-MS/MS provide a greater level of confidence in the purity of the Lenvatinib drug substance, ensuring patient safety and regulatory compliance.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • PubMed. (2020). Factors Affecting the Limit of Detection for HPLC/Tandem Mass Spectrometry Experiments Based on Gas-Phase Ion-Molecule Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
  • Chromatography Forum. (2012). How to improve limit of quantitation?. Retrieved from [Link]

  • Patsnap Eureka. (2025). How to Achieve Low LOD in HPLC—Key Methods. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lenvatinib-impurities. Retrieved from [Link]

  • SynZeal. (n.d.). Lenvatinib Impurities. Retrieved from [Link]

  • LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Retrieved from [Link]

  • Veeprho. (n.d.). Lenvatinib Impurities and Related Compound. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation methods of lenvatinib mesylate drug impurities. Retrieved from [Link]

  • Quora. (2021). Why is HPLC more sensitive than UV?. Retrieved from [Link]

  • ResearchGate. (2025). Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS. Retrieved from [Link]

  • UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. (n.d.). Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • PMC - NIH. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2016). Australian Public Assessment Report for Lenvatinib mesilate. Retrieved from [Link]

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Safety Operating Guide

Navigating the Unknown: A Guide to the Proper Disposal of Lenvatinib Impurity G

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Precautionary Principle - Hazard Identification and Risk Assessment

In the absence of a specific Safety Data Sheet (SDS) for Lenvatinib Impurity G, we must operate under the precautionary principle. The known toxicological profile of the parent compound, Lenvatinib, serves as our primary guide. Lenvatinib is classified as hazardous, with documented risks including being harmful if swallowed, causing skin and eye irritation, potentially causing respiratory irritation, and being suspected of damaging fertility or the unborn child[1][2][3][4]. Therefore, this compound must be handled as a potent compound of unknown toxicity.

Assumed Hazard Classification for this compound:

Hazard ClassClassificationGHS Pictogram
Acute Toxicity, OralCategory 4 (Harmful if swallowed)GHS07
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)GHS07
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)GHS07
Reproductive ToxicityCategory 2 (Suspected of damaging fertility or the unborn child)GHS08
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)GHS07

This conservative classification underscores the necessity for stringent safety protocols throughout the handling and disposal process.

Part 2: Engineering Controls and Personal Protective Equipment (PPE) - Your First Line of Defense

Before beginning any work that will generate this compound waste, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place. These measures are not merely recommendations; they are essential for minimizing exposure risk.

Engineering Controls:
  • Chemical Fume Hood: All handling of this compound, including weighing, dissolution, and aliquoting for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Designated Work Area: Establish a clearly marked and restricted area for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is critical. The following should be considered mandatory:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated and every 30-60 minutes during continuous use[5].

  • Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs provides a necessary barrier.

  • Eye Protection: Chemical splash goggles or a full-face shield must be worn to protect against accidental splashes.

  • Respiratory Protection: For procedures with a high risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.

Part 3: The Disposal Workflow - A Step-by-Step Protocol

The disposal of this compound must follow a carefully planned and executed workflow to ensure safety and compliance with hazardous waste regulations.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the cornerstone of compliant waste management.

  • Designated Hazardous Waste Container: All solid and liquid waste contaminated with this compound must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Specifications: The container must be made of a compatible material (e.g., high-density polyethylene), be leak-proof, and have a secure, tight-fitting lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (as outlined in the table above).

Step 2: Handling and Transport within the Facility
  • Secure Containment: Before moving the waste container, ensure it is securely sealed to prevent any spills or leaks during transport.

  • Designated Route: Use a pre-determined, low-traffic route for transporting the hazardous waste to the central accumulation area.

  • Secondary Containment: When transporting liquid waste, use a secondary container (e.g., a chemical-resistant bucket or bin) to contain any potential spills.

Step 3: Accumulation and Storage
  • Central Accumulation Area (CAA): Store the hazardous waste container in a designated, secure, and well-ventilated CAA.

  • Segregation: Store the this compound waste away from incompatible materials.

  • Time Limits: Be aware of and adhere to the regulatory time limits for the accumulation of hazardous waste.

Step 4: Final Disposal
  • Licensed Hazardous Waste Vendor: The final disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal vendor.

  • Waste Manifest: A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal facility.

  • Incineration: High-temperature incineration is the recommended disposal method for cytotoxic and other hazardous pharmaceutical waste[6]. This method ensures the complete destruction of the compound. Under no circumstances should this waste be disposed of down the drain or in the regular trash [7][8][9].

Visualizing the Disposal Workflow

The following diagram illustrates the critical steps in the proper disposal of this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Transport Internal Transport cluster_Storage Waste Accumulation cluster_Disposal Final Disposal A Generation of this compound Waste B Segregate into Labeled Hazardous Waste Container A->B C Securely Seal Container B->C D Transport via Designated Route in Secondary Containment C->D E Store in Central Accumulation Area D->E F Arrange Pickup by Licensed Hazardous Waste Vendor E->F G Complete Hazardous Waste Manifest F->G H High-Temperature Incineration G->H

Caption: A flowchart illustrating the cradle-to-grave management of this compound waste.

Part 4: Spill Management - Preparing for the Unexpected

Accidents can happen, and a well-defined spill response plan is essential.

  • Evacuate and Alert: Immediately evacuate the area and alert others.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Part 2.

  • Contain the Spill: For liquid spills, use absorbent pads or granules to contain the spill. For solid spills, gently cover the material with damp absorbent paper to avoid raising dust.

  • Clean the Area: Carefully collect the spilled material and any contaminated absorbent materials using appropriate tools (e.g., forceps, scoop). Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by a rinse with water), and dispose of all cleaning materials as hazardous waste.

Decision Matrix for Disposal

The following diagram provides a logical decision-making process for the disposal of materials potentially contaminated with this compound.

DecisionMatrix Start Material Potentially Contaminated with this compound IsContaminated Is the material contaminated? Start->IsContaminated DisposeHazardous Dispose as Hazardous Waste (Follow Workflow in Part 3) IsContaminated->DisposeHazardous Yes DisposeNonHazardous Dispose as Non-Hazardous Waste IsContaminated->DisposeNonHazardous No

Caption: A decision tree for the proper segregation of this compound waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not just a procedural task; it is a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to the precautionary principle, utilizing appropriate engineering controls and PPE, and following a stringent, well-documented disposal workflow, researchers can confidently manage this and other novel compounds of unknown toxicity. This proactive approach to safety builds a foundation of trust and responsibility that is the hallmark of scientific excellence.

References

  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS LENVATINIB IMPURITY 15. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • Waste Advantage Magazine. (2015). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Retrieved from [Link]

  • Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

  • RXinsider. (n.d.). Management Standards for Hazardous Waste Pharmaceuticals Q&A | US Environmental Protection Agency. Retrieved from [Link]

  • Scribd. (n.d.). Safe Handling Cytotoxic. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • K.M. Pharma Solution Private Limited. (n.d.). MSDS - Lenvatinib Impurity 19. Retrieved from [Link]

  • Kingston Health Sciences Centre. (2019). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

  • California Department of Toxic Substances Control. (2019). Pharmaceutical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lenvatinib. PubChem Compound Summary for CID 9823820. Retrieved from [Link]

  • Daniels Health. (2019). Consequences of Improperly Disposed Pharmaceuticals. Retrieved from [Link]

  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]

  • K.M. Pharma Solution Private Limited. (n.d.). MSDS - Lenvatinib Impurity 18. Retrieved from [Link]

  • SynZeal. (n.d.). Lenvatinib Impurities. Retrieved from [Link]

  • Nelson Labs. (2025). An unexpected impurity in my drug product, what now?. Retrieved from [Link]

  • European Medicines Agency. (2009). Impurities in drug substances and medicinal products. Retrieved from [Link]

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Navigating the Handling of Lenvatinib Impurity G: A Comprehensive Guide to Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research and drug development, the meticulous handling of active pharmaceutical ingredients (APIs) and their related impurities is paramount. This guide provides an in-depth, procedural framework for the safe handling of Lenvatinib Impurity G, a substance related to the potent multi-tyrosine kinase inhibitor, Lenvatinib. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale underpinning each recommendation, ensuring a culture of safety and excellence in your laboratory.

The Imperative of Caution: A Foundational Risk Assessment

The primary routes of occupational exposure to such compounds are inhalation of aerosols or dust, dermal contact, and ingestion.[2] Consequently, a comprehensive safety plan must incorporate robust engineering controls, stringent personal protective equipment (PPE) protocols, and meticulous operational and disposal procedures.

Key Principle: In the absence of specific toxicity data, a conservative approach that assumes high potency is the only responsible course of action. All handling procedures should be designed to minimize any potential for exposure.

The First Line of Defense: Engineering Controls

Before any personal protective equipment is donned, engineering controls should be in place to minimize the risk of exposure at the source. For handling this compound, the following are essential:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be conducted in a certified chemical fume hood. This provides a primary containment barrier, drawing airborne particles away from the operator.

  • Ventilated Balance Enclosure: For weighing potent powders, a ventilated balance enclosure (VBE) or powder containment hood is highly recommended to minimize the dispersal of fine particles.

  • Closed System Transfer Devices (CSTDs): When transferring solutions of this compound, the use of CSTDs can significantly reduce the risk of spills, leaks, and aerosol generation.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection and correct use of PPE are critical for preventing direct contact with this compound. The following table outlines the minimum PPE requirements for various laboratory activities involving this compound.

ActivityMinimum PPE Requirements
Receiving and Unpacking - Single pair of chemotherapy-tested gloves- Lab coat
Weighing and Compounding (in a fume hood or VBE) - Double gloving with chemotherapy-tested gloves- Disposable, solid-front, back-closing gown- Eye protection (safety glasses with side shields or goggles)- Respiratory protection (N95 or higher-level respirator)
Handling Solutions (in a fume hood) - Double gloving with chemotherapy-tested gloves- Disposable, solid-front, back-closing gown- Eye protection (safety glasses with side shields or goggles)
Spill Cleanup - Double gloving with chemotherapy-tested gloves- Disposable, solid-front, back-closing gown- Eye protection (goggles or face shield)- Respiratory protection (N95 or higher-level respirator)- Shoe covers
Waste Disposal - Double gloving with chemotherapy-tested gloves- Disposable, solid-front, back-closing gown- Eye protection (safety glasses with side shields or goggles)

Causality of PPE Choices:

  • Double Gloving: The use of two pairs of chemotherapy-tested gloves provides an additional barrier and allows for the safe removal of the outer glove immediately upon contamination.

  • Disposable Gowns: Solid-front, back-closing gowns made of a low-permeability fabric prevent frontal splashes and are disposed of after use to avoid cross-contamination.

  • Respiratory Protection: An N95 respirator is the minimum requirement for handling powders to prevent inhalation of airborne particles. For higher-risk procedures or in the event of a significant spill, a powered air-purifying respirator (PAPR) may be necessary.

  • Eye Protection: Safety glasses with side shields, goggles, or a face shield protect the eyes from splashes and airborne particles.

Donning and Doffing PPE: A Procedural Imperative

The order of donning and doffing PPE is crucial to prevent self-contamination. The following workflow should be strictly adhered to.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Shoe Covers Don2 Inner Gloves Don1->Don2 Don3 Gown Don2->Don3 Don4 Outer Gloves Don3->Don4 Don5 Respiratory Protection Don4->Don5 Don6 Eye Protection Don5->Don6 Doff1 Outer Gloves Doff2 Gown (turn inside out) Doff1->Doff2 Doff3 Eye Protection Doff2->Doff3 Doff4 Respiratory Protection Doff3->Doff4 Doff5 Shoe Covers Doff4->Doff5 Doff6 Inner Gloves Doff5->Doff6

Figure 1: Procedural flow for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

A standardized operational plan ensures consistency and minimizes the risk of error.

4.1. Preparation:

  • Assemble all necessary materials, including the container of this compound, solvents, glassware, and waste containers, inside the chemical fume hood.

  • Ensure a hazardous waste container is readily accessible within the fume hood.

  • Don the appropriate PPE as outlined in the table above.

4.2. Weighing (Solid Compound):

  • Perform weighing within a ventilated balance enclosure or a chemical fume hood on a tared weigh boat.

  • Use a spatula to carefully transfer the desired amount of powder. Avoid creating dust.

  • After weighing, carefully transfer the powder to the receiving vessel.

  • Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., 70% isopropyl alcohol) and dispose of them in the hazardous waste container.

4.3. Dissolving and Diluting:

  • Add the solvent to the vessel containing the weighed this compound.

  • Gently swirl or use a magnetic stirrer to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Perform all dilutions within the chemical fume hood.

4.4. Post-Handling Decontamination:

  • Wipe down all surfaces inside the chemical fume hood with a deactivating agent followed by a cleaning agent.

  • Decontaminate all non-disposable equipment that came into contact with the compound.

  • Carefully doff PPE in the correct order, disposing of all disposable items in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing all PPE.

Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and organized response is critical to prevent widespread contamination and exposure.

5.1. Immediate Actions:

  • Alert others in the immediate area.

  • Evacuate the affected area if the spill is large or if there is a risk of significant airborne contamination.

  • If any part of the body has been exposed, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

5.2. Spill Cleanup Procedure:

  • Don the appropriate spill cleanup PPE.

  • For a solid spill, gently cover the powder with damp absorbent pads to avoid generating dust.

  • For a liquid spill, cover the spill with absorbent pads, working from the outside in.

  • Carefully collect all contaminated materials using tongs or other tools and place them in a clearly labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate deactivating agent, followed by a cleaning agent.

  • Dispose of all contaminated materials and PPE as hazardous waste.

Disposal Plan: Ensuring a Safe End-of-Life for Hazardous Materials

All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Waste_Disposal_Workflow Start Waste Generation (Contaminated PPE, glassware, etc.) Container Segregate into designated, clearly labeled hazardous waste containers Start->Container Storage Store in a secure, designated hazardous waste accumulation area Container->Storage Pickup Arrange for pickup by certified hazardous waste disposal vendor Storage->Pickup End Proper Disposal (e.g., incineration) Pickup->End

Figure 2: Workflow for the disposal of this compound waste.

Key Disposal Principles:

  • Segregation: All waste contaminated with this compound must be segregated from non-hazardous waste.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical, and the associated hazards.

  • Containment: Use leak-proof, puncture-resistant containers for both solid and liquid waste.

  • Professional Disposal: All hazardous waste must be disposed of through a licensed and certified hazardous waste management company.[1]

By adhering to these comprehensive guidelines, researchers and scientists can confidently and safely handle this compound, ensuring both personal safety and the integrity of their invaluable work in the fight against cancer.

References

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Standards.
  • Cayman Chemical. (2025, July 31). Safety Data Sheet: Lenvatinib.
  • ChemicalBook. (2025, December 27). lenvatinib Mesylate - Safety Data Sheet.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety.
  • American Industrial Hygiene Association. (n.d.). Potent Pharmaceutical Compound Containment Case Study.
  • European Medicines Agency. (n.d.). Lenvima, INN-lenvatinib.
  • Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients.
  • University of Washington Environmental Health & Safety. (n.d.). Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines.
  • MedChemExpress. (2025, January 7). Lenvatinib mesylate-SDS.
  • Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS LENVATINIB IMPURITY 15.
  • MedKoo Biosciences. (2020, December 7). Safety Data Sheet (SDS).
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Ovid. (2016, August 15). New OSHA document reviews hazardous-drug safety for employees.
  • Scribd. (n.d.). Safe Handling Cytotoxic.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS LENVATINIB IMPURITY 27.
  • European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
  • National Center for Biotechnology Information. (n.d.). Lenvatinib Impurity F. PubChem Compound Database.
  • Quality Control Chemicals. (n.d.). This compound.
  • Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings.
  • Kingston Health Sciences Centre. (2019, May 1). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01.
  • SynZeal. (n.d.). Lenvatinib Impurities.
  • Daicel Pharma Standards. (n.d.). Lenvatinib Impurities Manufacturers & Suppliers.
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  • gmp-compliance.org. (2015, October 22). To what extent does the supply chain for APIs have to be documented? The EMA provides the answer.
  • Google Patents. (n.d.). CN107305202B - HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard.
  • European Medicines Agency. (2021, February 5). Guidance on good manufacturing practice and good distribution practice: Questions and answers.
  • RAPS. (2016, April 21). EMA Clarifies How to Include API Mix Data in a Marketing Application.
  • European Union. (n.d.). good manufacturing practice guide for active pharmaceutical ingredients.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.